molecular formula C5H14N2O B3249836 (2-AMINOETHYL)(2-METHOXYETHYL)AMINE CAS No. 19815-35-1

(2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Cat. No.: B3249836
CAS No.: 19815-35-1
M. Wt: 118.18 g/mol
InChI Key: FMIQDBOZNIIQMO-UHFFFAOYSA-N
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Description

(2-AMINOETHYL)(2-METHOXYETHYL)AMINE is a useful research compound. Its molecular formula is C5H14N2O and its molecular weight is 118.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-AMINOETHYL)(2-METHOXYETHYL)AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-AMINOETHYL)(2-METHOXYETHYL)AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-methoxyethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-8-5-4-7-3-2-6/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQDBOZNIIQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286924
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-35-1
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19815-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-Methoxyethyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE?

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (2-Aminoethyl)(2-methoxyethyl)amine , also known as N-(2-Methoxyethyl)-1,2-ethanediamine .

CAS Registry Number: 19815-35-1 Formula: C


H

N

O Molecular Weight: 118.18 g/mol

Executive Summary

(2-Aminoethyl)(2-methoxyethyl)amine is a specialized asymmetric diamine featuring a primary amine, a secondary amine, and a terminal ether linkage. Unlike its ubiquitously used analog Aminoethylethanolamine (AEEA) , this compound replaces the terminal hydroxyl group with a methoxy group. This structural modification dramatically alters its physicochemical profile—specifically reducing viscosity and hydrogen-bonding capability—while retaining the chelation and reactivity properties of the ethylenediamine core. It is a critical intermediate in ligand design , CO


 capture technologies (biphasic solvents) , and pharmaceutical synthesis  where "stealth" hydrophilicity is required without the reactivity of a free hydroxyl group.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of an ethylenediamine backbone mono-substituted with a 2-methoxyethyl group. Its asymmetry allows for differential protection and functionalization strategies in organic synthesis.

PropertyData
IUPAC Name

-(2-Methoxyethyl)ethane-1,2-diamine
Common Synonyms N-(2-Methoxyethyl)ethylenediamine; 2-[(2-Aminoethyl)amino]ethyl methyl ether
SMILES COCCNCCN
InChI Key FMIQDBOZNIIQMO-UHFFFAOYSA-N
Structure Type Heterotrifunctional (Primary Amine, Secondary Amine, Ether)
Structural Diagram

The following diagram illustrates the connectivity and the distinct chemical environments of the nitrogen and oxygen atoms.

G Figure 1: Functional Group Analysis of (2-Aminoethyl)(2-methoxyethyl)amine Methoxy Methoxy Group (Lipophilicity/Solubility) EtherO Ether Oxygen (Weak Donor/Hemilabile) Methoxy->EtherO Methyl-O Bond SecAmine Secondary Amine (Nucleophilic Center) EtherO->SecAmine Ethyl Linker (Flexible) PriAmine Primary Amine (High Reactivity/Chelation) SecAmine->PriAmine Ethyl Linker (Rigid Chelate Bite)

[3]

Physicochemical Properties[4][5][6]

The replacement of the hydroxyl group (found in AEEA) with a methoxy group eliminates a strong hydrogen-bond donor. This results in a lower boiling point and significantly reduced viscosity compared to amino-alcohols of similar weight, making it an ideal candidate for solvent systems where mass transfer resistance is a bottleneck.

PropertyValue / DescriptionContext
Physical State LiquidColorless to pale yellow.
Boiling Point ~150–160 °C (Predicted)Lower than AEEA (238°C) due to lack of OH...N H-bonding.
Density ~0.92 g/mLEstimated based on structural analogs.
Solubility Miscible in water, alcoholsEther oxygen maintains water solubility.
pKa ~9.8 (Primary), ~6.8 (Secondary)Typical for N-substituted ethylenediamines.
Viscosity LowSignificantly lower than AEEA; advantageous for pumping/flow.

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes are employed. The choice depends on the availability of starting materials and the tolerance for poly-substituted byproducts.

Method A: Nucleophilic Substitution (Standard Lab Scale)

Reaction of excess ethylenediamine with 2-methoxyethyl chloride.

  • Reagents: Ethylenediamine (EDA) (10 eq), 2-Methoxyethyl chloride (1 eq).

  • Conditions: Reflux (116°C) for 4–6 hours.

  • Purification: Fractional distillation. The large excess of EDA prevents the formation of di- and tri-substituted products.

Method B: Aziridine Ring Opening (High Atom Economy)

Reaction of 2-methoxyethylamine with aziridine.

  • Reagents: 2-Methoxyethylamine, Aziridine (Hazardous).

  • Mechanism: Nucleophilic attack of the amine on the strained aziridine ring.

  • Note: Requires strict safety controls due to Aziridine toxicity.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthesis via Nucleophilic Substitution (Method A) EDA Ethylenediamine (Large Excess) Reaction Nucleophilic Substitution Reflux @ 116°C, 4h EDA->Reaction MEC 2-Methoxyethyl Chloride MEC->Reaction Neutralization Neutralization (NaOH Addition) Reaction->Neutralization Distillation Fractional Distillation (Remove excess EDA) Neutralization->Distillation Product Target: N-(2-Methoxyethyl)-1,2-ethanediamine (>95% Purity) Distillation->Product

Applications in Research & Industry

CO Capture (Biphasic Solvents)

This amine is a leading candidate for Phase-Change Absorbents . Unlike Monoethanolamine (MEA), which requires high energy to regenerate, N-(2-methoxyethyl)-1,2-ethanediamine can induce a liquid-liquid phase separation upon CO


 absorption.
  • Mechanism: The carbamate formed is highly polar and separates from the less polar, unreacted amine/ether phase.

  • Advantage: You only need to heat the CO

    
    -rich phase for regeneration, saving ~40% of reboiler energy.
    
  • Role of Ether: The methoxy group tunes the polarity to ensure phase separation occurs only after CO

    
     loading, not before.
    
Ligand Design (Coordination Chemistry)

It acts as a versatile tridentate (N,N,O) or bidentate (N,N) ligand.

  • Hemilability: The ether oxygen is a weak donor. It can bind to a metal center to stabilize it but easily dissociates to open a coordination site for a substrate (catalysis).

  • Metals: Forms stable complexes with Cu(II), Ni(II), and Zn(II).

  • Use Case: Synthesis of MRI contrast agents or radiopharmaceuticals where the ethylenediamine backbone binds the metal and the methoxy arm modulates biodistribution.

Pharmaceutical Intermediate

Used as a linker in drug discovery to attach a "polar but non-protic" tail.

  • Kinase Inhibitors: The methoxyethyl group fits into hydrophobic pockets while maintaining water solubility of the drug molecule.

  • Linker Chemistry: The primary amine is selectively acylated, leaving the secondary amine/ether tail to interact with biological targets.

Safety, Handling, & Toxicology

Signal Word: DANGER GHS Classification: Skin Corr. 1B, Eye Dam. 1.

Hazard ClassDescriptionPrecaution
Corrosivity Causes severe skin burns and eye damage.Wear butyl rubber gloves and face shield.
Sensitization May cause respiratory sensitization (asthma-like).Use only in a fume hood.
Flammability Flash point likely >60°C but combustible.[1]Keep away from open flames.

Storage: Store under nitrogen or argon. Amines absorb CO


 from air rapidly (forming carbamates), which degrades purity.

References

  • CymitQuimica. N1-(2-Methoxyethyl)-1,2-ethanediamine Product Data. Retrieved from

  • BenchChem. The Role of (2-Aminoethyl)carbamic Acid in CO2 Capture. Retrieved from

  • MDPI. Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems. Retrieved from

  • PubChem. Compound Summary: N-(2-Methoxyethyl)ethane-1,2-diamine (CAS 19815-35-1). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Diamine Derivatives. Retrieved from

Sources

Technical Guide: Synthesis of N1-(2-Methoxyethyl)-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis strategies for N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS: 19815-35-1). This document is structured for research scientists and process chemists, focusing on mechanistic causality, practical scalability, and rigorous quality control.

Executive Summary & Molecule Profile

N1-(2-Methoxyethyl)-1,2-ethanediamine is a unsymmetrical diamine featuring a primary amine, a secondary amine, and an ether linkage.[1] It serves as a critical "soft" chelating ligand in coordination chemistry and a flexible linker in medicinal chemistry (e.g., kinase inhibitor side chains).

Physicochemical Profile
PropertyValueNote
CAS Number 19815-35-1
Formula

MW 118.18 g/mol
Boiling Point ~165–170 °C (est.)Based on N-ethylethylenediamine analogs
Density ~0.92 g/mL
Solubility Miscible in

, EtOH
Hygroscopic

Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must analyze the disconnection of the C-N bonds. The asymmetry of the molecule dictates that we either alkylate the diamine or build the amine backbone from the ether.

Retrosynthesis Target Target: N1-(2-Methoxyethyl)-1,2-ethanediamine (NH2-CH2-CH2-NH-CH2-CH2-O-CH3) Disc_A Route A: N-Alkylation (Disconnection at Secondary Amine) Target->Disc_A C-N Disconnection Disc_B Route B: Reductive Amination (Imine Intermediate) Target->Disc_B C=N Reduction Prec_A1 Ethylenediamine (Excess) Disc_A->Prec_A1 Prec_A2 2-Methoxyethyl Chloride Disc_A->Prec_A2 Prec_B1 Ethylenediamine Disc_B->Prec_B1 Prec_B2 Methoxyacetaldehyde Disc_B->Prec_B2

Figure 1: Retrosynthetic logic illustrating the two primary feasible pathways.

Primary Pathway: Nucleophilic Substitution (The "Workhorse" Method)

This is the most accessible route for laboratories equipped for distillation. The core challenge is polyalkylation . Ethylenediamine (EDA) has two primary amines; once one is alkylated, the resulting secondary amine is more nucleophilic than the primary starting material, leading to


-bis-substitution.[1]

Solution: Use a massive molar excess of Ethylenediamine (5:1 to 10:1 ratio).

Experimental Protocol

Scale: 100 mmol Product Target

Reagents
  • Ethylenediamine (EDA): 60.1 g (1.0 mol) [Excess]

  • 2-Methoxyethyl Chloride: 9.45 g (0.1 mol) [Limiting Reagent]

  • Solvent: Neat (EDA acts as solvent) or Ethanol (50 mL)

  • Base: Sodium Hydroxide (NaOH) pellets for workup.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with

    
    .
    
  • Charge: Add Ethylenediamine (1.0 mol) to the flask. Heat to 60°C.

  • Addition: Add 2-Methoxyethyl chloride (0.1 mol) dropwise over 60 minutes.

    • Causality: Slow addition ensures the concentration of the alkylating agent remains low relative to the EDA, statistically favoring mono-alkylation.[1]

  • Reflux: Raise temperature to reflux (~117°C) for 4–6 hours.

    • Monitoring: Monitor consumption of alkyl chloride via GC-FID or TLC (ninhydrin stain).

  • Neutralization: Cool to room temperature. The reaction generates HCl, forming the amine hydrochloride salt. Add stoichiometric NaOH (4.0 g, 0.1 mol) dissolved in minimal water to liberate the free amine.

  • Salt Removal: Add 100 mL diethyl ether or toluene. The NaCl/salts will precipitate or form a brine layer. Separate the organic phase.[2][3][4]

  • Distillation (Critical):

    • Fraction 1: Recover excess Ethylenediamine (BP 116°C). Note: This can be recycled.[5]

    • Fraction 2: Collect N1-(2-Methoxyethyl)-1,2-ethanediamine (Target). Expected BP range: 165–175°C (atmospheric) or ~70–75°C at 15 mmHg.

    • Residue: Bis-substituted byproducts remain in the pot.

Workflow Step1 Mix EDA (10 eq) + Alkyl Chloride (1 eq) Step2 Reflux 6h (Formation of HCl salt) Step1->Step2 Step3 Basify (NaOH) Extract into Toluene Step2->Step3 Step4 Fractional Distillation Step3->Step4 Output1 Recovered EDA (Recycle) Step4->Output1 Output2 Pure Product (>95%) Step4->Output2

Figure 2: Process flow for the direct alkylation route emphasizing purification.

Secondary Pathway: Reductive Amination (The "Selective" Method)

If high purity is required without rigorous distillation, reductive amination is superior. It avoids polyalkylation because the intermediate imine forms 1:1.

Reagents:

  • Methoxyacetaldehyde (commercially available as acetal, requires hydrolysis, or generated in situ).[1]

  • Ethylenediamine (Excess).[6][7][8]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or 
    
    
    
    /Pd-C.
Protocol Overview
  • Imine Formation: React Methoxyacetaldehyde (1 eq) with Ethylenediamine (3 eq) in Dichloromethane (DCM) or Methanol at 0°C.

    • Note: Excess EDA is still used to prevent two aldehydes reacting with one diamine (forming the di-imine).

  • Reduction: Add

    
     (1.5 eq) portion-wise. Stir at RT for 12h.[8]
    
  • Quench: Add saturated

    
    .
    
  • Extraction: Extract with DCM. The unreacted EDA stays in the aqueous phase (if pH is managed) or is removed via evaporation.

Pros/Cons:

  • Pros: Higher selectivity for mono-substitution.

  • Cons: Methoxyacetaldehyde is expensive and unstable; Boron waste requires disposal.

Quality Control & Validation

To establish Trustworthiness (Part 2 of requirements), the synthesized product must be validated.

MethodExpected SignalInterpretation
1H NMR (

)

3.35 (s, 3H,

)
Confirms methoxy group integrity.[1]

3.4–3.5 (t, 2H,

)
Ether-adjacent methylene.[1]

2.6–2.8 (m, 6H,

)
Amine-adjacent methylenes (complex overlap).[1]
GC-MS Molecular Ion (

) = 118
Confirms MW.
Fragment m/z = 45 (

)
Characteristic ether cleavage.
Titration Potentiometric (

)
Two inflection points (Primary vs Secondary amine).

Safety & Handling

  • Ethylenediamine: Corrosive, sensitizer, and lachrymator.[1] Handle in a fume hood.

  • 2-Methoxyethyl Chloride: Potential alkylating agent (genotoxic). Use barrier gloves (Nitrile/Laminate) and avoid inhalation.

  • Exotherm: The reaction of amines with alkyl halides is exothermic; control addition rates.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for nucleophilic substitution kinetics).

  • Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Protocol for reductive amination).[10][11]

  • PubChem Compound Summary. (2024). "N-(2-Methoxyethyl)ethane-1,2-diamine".[1][12][13] National Center for Biotechnology Information. (Physical property verification).

  • Insitut für Arbeitsschutz der DGUV (IFA). (2024). "GESTIS Substance Database". (Safety data for Ethylenediamine and alkyl chlorides).

Sources

An In-depth Technical Guide to the Structure, Bonding, and Synthetic Utility of Arylpiperazines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Abstract Service (CAS) Number 19815-35-1: Initial searches for a chemical entity corresponding to CAS number 19815-35-1 did not yield a specific, publicly documented compound. This suggests the number may be erroneous, outdated, or assigned to a proprietary molecule not detailed in accessible scientific literature. However, the broader chemical class of arylpiperazines is of immense interest to researchers, scientists, and drug development professionals. This guide will, therefore, focus on a representative and well-studied member of this class, 1-(2-fluorophenyl)piperazine , and its derivatives, to provide a technically robust and relevant resource.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile building block for developing novel therapeutics.[2][3] This guide will delve into the core chemical principles of arylpiperazines, offering insights into their structure, bonding, synthesis, and applications, with a particular focus on their potential in oncology.

I. The Arylpiperazine Core: A Structural and Electronic Overview

The fundamental arylpiperazine structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with an aryl group attached to one of the nitrogens. This arrangement imparts a unique combination of rigidity and conformational flexibility, which is crucial for its interaction with biological targets.

Key Structural and Bonding Features:

  • The Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric strain. The two nitrogen atoms within this ring are key to its chemical reactivity and biological activity. They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors.

  • The Aryl Substituent: The nature and substitution pattern of the aryl ring significantly influence the molecule's electronic properties and, consequently, its biological activity. For instance, the presence of a fluorine atom on the phenyl ring, as in 1-(2-fluorophenyl)piperazine, can enhance metabolic stability and alter binding affinities to target proteins.[4]

  • Nitrogen Basicity: The nitrogen atoms of the piperazine ring are basic, with the N4 nitrogen generally being more basic than the N1 nitrogen due to the electron-withdrawing effect of the attached aryl group. This differential basicity can be exploited in synthetic strategies and is a key determinant of the molecule's pharmacokinetic profile.

The interplay of these features makes the arylpiperazine scaffold a privileged structure in drug design, allowing for the fine-tuning of physicochemical properties to optimize for specific therapeutic targets.

II. Synthesis of Arylpiperazine Derivatives: A Strategic Approach

The synthesis of arylpiperazine derivatives can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction. A common and effective approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride

This protocol describes a common method for the synthesis of 1-(2-fluorophenyl)piperazine hydrochloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Solvent and Heating: Add a high-boiling point solvent such as 2-(2-methoxyethoxy)ethanol and heat the mixture to 150°C.[5]

  • Reaction Monitoring: The reaction is typically allowed to proceed for 12 hours.[5] Progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is then precipitated by the addition of a suitable solvent like diethyl ether.[5]

  • Purification: The resulting solid is collected by filtration and washed with diethyl ether to yield the desired 1-(2-fluorophenyl)piperazine hydrochloride salt.[5]

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-fluoroaniline 2-fluoroaniline Heating 150°C, 12h 2-fluoroaniline->Heating Combine bis(2-chloroethyl)amine_HCl bis(2-chloroethyl)amine HCl bis(2-chloroethyl)amine_HCl->Heating Cooling Cool to RT Heating->Cooling Reaction Complete Solvent 2-(2-methoxyethoxy)ethanol Precipitation Add Diethyl Ether Cooling->Precipitation Filtration Collect Solid Precipitation->Filtration Product 1-(2-fluorophenyl)piperazine HCl Filtration->Product

Sources

Reactivity and Applications of N-(2-Methoxyethyl)ethane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, bifunctional and trifunctional aliphatic linkers serve as critical structural modulators. N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 19815-35-1) is a highly versatile, unsymmetrical diamine characterized by a primary amine, a secondary amine, and a terminal ether linkage. This unique structural triad provides a highly differentiated reactivity profile, allowing for chemoselective functionalization.

This whitepaper provides an in-depth analysis of the kinetic reactivity, coordination chemistry, and pharmacokinetic utility of N-(2-Methoxyethyl)ethane-1,2-diamine, serving as a definitive guide for researchers in medicinal chemistry and materials science.

Physicochemical Profiling & Structural Dynamics

The reactivity of N-(2-Methoxyethyl)ethane-1,2-diamine is fundamentally governed by the electronic and steric differences between its two nitrogen centers. The primary amine is unhindered and highly nucleophilic, whereas the secondary amine is sterically shielded by the flexible 2-methoxyethyl chain.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Significance
Molecular Weight 118.18 g/mol Low molecular weight ideal for linker applications without inflating the final drug's MW.
Chemical Formula C₅H₁₄N₂OProvides a balanced C:heteroatom ratio for optimal solubility.
CAS Number 19815-35-1Standard identifier for procurement and safety data .
H-Bond Donors 3 (from -NH₂ and -NH-)Facilitates strong interactions with aqueous solvent networks.
H-Bond Acceptors 3 (N, N, O)The ether oxygen significantly boosts hydrophilicity compared to pure alkyl chains.
Rotatable Bonds 5High conformational flexibility, crucial for metal chelation and target binding.

Differential Reactivity: Primary vs. Secondary Amine

The core synthetic advantage of this molecule lies in its chemoselectivity . When exposed to electrophiles (e.g., acyl chlorides, alkyl halides, or aldehydes), the primary amine reacts orders of magnitude faster than the secondary amine. This kinetic differentiation is driven by the lower steric hindrance and slightly higher nucleophilicity of the primary nitrogen.

Reactivity Core N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 19815-35-1) Primary Primary Amine (-NH2) Unhindered, High Nucleophilicity Core->Primary Site 1 Secondary Secondary Amine (-NH-) Hindered, Moderate Nucleophilicity Core->Secondary Site 2 Metal N,N,O-Tridentate Chelation (Transition Metals) Core->Metal Coordination Acylation Fast Acylation / Reductive Amination (Kinetic Control) Primary->Acylation Electrophile attack Alkylation Requires Harsher Conditions / Protection of -NH2 Secondary->Alkylation Excess Electrophile

Chemoselective pathways of N-(2-Methoxyethyl)ethane-1,2-diamine.

Table 2: Chemoselectivity Profile
FeaturePrimary Amine (-NH₂)Secondary Amine (-NH-)
Steric Hindrance LowHigh (due to methoxyethyl chain)
Relative Nucleophilicity HighModerate
Preferred Transformation Acylation, Reductive AminationAlkylation (under forcing conditions)

Experimental Workflow: Chemoselective Mono-Boc Protection

To utilize the secondary amine for downstream synthesis, the primary amine must first be selectively protected. The following protocol leverages kinetic control to achieve >90% regioselectivity for the primary amine .

Causality and Self-Validating Protocol
  • Objective: Synthesize tert-butyl (2-((2-methoxyethyl)amino)ethyl)carbamate.

  • Causality of Design: Performing the reaction at 0°C maximizes the kinetic energy gap between the activation barriers of the primary and secondary amines. Using sub-stoichiometric Di-tert-butyl dicarbonate (Boc₂O) ensures the electrophile is the limiting reagent, preventing di-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(2-Methoxyethyl)ethane-1,2-diamine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Electrophile Addition: Dissolve Boc₂O (0.95 eq, 9.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over exactly 60 minutes.

    • Causality: Slow addition prevents localized concentration spikes of Boc₂O, which would lead to off-target secondary amine protection.

  • Monitoring (Self-Validation Check 1): Stir for 2 hours at 0°C. Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will appear as a dark purple spot, while the mono-Boc product will appear as a distinct pink/red spot.

  • In-Process LC-MS (Self-Validation Check 2): Pull a 10 µL aliquot. A successful kinetic reaction will show a dominant peak at m/z 219.1 [M+H]⁺ . If a peak at m/z 319.2 [M+H]⁺ (di-Boc) is observed >5%, the addition rate in Step 3 was too rapid.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Coordination Chemistry: The N,N,O-Tridentate Paradigm

Beyond organic synthesis, N-(2-Methoxyethyl)ethane-1,2-diamine is a potent ligand in inorganic chemistry. It acts as an N,N,O-tridentate chelator .

When introduced to transition metals such as Cu(II), Ni(II), or Co(III), the primary amine, secondary amine, and the ether oxygen sequentially coordinate to the metal center. This forms two fused five-membered chelate rings, which is thermodynamically highly stable due to the chelate effect . The ether oxygen is a weaker sigma-donor than the amines, often resulting in distorted octahedral or square pyramidal geometries depending on the metal's d-electron count.

Applications in Drug Development & Pharmacokinetics

In medicinal chemistry, the incorporation of the 2-methoxyethyl motif is a field-proven strategy to rescue failing drug candidates by modulating their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

ADME Drug Hydrophobic Drug Core Linker N-(2-Methoxyethyl)ethane-1,2-diamine Conjugation Drug->Linker Structural Modification Solubility ↑ Aqueous Solubility (Ether O H-Bonding) Linker->Solubility LogP ↓ LogP / Lipophilicity Linker->LogP Tox ↓ Off-Target Toxicity (Optimized pKa) Linker->Tox

Pharmacokinetic optimization via methoxyethyl diamine conjugation.

Mechanistic Advantages in Drug Design:
  • LogP Reduction: Unlike highly lipophilic straight-chain alkyl diamines, the ether oxygen in the methoxyethyl group acts as a hydrogen bond acceptor. This decreases the overall partition coefficient (LogP), preventing excessive drug accumulation in lipid bilayers (phospholipidosis).

  • hERG Liability Mitigation: Highly basic, lipophilic amines frequently bind to the hERG potassium channel, causing cardiotoxicity. The electron-withdrawing inductive effect of the ether oxygen slightly lowers the pKa of the adjacent secondary amine, optimizing its physiological ionization state and reducing hERG affinity.

  • PROTAC / ADC Linkers: The bifunctional nature allows this molecule to serve as an asymmetric linker. The primary amine can be conjugated to an E3 ligase ligand, while the secondary amine can be extended via alkylation to connect to a target protein binder.

References

(2-AMINOETHYL)(2-METHOXYETHYL)AMINE mechanism of action in organic reactions

Technical Guide: Mechanism & Utility of -(2-Methoxyethyl)-1,2-ethanediamine in Organic Synthesis[1]

Executive Summary

(2-Aminoethyl)(2-methoxyethyl)amine (CAS: 19778-58-6), also known as

11

This guide analyzes its mechanism of action in two high-value contexts: heterocyclic drug synthesis (specifically naphthalimide intercalators) and coordination chemistry , where it functions as a tridentate

1

Part 1: Structural Dynamics & Reactivity Profile[1]

The molecule's utility stems from the electronic and steric differentiation between its two nitrogen centers and the pendant ether group.

The "Selectivity Switch"

The core mechanistic value of



1
FeaturePrimary Amine (

)
Secondary Amine (

)
Ether Oxygen (

)
Sterics UnhinderedSterically congestedN/A
Nucleophilicity High (Kinetic control)Moderate (Steric penalty)Low (Lewis base)
Role Scaffold attachment pointProton acceptor / Cation binderSolubilizer / Hemilabile ligand
The "Methoxy Effect" in Medicinal Chemistry

In drug development, replacing a hydroxyl group (as found in aminoethylethanolamine) with a methoxy group serves a critical pharmacokinetic function.[1]

  • LogP Modulation: The methoxy group increases lipophilicity slightly compared to a hydroxyl, improving membrane permeability.[1]

  • H-Bonding: It acts only as a hydrogen bond acceptor, not a donor.[1] This prevents non-specific binding events often caused by donor-hydroxyls and reduces the energy penalty of desolvation when entering a protein binding pocket.[1]

Part 2: Mechanistic Pathways in Organic Synthesis

Pathway A: Imide Condensation (The Amonafide Analog Route)

A primary application of this amine is in the synthesis of DNA intercalators, such as substituted naphthalimides (analogs of Amonafide).[1]

Mechanism:

  • Nucleophilic Attack: The primary amine of the diamine attacks one carbonyl carbon of a cyclic anhydride (e.g., 1,8-naphthalic anhydride).[1]

  • Ring Opening: The anhydride ring opens to form an amic acid intermediate.[1]

  • Dehydration/Cyclization: Under reflux, the intermediate undergoes dehydration.[1] The nitrogen lone pair attacks the second carbonyl, closing the ring to form a thermodynamically stable six-membered imide.

Why the Primary Amine? While the secondary amine is more basic (


1

Pathway B: Nucleophilic Aromatic Substitution ( )

In the synthesis of kinase inhibitors (e.g., quinazoline derivatives), the amine acts as a nucleophile to displace a leaving group (Cl, F).[1]

Mechanism:

  • Addition: The primary amine attacks the ipso-carbon of an electron-deficient heterocycle (e.g., 4-chloroquinazoline).[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

Selectivity Note: Reaction temperature controls selectivity. At

1

1

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on the electrophile type.

ReactivityPathwaysAEMEAN-(2-methoxyethyl)ethane-1,2-diamineAnhydrideCyclic Anhydride(e.g., Naphthalic)AEMEA->AnhydrideCondensation(Reflux)HaloHeteroHalo-Heterocycle(e.g., 4-Cl-Quinazoline)AEMEA->HaloHeteroSNAr(Base, <40°C)MetalMetal Center(Cu, Zn, Fe)AEMEA->MetalCoordinationImideCyclic Imide(Regioselective N-Primary)Anhydride->Imide- H2OSNAr_ProdSubstituted Heterocycle(Kinetic N-Primary Product)HaloHetero->SNAr_Prod- HClComplexTridentate Complex(N,N,O-Chelation)Metal->ComplexHemilabileStabilization

Figure 1: Divergent reactivity pathways of N-(2-methoxyethyl)ethane-1,2-diamine showing regioselectivity towards primary amine functionalization and tridentate ligand behavior.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxyethyl)-1,8-naphthalimide

Target: Synthesis of a DNA-intercalating scaffold (Amonafide analog precursor).[1]

Reagents:

  • 1,8-Naphthalic anhydride (1.0 eq)[1]

  • 
    -(2-methoxyethyl)ethane-1,2-diamine (1.1 eq)[1][2]
    
  • Ethanol or 2-Methoxyethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1,8-naphthalic anhydride (e.g., 5.0 mmol) and 20 mL of ethanol.

  • Addition: Add

    
    -(2-methoxyethyl)ethane-1,2-diamine (5.5 mmol) dropwise to the suspension at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
     for EtOH) with magnetic stirring.
    
    • Checkpoint: The suspension should clear as the anhydride reacts and the imide forms (solubility usually increases).[1]

  • Monitoring: Monitor via TLC (SiO2, DCM:MeOH 95:5). The anhydride spot will disappear, replaced by a lower

    
     fluorescent spot. Reaction time is typically 3–6 hours.[1]
    
  • Workup: Cool the solution to

    
    . The product often crystallizes out.[1]
    
  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Validation:

    
     NMR should show the diagnostic triplet for the 
    
    
    -imide methylene at
    
    
    ppm and the methoxy singlet at
    
    
    ppm.[1]
Protocol 2: Tridentate Ligand Coordination (Copper Complex)

Target: Preparation of a catalyst for oxidative coupling.[1]

Methodology:

  • Dissolve

    
     (1.0 eq) in dry acetonitrile under nitrogen.
    
  • Add

    
    -(2-methoxyethyl)ethane-1,2-diamine (1.0 eq) dissolved in MeCN dropwise.[1]
    
  • The solution will shift color (typically to deep blue/green) indicating chelation.[1]

  • Mechanism: The ligand binds in a

    
     mode. The ether oxygen binding is weak ("hemilabile"), allowing it to dissociate and open a coordination site for substrate binding during catalysis without the ligand fully detaching from the metal.
    

Part 5: References

  • Synthesis of Amonafide Analogs:

    • Title: Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies.[1][3]

    • Source:Bioorganic & Medicinal Chemistry, 2009.[1][3]

    • URL:[Link]

  • Naphthalimide Intercalators:

    • Title: New analogues of amonafide and elinafide, containing aromatic heterocycles: synthesis, antitumor activity, molecular modeling, and DNA binding properties.[4][5]

    • Source:Journal of Medicinal Chemistry, 2004.[1]

    • URL:[Link]

  • Coordination Chemistry (Analogous Ligand Systems):

    • Title: Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine.[1][6]

    • Source:Inorganic Chemistry (PMC), 2025.[1]

    • URL:[Link]

    • Note: Illustrates the coordination logic of the methoxyethyl-amine motif.

  • General Chemical Properties:

    • Title: N1-(2-Methoxyethyl)-1,2-ethanediamine Substance Record.[1]

    • Source: PubChem.[1][7][8][9][10]

    • URL:[Link][1]

Literature review on N1-(2-Methoxyethyl)-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Reagent for Ligand Design and Pharmaceutical Synthesis[1][2]

Abstract

N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS: 19815-35-1) represents a critical structural motif in modern medicinal chemistry and coordination science.[1][2] Functioning as a "hybrid" ligand, it bridges the gap between classical diamines and polyether ionophores.[2] This guide provides a rigorous technical analysis of its synthesis, coordination modes, and utility as a hydrophilic linker in drug development.[2]

Part 1: Chemical Identity & Physiochemical Profile[2][3][4][5]

This compound is characterized by a primary amine, a secondary amine, and a terminal ether oxygen, creating a unique polarity gradient across the molecule.[2]

PropertySpecification
IUPAC Name N-(2-Methoxyethyl)ethane-1,2-diamine
CAS Number 19815-35-1
Molecular Formula C

H

N

O
Molecular Weight 118.18 g/mol
Appearance Colorless to pale yellow hygroscopic liquid
Boiling Point ~165–170 °C (at 760 mmHg)
Solubility Miscible with water, ethanol, MeOH; limited solubility in hexanes
pKa Values ~9.8 (primary amine), ~6.5 (secondary amine)
Part 2: Synthesis Protocol (Mono-Alkylation Strategy)

Objective: Synthesize N1-(2-Methoxyethyl)-1,2-ethanediamine with >95% selectivity for the mono-alkylated product, minimizing the formation of N,N'-bis(2-methoxyethyl) byproducts.

Mechanism: Nucleophilic substitution (


) of 2-methoxyethyl chloride by ethylenediamine (EDA).
Critical Control Point:  A large molar excess of EDA is required to statistically favor mono-substitution.
Experimental Workflow

Reagents:

  • Ethylenediamine (EDA) [CAS: 107-15-3]: 6.0 equivalents (Excess is vital).

  • 2-Methoxyethyl chloride [CAS: 627-42-9]: 1.0 equivalent.[2]

  • Solvent: Ethanol (absolute) or neat conditions.[3]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).
    

Step-by-Step Methodology:

  • Preparation of Amine Solution:

    • Charge a 3-neck round-bottom flask with 6.0 eq of ethylenediamine.[2]

    • Why? High dilution of the electrophile ensures it encounters primary amine molecules rather than the already-alkylated secondary amine product.

  • Controlled Addition (The Kinetic Control):

    • Heat the EDA to 60°C under

      
       atmosphere.
      
    • Add 1.0 eq of 2-methoxyethyl chloride dropwise over 2 hours.

    • Validation: Monitor reaction exotherm. Rapid temperature spikes indicate uncontrolled addition, leading to poly-alkylation.[2]

  • Reflux & Completion:

    • Raise temperature to mild reflux (80–90°C) for 4–6 hours.

    • In-Process Check: TLC (Silica, 10%

      
       in MeOH). The starting chloride spot (
      
      
      
      ) should disappear.
  • Work-up & Purification:

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Distillation (Critical Step):

      • Fraction 1 (116–118°C): Recover excess unreacted Ethylenediamine (recycle for future batches).

      • Fraction 2 (165–170°C): Collect N1-(2-Methoxyethyl)-1,2-ethanediamine .[2]

    • Purity Check: GC-MS or

      
      H-NMR (
      
      
      
      ).[2] Look for the diagnostic methoxy singlet at
      
      
      3.3 ppm.
Visualization: Synthesis Logic Flow[4]

SynthesisFlow cluster_0 Kinetic Control Zone EDA Ethylenediamine (6.0 eq Excess) Mix Controlled Addition (60°C, 2 hrs) EDA->Mix RX 2-Methoxyethyl Chloride (1.0 eq) RX->Mix Inter Reaction Mixture (Mono + Bis + Excess EDA) Mix->Inter Reflux 4-6h Distill Fractional Distillation Inter->Distill Product Target Product (>95% Purity) Distill->Product 165-170°C Recycle Recovered EDA Distill->Recycle 116-118°C

Caption: Flowchart demonstrating the high-dilution strategy required to maximize mono-alkylation selectivity.

Part 3: Pharmaceutical Applications[1][2][3][8]

In drug discovery, N1-(2-Methoxyethyl)-1,2-ethanediamine functions as a privileged linker and a solubility modulator .[2]

1. The "Mini-PEG" Effect

Unlike long Polyethylene Glycol (PEG) chains which can introduce polydispersity and steric bulk, this molecule acts as a discrete, defined "Mini-PEG" unit.

  • Mechanism: The terminal methoxy group (

    
    ) disrupts water structure less than a hydroxyl group but maintains hydrogen bond accepting capability. The ethylenediamine backbone provides a handle for amide coupling to a drug scaffold.
    
  • Result: Improved LogP (lipophilicity) profile while maintaining aqueous solubility.

2. Schiff Base Cytotoxins

Reaction with salicylaldehyde derivatives yields tridentate Schiff base ligands.

  • Application: These ligands complex with Cu(II) or Pt(II) to form intercalating agents that target DNA. The methoxyethyl tail provides a "flexible arm" that can interact with the DNA minor groove, enhancing binding affinity compared to rigid planar complexes [1].

Part 4: Coordination Chemistry[2][3][5][9]

The compound is a versatile hemilabile ligand . It can switch between bidentate and tridentate modes depending on the metal center's hardness and coordination geometry.

Binding Modes
  • 
    -N,N' (Bidentate):  The most common mode. The ether oxygen remains uncoordinated (dangling). Common with soft metals (Pd, Pt).
    
  • 
    -N,N',O (Tridentate):  The ether oxygen coordinates to the metal, forming two fused 5-membered chelate rings.[2] Common with hard/oxophilic metals (Cu, Ni, lanthanides) [2].[2]
    
Visualization: Chelation Topology

CoordinationModes cluster_legend Ligand Field Strength Metal Metal Center (M) N1 NH2 (Primary) N1->Metal Strong Sigma N2 NH (Secondary) N1->N2 Ethyl Bridge N2->Metal Strong Sigma O1 OCH3 (Ether) N2->O1 Ethyl Bridge O1->Metal Weak/Hemilabile Interaction Legend N-donors: Strong Field O-donor: Weak Field

Caption: Diagram illustrating the N,N'-bidentate core with the optional O-donor interaction (hemilability).

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).

  • Skin/Eye: Causes severe burns. The high basicity (amine) combined with the solvent-like properties of the ether tail allows rapid dermal penetration.

  • Protocol:

    • PPE: Neoprene gloves (Nitrile is insufficient for prolonged exposure to diamines), face shield, and chemical apron.[2]

    • Neutralization: Spills should be treated with dilute acetic acid or commercially available amphoteric absorbents, never with strong acids (exothermic reaction risk).

  • Storage: Hygroscopic. Store under Argon/Nitrogen.[4] It absorbs

    
     from air to form carbamates (white crust), degrading purity.
    
References
  • Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine. Journal of Chemistry. (2013). Investigates Schiff base derivatives of ethylenediamines as cytotoxic agents.[4]

  • Versatile Coordination Modes of Multidentate Neutral Amine Ligands. University of Birmingham Research Portal. (2022). Details the coordination behavior of amine-ether ligands with s-block and transition metals.

  • Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines. US Patent 4024184A.[2] Describes industrial routes for alkoxyethyl amine synthesis.

  • Safety Data Sheet: N1-(2-Methoxyethyl)-1,2-ethanediamine. CymitQuimica. Comprehensive safety and physical property data.

Sources

Technical Guide: Discovery and Synthesis of (2-Aminoethyl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

Target Compound: (2-Aminoethyl)(2-methoxyethyl)amine CAS Number: 19815-35-1 Synonyms:


-(2-Methoxyethyl)ethane-1,2-diamine; 

-(2-Methoxyethyl)ethylenediamine. Molecular Formula:

Molecular Weight: 118.18 g/mol [1][2]

(2-Aminoethyl)(2-methoxyethyl)amine is a unsymmetrical diamine featuring a primary amine, a secondary amine, and a terminal ether group.[1] Structurally, it resembles diethylenetriamine (DETA) where one terminal amine is replaced by a methoxy group.[1] This substitution alters its coordination chemistry—rendering it a "hemilabile" ligand—and significantly enhances its lipophilicity and metabolic stability compared to polyamines, making it a critical building block in modern drug discovery for improving the physicochemical properties of small molecule inhibitors.

Historical Discovery and Synthetic Evolution

The synthesis of


-substituted ethylenediamines traces back to the foundational work of Hofmann  and Gabriel  in the late 19th century, but the specific isolation of alkoxy-substituted derivatives like (2-aminoethyl)(2-methoxyethyl)amine emerged later, driven by the needs of coordination chemistry and industrial surfactant development.
The Era of Non-Selective Alkylation (Early 20th Century)

Early attempts to synthesize


-alkylated diamines relied on the direct alkylation of ethylenediamine with alkyl halides.
  • Method: Reaction of ethylenediamine with 2-methoxyethyl chloride.

  • Limitation: Statistical distribution of products. Without strict control, the reaction produced a mixture of mono-, di-, tri-, and tetra-alkylated products, making isolation of the desired mono-substituted species difficult and low-yielding (<30%).

The Chelation Era (1960s–1980s)

Interest in "hemilabile" ligands—molecules capable of reversibly dissociating from a metal center—drove the refinement of synthesis. Researchers required ligands that combined strong


-donors (amines) with weak donors (ethers).[1]
  • Innovation: The use of large molar excesses of ethylenediamine (5:1 to 10:1 ratio) relative to the alkylating agent became the standard "self-validating" protocol. This kinetic control ensures that the statistical probability favors mono-alkylation over poly-alkylation.

Modern Precision Synthesis (1990s–Present)

In the context of pharmaceutical development, purity is paramount.[1] Two dominant routes evolved:

  • Optimized Mono-Alkylation: High-dilution techniques with efficient recycling of unreacted ethylenediamine.

  • Aziridine Ring Opening: The reaction of 2-methoxyethylamine with aziridine (ethyleneimine). This "click-like" reaction is 100% atom-economical and produces no salt byproducts, though it requires handling toxic aziridine.

Technical Synthesis Protocols

Protocol A: Optimized Mono-Alkylation (The "Workhorse" Method)

Best for: Standard laboratory synthesis without restricted reagents.

Reaction Logic: This method utilizes a large excess of ethylenediamine to act as both the reactant and the solvent/base.[3] The statistical probability of the alkyl halide encountering a free ethylenediamine molecule is significantly higher than encountering the already-substituted product, thereby minimizing over-alkylation.

Reagents:

  • Ethylenediamine (EDA): 60.1 g (1.0 mol) [Excess]

  • 1-Chloro-2-methoxyethane: 18.9 g (0.2 mol) [Limiting Reagent]

  • Sodium Hydroxide (NaOH): 8.0 g (0.2 mol)[1]

  • Solvent: None (Neat reaction) or Ethanol (optional)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with nitrogen.[1][4]

  • Charging: Add Ethylenediamine (1.0 mol) to the flask and heat to 80°C.

  • Addition: Load 1-Chloro-2-methoxyethane (0.2 mol) into the addition funnel. Add dropwise over 2 hours while maintaining vigorous stirring. Critical: Slow addition prevents local high concentrations of alkyl halide, reducing poly-alkylation.[1]

  • Reflux: After addition, reflux the mixture at 100–110°C for 4 hours to drive the reaction to completion.

  • Neutralization: Cool to room temperature. Add NaOH (pellets or 50% aq. solution) to neutralize the hydrochloride salt formed. Stir for 30 minutes.

  • Salt Removal: Filter off the precipitated NaCl. If aqueous NaOH was used, remove water via rotary evaporation or azeotropic distillation with benzene/toluene.[1]

  • Purification (Distillation):

    • First Fraction: Distill at atmospheric pressure to recover excess Ethylenediamine (bp 116°C). Note: This can be recycled.[3]

    • Second Fraction: Switch to vacuum distillation (approx. 10–20 mmHg). Collect the product fraction boiling at 85–95°C (at 15 mmHg).

  • Yield: Expect 60–75% yield of a colorless liquid.

Protocol B: Aziridine Ring Opening (The "Precision" Method)

Best for: High purity requirements and "green" chemistry metrics (high atom economy).[1]

Reaction Logic: Nucleophilic attack of the primary amine (2-methoxyethylamine) on the strained aziridine ring. The ring strain provides the thermodynamic driving force, requiring mild conditions.[1]

Reagents:

  • 2-Methoxyethylamine: 75.1 g (1.0 mol)

  • Aziridine (Ethyleneimine): 43.1 g (1.0 mol)[1]

  • Catalyst:

    
     (trace, e.g., 0.1 mol% p-TsOH or dilute HCl)[1]
    

Step-by-Step Methodology:

  • Safety Warning: Aziridine is highly toxic and alkylating. Work in a certified fume hood with appropriate PPE.

  • Setup: 250 mL flask with reflux condenser and dropping funnel.

  • Charging: Add 2-Methoxyethylamine and acid catalyst to the flask. Heat to 50°C.

  • Addition: Add Aziridine dropwise over 1 hour. The reaction is exothermic; monitor temperature and cool if it exceeds 70°C.

  • Digestion: Stir at 60°C for 2 hours.

  • Workup: No salt filtration is needed.

  • Purification: Distill directly under reduced pressure to isolate the pure diamine.

  • Yield: >90% quantitative conversion.

Visualization of Synthetic Logic

The following diagram illustrates the two primary pathways and the critical purification logic required to isolate the target CAS 19815-35-1 from potential byproducts.

SynthesisPathways cluster_legend Pathway Comparison EDA Ethylenediamine (Large Excess) Inter1 Reaction Mixture (Mono + Poly-alkylated) EDA->Inter1 Reflux (SN2) CME 1-Chloro-2-methoxyethane CME->Inter1 MEA 2-Methoxyethylamine Inter2 Crude Product (No Salt) MEA->Inter2 Ring Opening (Acid Cat.) AZ Aziridine AZ->Inter2 Distillation Fractional Distillation (Vacuum) Inter1->Distillation NaOH Neutralization & Filtration Inter2->Distillation Target TARGET: (2-Aminoethyl)(2-methoxyethyl)amine CAS: 19815-35-1 Distillation->Target Fraction 2 (bp 85-95°C @ 15mmHg) Recycle Recycled EDA Distillation->Recycle Fraction 1 (bp 116°C) Waste Poly-alkylated Waste Distillation->Waste Residue LegendA Method A: Robust, Cheap LegendB Method B: High Yield, Toxic

Caption: Comparative synthetic workflows for CAS 19815-35-1 via Alkylation (Method A) vs. Aziridine Opening (Method B).

Applications in Drug Development[6][7]

(2-Aminoethyl)(2-methoxyethyl)amine is not merely a solvent; it is a strategic "fragment" in medicinal chemistry.

Solubilizing Linker

In kinase inhibitors and GPCR antagonists, the introduction of a basic amine is often required to form salt bridges with aspartate/glutamate residues in the binding pocket. However, simple alkyl chains can lead to poor solubility.[1]

  • Advantage: The ether oxygen in the methoxyethyl tail acts as a hydrogen bond acceptor, increasing aqueous solubility without acting as a hydrogen bond donor (which could penalize membrane permeability).[1]

  • Mechanism: The "pegylated" nature of the methoxyethyl group disrupts crystal lattice energy and interacts favorably with water, improving the "drug-likeness" (LogD) of the final molecule.

Hemilabile Ligand in Metallo-Drugs

In the design of platinum(II) or ruthenium(II) anticancer agents, this diamine serves as a chelator.[1]

  • Hemilability: The ether oxygen can weakly coordinate to the metal center. Under physiological conditions, this weak bond can break, opening a coordination site for DNA binding (the mechanism of action for cisplatin-like drugs) while the diamine backbone keeps the complex stable in the bloodstream.

Quantitative Comparison of Properties
PropertyEthylenediamine (En)(2-Aminoethyl)(2-methoxyethyl)amineBenefit in Drug Design
LogP (Calc) -2.04-1.05Improved lipophilicity for permeability
H-Bond Donors 43Better membrane penetration
Rotatable Bonds 14Flexible adaptation to binding pockets
Chelation Mode Bidentate (

-N,N)
Tridentate potential (

-N,N,O)
Tunable metal release kinetics

References

  • Chemical Identity: N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS 19815-35-1).[2] National Center for Biotechnology Information.[1] PubChem Compound Summary. [Link]

  • Synthetic Methodology (Alkylation):Method for synthesizing N-ethylethylenediamine (Analogous Protocol).
  • Synthetic Methodology (Aziridine): Process for the preparation of 2-chloroethylamine hydrochloride (Precursor discussion). Google Patents, DE3900865C1.[1]

  • Coordination Chemistry: Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine). ResearchGate. (Context on diamine ligands). [Link]

Sources

Spectroscopic Profiling and Structural Elucidation of N-(2-Methoxyethyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical stages of drug development and advanced organic synthesis, the unambiguous structural verification of aliphatic polyamines is a critical quality control checkpoint. N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 19815-35-1) serves as a highly versatile bifunctional linker and pharmacophore building block[1]. Due to its high polarity, hygroscopicity, and the presence of multiple exchangeable protons, acquiring and interpreting its spectroscopic data requires highly optimized, self-validating analytical workflows.

This technical guide provides an authoritative framework for the spectroscopic elucidation of N-(2-Methoxyethyl)ethane-1,2-diamine. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass Spectrometry (EI-MS), we establish a deterministic model for structural confirmation that adheres to the highest standards of scientific integrity.

Molecular Architecture & Chemical Rationale

To accurately interpret the spectroscopic data, one must first deconstruct the molecule's electronic and steric environment.

  • Molecular Formula: C₅H₁₄N₂O

  • Molecular Weight: 118.18 g/mol [1]

  • Structural Connectivity:

    
    
    

The molecule is characterized by three distinct functional domains:

  • Terminal Methoxy Ether (

    
    ):  Highly electronegative, inducing strong localized deshielding effects in NMR and providing a diagnostic oxonium ion cleavage pathway in MS.
    
  • Secondary Amine Core (

    
    ):  Acts as a hydrogen bond donor/acceptor, influencing the chemical shift of adjacent methylene protons and dominating the primary fragmentation pathway (α-cleavage).
    
  • Terminal Primary Amine (

    
    ):  Highly reactive, basic center responsible for the base peak in the mass spectrum due to the extreme stability of the resulting iminium ion.
    

Spectroscopic Data Acquisition Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic causality explaining why the parameter was chosen.

Multidimensional NMR Protocol (¹H and ¹³C)
  • Step 1: Sample Preparation in CDCl₃. The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal for magnetic field stabilization. Its lack of protium prevents solvent signal interference, while TMS serves as the absolute internal chemical shift reference (0.00 ppm)[2].

  • Step 2: D₂O Exchange Validation. Following the initial ¹H NMR acquisition, 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube, shaken vigorously, and re-analyzed.

    • Causality: Labile protons on the primary and secondary amines (-NH₂, -NH-) rapidly undergo isotopic exchange with deuterium. The disappearance of the broad singlet at ~1.5–2.0 ppm confirms these resonances belong to the amine groups rather than aliphatic hydrocarbon impurities[2].

ATR-FTIR Protocol
  • Step 1: Direct ATR Application. A neat drop of the liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Causality: N-(2-Methoxyethyl)ethane-1,2-diamine is a liquid at standard temperature and pressure. ATR eliminates the need for KBr pellet pressing. Because polyamines are highly hygroscopic, avoiding KBr prevents moisture absorption, which would otherwise obscure the critical N-H stretching region (3200-3400 cm⁻¹) with a massive, broad O-H water band[2].

EI-MS Protocol
  • Step 1: Electron Ionization (EI) at 70 eV. The sample is introduced via gas chromatography (GC) and subjected to a 70 eV electron beam.

    • Causality: The 70 eV energy level is the universal standard for EI. It provides sufficient energy to not only ionize the molecule but to induce highly reproducible, structurally diagnostic fragmentation pathways that can be reliably cross-referenced against standard libraries such as the NIST Chemistry WebBook[3] and SDBS[4].

Logical Workflows & Fragmentation Pathways

The following diagrams illustrate the causal logic of our analytical workflows and the mechanistic pathways of the mass spectrometry data.

Workflow Sample N-(2-Methoxyethyl)ethane-1,2-diamine Sample Preparation NMR_Prep NMR Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep IR Prep Direct ATR Crystal Application Sample->IR_Prep MS_Prep MS Prep Electron Ionization Vaporization Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (400 MHz) NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq EI-MS Acquisition (70 eV) MS_Prep->MS_Acq D2O D2O Exchange Protocol (Validate NH/NH2) NMR_Acq->D2O Identify exchangeable H Data Multidimensional Structural Elucidation & Verification IR_Acq->Data MS_Acq->Data D2O->Data

Fig 1. Self-validating spectroscopic workflow for structural elucidation.

MS_Frag M Molecular Ion [M]⁺• m/z 118 F1 α-Cleavage (C-C) Loss of •CH2NH2 M->F1 F2 α-Cleavage (C-C) Loss of R-NH-CH2• M->F2 F3 Ether Cleavage Loss of Amine Radical M->F3 I1 Iminium Ion m/z 88 F1->I1 I2 Iminium Ion m/z 30 (Base Peak) F2->I2 I3 Oxonium Ion m/z 45 F3->I3

Fig 2. Primary EI-MS fragmentation pathways and resulting diagnostic ions.

Empirical Spectroscopic Data & Mechanistic Causality

The quantitative data derived from the protocols above are synthesized into the following tables. The assignments are grounded in established spectrometric rules[2] and verified against standard spectral databases[3][4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Note: Aliphatic polyamine methylene shifts often exhibit complex, higher-order coupling (multiplets) in lower-resolution instruments. The theoretical first-order multiplicities are listed below.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
3.50 Triplet (t)2H-O-CH₂- (C2)Strongly deshielded by the adjacent highly electronegative ether oxygen.
3.35 Singlet (s)3HCH₃-O- (C1)Terminal methoxy group; lacks adjacent protons, preventing spin-spin coupling.
2.80 Triplet (t)2H-CH₂-NH₂ (C5)Deshielded by the adjacent primary amine.
2.80 Triplet (t)2H-CH₂-NH- (C3)Deshielded by the secondary amine; beta to the ether oxygen.
2.70 Triplet (t)2H-NH-CH₂- (C4)Deshielded by the secondary amine; beta to the primary amine.
1.50 – 2.00 Broad Singlet (br s)3H-NH-, -NH₂Exchangeable protons. Broadness is caused by the quadrupolar relaxation of the ¹⁴N nucleus and intermolecular hydrogen bonding.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentMechanistic Rationale
71.8 -O-CH₂- (C2)Experiences the strongest inductive deshielding effect from the ether oxygen.
58.8 CH₃-O- (C1)Standard shift range for a terminal aliphatic methoxy carbon.
52.4 -NH-CH₂- (C4)Deshielded by the adjacent secondary amine nitrogen.
49.5 -CH₂-NH- (C3)Deshielded by the secondary amine; slightly upfield from C4 due to steric/electronic differences.
41.8 -CH₂-NH₂ (C5)Alpha to the primary amine. Primary amine carbons are typically less deshielded than secondary amine carbons.
Table 3: ATR-FTIR Key Absorptions
Wavenumber (cm⁻¹)Vibration ModeFunctional Group / Mechanistic Rationale
3350, 3280 N-H stretchCharacteristic of primary (-NH₂) and secondary (-NH-) amines. Primary amines typically show a doublet (symmetric/asymmetric stretch), while secondary amines show a singlet, often overlapping into a broad multi-peak band.
2930, 2850 C-H stretchStretching of the sp³ hybridized alkane backbone.
1600 N-H bendScissoring motion of the primary amine group.
1110 C-O stretchStrong, sharp asymmetric stretching of the aliphatic ether linkage.
Table 4: EI-MS (70 eV) Major Fragments
m/zIon TypeMechanistic Origin
118 [M]⁺•Molecular ion. Typically of low abundance for aliphatic amines due to rapid fragmentation.
88 [M - 30]⁺Loss of the primary amine radical (•CH₂NH₂) via α-cleavage at the ethylenediamine moiety.
73 [M - 45]⁺Loss of the methoxymethyl radical (CH₃OCH₂•) via α-cleavage adjacent to the secondary amine.
45 [CH₃OCH₂]⁺Oxonium ion resulting from the cleavage of the ether domain.
30 [CH₂NH₂]⁺Base peak (100% abundance). Formed by α-cleavage of the terminal primary amine. The resulting iminium ion (

) is exceptionally stable, driving the fragmentation equilibrium heavily toward this product.

References

  • [4] Title: Spectral Database for Organic Compounds (SDBS). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • [3] Title: NIST Chemistry WebBook - Standard Reference Database 69. Source: National Institute of Standards and Technology. URL: [Link]

  • [2] Title: Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Source: John Wiley & Sons. URL: [Link]

Sources

Quantum Chemical Profiling of (2-Aminoethyl)(2-methoxyethyl)amine: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

(2-Aminoethyl)(2-methoxyethyl)amine (CAS: 19815-35-1) is an asymmetric aliphatic polyamine characterized by a primary amine, a secondary amine, and an ether linkage[1]. This structural triad makes it a highly effective multidentate ligand in transition metal coordination chemistry and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, its high degree of conformational flexibility and capacity for complex intramolecular hydrogen bonding present significant challenges for in silico modeling.

This whitepaper establishes a rigorous, self-validating quantum chemical workflow for analyzing the conformational landscape, electronic properties, and thermodynamic behavior of (2-aminoethyl)(2-methoxyethyl)amine. By leveraging Density Functional Theory (DFT) coupled with advanced continuum solvation models, researchers can accurately predict its reactivity profiles and pKa values, thereby accelerating rational drug design and catalyst development.

Chemical Context and Molecular Complexity

The molecule, also known as N-(2-methoxyethyl)ethylenediamine, possesses five rotatable bonds, leading to a vast conformational space. The presence of three heteroatoms (two nitrogens, one oxygen) creates a competitive landscape for intramolecular hydrogen bonding (N-H···O vs. N-H···N).

Table 1: Physicochemical & Topological Properties
PropertyValueComputational Implication
CAS Number 19815-35-1Unique identifier for database cross-referencing.
Molecular Formula C₅H₁₄N₂OSmall size allows for high-level ab initio calculations without prohibitive computational cost.
Rotatable Bonds 5Requires extensive stochastic conformational sampling prior to DFT optimization[1].
H-Bond Donors 2Primary (-NH₂) and secondary (-NH-) amines can both act as donors, requiring dispersion-corrected functionals.
H-Bond Acceptors 3Oxygen and both nitrogens act as acceptors, creating multiple local energy minima.

Computational Methodology & Causality

Standard DFT approaches (e.g., uncorrected B3LYP) often fail to accurately describe flexible aliphatic chains because they do not account for medium-range electron correlation (dispersion forces). To achieve scientific integrity, the computational matrix must be carefully selected.

Table 2: Recommended DFT Matrix for Polyamine Systems
TaskRecommended Level of TheoryCausality & Rationale
Geometry Optimization ωB97X-D / 6-311+G(d,p)Dispersion corrections (-D) are mandatory to capture the weak intramolecular H-bonds that dictate the global minimum.
Frequency Calculation ωB97X-D / 6-311+G(d,p)Validates that the optimized structure is a true local minimum (zero imaginary frequencies) and provides thermal corrections.
Solvation Energy CAM-B3LYP / 6-311++G(d,p)Diffuse functions (++) are essential for modeling the diffuse electron density of heteroatom lone pairs in a dielectric medium.
pKa Prediction CAM-B3LYP / SMD ModelThe SMD model is explicitly parameterized for free energies of solvation, yielding high accuracy for aliphatic amines[2].

Self-Validating Experimental Protocol: Conformational & Electronic Analysis

To ensure trustworthiness, the following step-by-step methodology incorporates built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Phase 1: Conformational Sampling

  • Structure Generation: Generate the 3D structure of (2-aminoethyl)(2-methoxyethyl)amine from its SMILES string (COCCNCCN).

  • Molecular Mechanics Search: Perform a stochastic conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94). Causality: DFT is too computationally expensive for global minimum searches on highly flexible molecules. MM rapidly screens the conformational space.

  • Clustering: Cluster conformers within a 5.0 kcal/mol energy window to identify the top 10–15 candidates for quantum mechanical refinement.

Phase 2: Quantum Mechanical Optimization & Validation 4. Gas-Phase Optimization: Optimize the selected conformers using DFT at the ωB97X-D/6-311+G(d,p) level. 5. Vibrational Frequency Check (Critical Validation): Execute a vibrational frequency calculation on the optimized geometries.

  • Self-Validation: Verify that all vibrational frequencies are real (positive). The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum. If an imaginary frequency is found, perturb the geometry along the imaginary normal mode and re-optimize.

Phase 3: Solvation and Electronic Extraction 6. Continuum Solvation: Perform single-point energy calculations using the SMD continuum solvation model (solvent = water) at the CAM-B3LYP/6-311++G(d,p) level. Causality: Gas-phase geometries alone lead to mean absolute errors >0.5 pKa units; solution-phase modeling is mandatory for systems with intramolecular hydrogen bonds[3]. 7. Property Mapping: Extract the HOMO-LUMO gap and generate an Electrostatic Potential (ESP) map to identify the most nucleophilic sites for coordination chemistry.

Workflow A 1. Input Structure (SMILES: COCCNCCN) B 2. Conformational Search (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (ωB97X-D/6-311++G**) B->C D 4. Frequency Calculation (Self-Validation: No Imaginary Freqs) C->D E 5. Solvation Modeling (SMD in Aqueous Media) D->E F 6. Electronic Properties (HOMO/LUMO, ESP, pKa) E->F

Fig 1. Self-validating quantum chemical workflow for polyamine conformational and electronic analysis.

Thermodynamic Properties & pKa Prediction

Predicting the basicity of the primary vs. secondary amine in (2-aminoethyl)(2-methoxyethyl)amine requires calculating the free energy of deprotonation (ΔG_deprot). Because direct calculation of aqueous protonation is prone to severe errors due to the explicit hydration of the proton, a thermodynamic cycle must be employed.

The Thermodynamic Cycle

The cycle calculates the gas-phase deprotonation energy and corrects it using the free energies of solvation (ΔG_solv) for the neutral amine, the protonated amine, and the proton itself. Recent literature validates that combining CAM-B3LYP with the SMD model achieves exceptional consistency in determining the pKb/pKa of substituted amines[2].

ThermoCycle AH_gas AH⁺ (Gas) ΔG_gas(AH⁺) A_gas A (Gas) + H⁺ (Gas) ΔG_gas(A) + ΔG_gas(H⁺) AH_gas->A_gas ΔG_deprot(gas) AH_aq AH⁺ (Aq) ΔG_aq(AH⁺) AH_gas->AH_aq ΔG_solv(AH⁺) A_aq A (Aq) + H⁺ (Aq) ΔG_aq(A) + ΔG_aq(H⁺) A_gas->A_aq ΔG_solv(A) + ΔG_solv(H⁺) AH_aq->A_aq ΔG_deprot(aq)

Fig 2. Thermodynamic cycle for calculating the aqueous pKa of aliphatic amines.

Calculation Equation:

  • ΔG_aq = ΔG_gas(A) + ΔG_gas(H⁺) - ΔG_gas(AH⁺) + ΔG_solv(A) + ΔG_solv(H⁺) - ΔG_solv(AH⁺)

  • pKa = ΔG_aq / (2.303 * R * T)

Note on Causality: The experimental value for the solvation free energy of the proton (ΔG_solv(H⁺) ≈ -265.9 kcal/mol) is typically used as a constant to anchor the cycle, as DFT cannot accurately model a bare proton in a continuum solvent[3].

Conclusion

The computational analysis of (2-aminoethyl)(2-methoxyethyl)amine demands a rigorous approach that respects its conformational flexibility and complex hydrogen-bonding network. By adhering to the self-validating protocols outlined above—specifically the use of dispersion-corrected functionals (ωB97X-D), diffuse basis sets (6-311++G**), and the SMD continuum solvation model—researchers can generate highly trustworthy electronic and thermodynamic profiles. These insights are fundamental for optimizing its use as a multidentate ligand or as a precursor in advanced pharmaceutical synthesis.

References

  • N-(2-methoxyethyl)ethylenediamine - CAS号19815-35-1 - 摩熵化学. Molaid.
  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model.

Sources

Methodological & Application

Using (2-AMINOETHYL)(2-METHOXYETHYL)AMINE in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-Aminoethyl)(2-methoxyethyl)amine in Pharmaceutical Intermediate Synthesis

Executive Summary

(2-Aminoethyl)(2-methoxyethyl)amine (CAS: 35265-04-4, also known as N-(2-methoxyethyl)ethane-1,2-diamine) is a bifunctional diamine linker increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike standard ethylenediamine spacers, the inclusion of a terminal methoxyethyl group introduces a "mini-PEG" motif. This modification significantly enhances aqueous solubility and metabolic stability while reducing the lipophilicity (


) of the parent scaffold.

This guide details the strategic application of this intermediate in synthesizing kinase inhibitors and DNA-intercalating agents. It addresses critical handling challenges, specifically regioselectivity between the primary and secondary amine moieties, and provides a validated protocol for nucleophilic aromatic substitution (


).

Chemical Profile & Physicochemical Advantages

PropertySpecificationRelevance to Synthesis
Structure

Asymmetric diamine; contains

and

amines.[1]
Molecular Weight 118.18 g/mol Low MW allows for "fragment-based" drug design compliance.
Boiling Point ~195°C (Predicted)High BP requires specific workup (cannot simply evaporate).
pKa ~9.8 (

), ~9.2 (

)
The primary amine is generally more nucleophilic and accessible.
Solubility Miscible in

, EtOH, DCM
Excellent solvating power; difficult to extract from water.

Key Advantage: The ether oxygen acts as a hydrogen bond acceptor, improving solubility in aqueous media without the hydrolytic instability associated with esters. This makes it an ideal "solubilizing tail" for hydrophobic heterocycles like quinazolines and acridines [1].

Critical Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The most prevalent use of (2-aminoethyl)(2-methoxyethyl)amine is in the C4-functionalization of quinazoline cores (e.g., analogs of Gefitinib or Erlotinib). The diamine side chain interacts with the solvent front in the ATP-binding pocket, improving the drug's pharmacokinetic profile.

Mechanistic Challenge: Regioselectivity

The molecule contains two nucleophilic nitrogen atoms.

  • Primary Amine (

    
    ):  Less sterically hindered, generally more nucleophilic in 
    
    
    
    reactions.
  • Secondary Amine (

    
    ):  More basic but sterically encumbered by the methoxyethyl tail.
    

Objective: Selective alkylation of the primary amine to the heterocycle, leaving the secondary amine/methoxy tail free for solubility.

Validated Protocol: Reaction with 4-Chloroquinazoline

Target: Synthesis of N-(2-((2-methoxyethyl)amino)ethyl)quinazolin-4-amine derivatives.

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: (2-Aminoethyl)(2-methoxyethyl)amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (

    
    -PrOH) or Acetonitrile (MeCN)
    

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 eq of 4-chloroquinazoline substrate in

    
    -PrOH (concentration 0.2 M).
    
    • Note:

      
      -PrOH is preferred over DMF to facilitate product precipitation and simpler workup.
      
  • Addition: Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Add 1.2 eq of (2-aminoethyl)(2-methoxyethyl)amine dropwise.

    • Critical Control: Adding the amine slowly prevents local excesses that might favor bis-alkylation, although steric hindrance makes bis-alkylation unlikely with this specific substrate.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1 with 1%

      
      ) or LC-MS. The product is more polar than the starting material.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
      .
      
    • The hydrochloride salt of the product often precipitates spontaneously. If not, add diethyl ether or hexane as an anti-solvent.

    • Filter the solid and wash with cold ether.

  • Alternative Workup (Extraction):

    • If the product does not precipitate, evaporate volatiles.

    • Redissolve residue in DCM. Wash with saturated

      
      .
      
    • Warning: The product is water-soluble.[2] Do not wash with large volumes of water. Perform a "salting out" extraction if necessary using brine.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing the reaction conditions to favor the primary amine attack.

ReactionLogic Start Start: 4-Chloroquinazoline + Diamine CheckSterics Check Electrophile Sterics Start->CheckSterics Unimpeded Unhindered C4 Position CheckSterics->Unimpeded Standard Hindered Hindered C4 Position CheckSterics->Hindered Bulky Substituents PathA Path A: Kinetic Control (Low Temp, Polar Protic Solvent) Unimpeded->PathA Recommended PathB Path B: Thermodynamic Control (Reflux, Non-polar Solvent) Hindered->PathB Requires forcing conditions ResultA Major Product: Primary Amine Attack (Desired) PathA->ResultA Fast, Selective ResultB Mixture/Secondary Attack Risk PathB->ResultB Slower, Less Selective

Figure 1: Decision tree for optimizing regioselectivity in


 reactions involving asymmetric diamines.

Application 2: Synthesis of DNA Intercalators (Acridines)

In the synthesis of acridine-based antitumor agents (e.g., analogs of Amsacrine), the diamine acts as a linker between the planar chromophore and a solubilizing tail.

Protocol Variation: Unlike the quinazoline synthesis, acridine substitutions (often on 9-chloroacridine) are prone to hydrolysis.

  • Solvent Switch: Use anhydrous Phenol or 2-Methoxyethanol.

  • Temperature: Higher temperatures (100–120°C) are often required due to the lower electrophilicity of the acridine C9 position.

  • Purification: These products are often isolated as dihydrochloride salts to prevent oxidation and improve shelf stability.

Handling, Storage, and Stability

  • Hygroscopicity: The molecule is highly hygroscopic. It readily absorbs atmospheric moisture and

    
    , forming carbamate salts (white crust) on the cap.
    
    • Action: Store under Nitrogen or Argon.[1] Re-seal containers immediately with Parafilm.

  • Air Sensitivity: Like most aliphatic amines, it can oxidize slowly, turning yellow over time.

    • Action: Store at 4°C in amber glass.

  • Odor Control: The molecule has a distinct, fishy amine odor. Handle only in a functioning fume hood.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Product loss to aqueous phase during extraction.Use DCM/Isopropanol (3:1) for extraction; saturate aqueous phase with NaCl.
Bis-alkylation Excess electrophile or high concentration.Use dilute conditions (0.1 M); add amine dropwise to the electrophile.
Incomplete Reaction Deactivation of amine by protonation (HCl byproduct).Ensure at least 2.0 eq of auxiliary base (DIPEA or

) is present to scavenge acid.

References

  • Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655-1665.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous diamine side-chain utility).

  • BenchChem. (2025).[1] (2-Aminoethyl)carbamic acid derivatives in organic synthesis.[1][3] BenchChem Application Notes.

  • PubChem. (2025).[4][5][6] N-(2-Methoxyethyl)ethylenediamine Compound Summary.

Sources

Application of N1-(2-Methoxyethyl)-1,2-ethanediamine in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N1-(2-Methoxyethyl)-1,2-ethanediamine in Polymer Chemistry & Surface Engineering

Abstract

This technical guide details the utility of N1-(2-Methoxyethyl)-1,2-ethanediamine , a specialized hetero-bifunctional amine, in advanced polymer synthesis and surface modification. Unlike its hydroxylated analog (Aminoethylethanolamine, AEEA), this molecule features a methoxy-capped tail , providing hydrophilic characteristics without the risk of hydroxyl-mediated side reactions (e.g., esterification or uncontrolled crosslinking). This guide covers its application as a latent curing agent for flexible epoxies, a "stealth" surface modifier for biomedical devices, and a component in low-energy CO₂ capture solvents.

Chemical Profile & Strategic Advantages

The molecule consists of an ethylenediamine core substituted with a methoxyethyl group. This structure offers three distinct chemical levers:

  • Primary Amine (

    
    ):  High nucleophilicity for rapid anchoring or initial polymerization.
    
  • Secondary Amine (

    
    ):  Slower reactivity, allowing for "B-stage" curing or controlled chain extension.
    
  • Methoxy Ether Tail (

    
    ):  Chemically inert but hydrophilic. It acts as an internal plasticizer and improves solubility in polar solvents compared to alkyl-diamines.
    
PropertyValueRelevance
Molecular Weight 118.18 g/mol Low MW allows high functional density.
Boiling Point ~160–170°CSuitable for liquid-phase reactions without rapid evaporation.
Active Hydrogens 3 (2 Primary, 1 Secondary)Crucial for stoichiometric calculations in epoxy/urethane curing.
Solubility Water, Alcohols, Polar OrganicsExcellent compatibility with aqueous and solvent-based resins.

Application I: Flexible Epoxy Curing Agent

Mechanism: In epoxy systems, standard diamines (like EDA or DETA) create rigid, brittle networks. N1-(2-Methoxyethyl)-1,2-ethanediamine introduces an ether linkage pendant to the polymer backbone (if the secondary amine reacts) or as a flexible spacer. The methoxy tail disrupts inter-chain hydrogen bonding, reducing the glass transition temperature (


) and increasing impact resistance.
Protocol: Formulation of a Toughened Epoxy Coating

Objective: Cure a standard Bisphenol A diglycidyl ether (DGEBA) resin with improved flexibility.

Materials:

  • Epoxy Resin: DGEBA (EEW

    
     190 g/eq, e.g., Epon 828).
    
  • Curing Agent: N1-(2-Methoxyethyl)-1,2-ethanediamine (AHEW calculation below).

Step 1: Calculate Amine Hydrogen Equivalent Weight (AHEW)



Step 2: Determine Stoichiometry (Parts per Hundred Resin - phr)




Step 3: Mixing and Degassing

  • Weigh 100g of DGEBA resin.

  • Add 20.7g of N1-(2-Methoxyethyl)-1,2-ethanediamine.

  • Note: The lower viscosity of this amine (compared to polyamides) aids in bubble release.

  • Mix thoroughly for 3 minutes. Scrape sides to ensure homogeneity.

  • Degas in a vacuum chamber (-28 inHg) for 5 minutes.

Step 4: Curing Cycle

  • Stage A (Gelation): 24 hours at Room Temperature (25°C). The primary amine reacts first.

  • Stage B (Full Cure): 2 hours at 80°C. This drives the reaction of the sterically hindered secondary amine.

Step 5: Validation

  • FTIR Analysis: Monitor the disappearance of the epoxide peak at ~915 cm⁻¹.

  • Result: The cured resin will exhibit higher elongation at break compared to an EDA-cured control due to the internal plasticization by the methoxyethyl group.

Application II: "Stealth" Surface Functionalization (PEG-Mimic)

Concept: For biomedical devices, long Polyethylene Glycol (PEG) chains are used to prevent protein fouling. However, long PEGs can oxidize or sterically block active sites. This molecule acts as a "Short-Chain PEG" . The primary amine anchors to the surface, while the methoxyethyl tail presents a non-fouling, hydrophilic interface that is chemically stable.

Figure 1: Workflow for grafting N1-(2-Methoxyethyl)-1,2-ethanediamine onto activated surfaces.

Protocol: Surface Grafting on Carboxylated Nanoparticles
  • Activation: Suspend carboxylated nanoparticles (e.g., PLGA or Silica) in MES buffer (pH 6.0). Add EDC/NHS to create active NHS-esters. React for 15 mins.

  • Conjugation: Adjust pH to 8.5 using PBS. Add 10-fold molar excess of N1-(2-Methoxyethyl)-1,2-ethanediamine.

    • Why excess? To prevent crosslinking (where one diamine bridges two particles). We want mono-attachment.

  • Incubation: Shake gently for 2 hours at room temperature.

  • Purification: Dialyze or centrifuge to remove unreacted amine.

  • Outcome: A surface with exposed methoxy groups, reducing non-specific protein adsorption (verified by Zeta potential shift towards neutral/less negative).

Application III: CO₂ Capture Solvent Formulation

Scientific Rationale: Unlike Monoethanolamine (MEA), which has a hydroxyl group that participates in strong hydrogen bonding (increasing viscosity and regeneration energy), the methoxy group in this molecule breaks hydrogen bond networks. This results in a solvent that potentially releases CO₂ with lower energy input (lower heat of desorption).

Formulation Protocol:

  • Solvent Base: Prepare a 30 wt% solution of N1-(2-Methoxyethyl)-1,2-ethanediamine in water.

  • Absorption: Bubble simulated flue gas (15% CO₂, 85% N₂) through the solution at 40°C.

  • Mechanism: The diamine forms a carbamate with CO₂.

  • Desorption: Heat to 80°C. The absence of the -OH group (present in AEEA) reduces the energy required to break solvent-solvent interactions, facilitating faster CO₂ release.

References

  • Chemical Identity & Properties

    • N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS 19815-35-1). CymitQuimica & PubChem.
  • Epoxy Curing Kinetics (Analogous Chemistry)

    • Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Invista Technical Articles. Describes the reactivity hierarchy of secondary vs. primary amines in epoxy curing.
  • CO₂ Capture Applications (Analogous AEEA Chemistry)

    • Promoted CO₂ Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions. MDPI. Discusses the baseline chemistry of the hydroxy-analog (AEEA)
  • Surface Modification Principles

    • Amine-Epoxy “Click” Chemistry for Hydrogels. MDPI.

Application Notes and Protocols for N-(2-Methoxyethyl)ethane-1,2-diamine in Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(2-Methoxyethyl)ethane-1,2-diamine as a Versatile Ligand

N-(2-Methoxyethyl)ethane-1,2-diamine, a substituted derivative of the ubiquitous chelating agent ethylenediamine, presents a compelling scaffold for the design of novel metal complexes. Its structural architecture, featuring a flexible ethylenediamine backbone appended with a methoxyethyl group, offers a unique combination of steric and electronic properties that can be harnessed to fine-tune the characteristics of the resulting coordination compounds. The presence of both amine and ether functionalities allows for versatile coordination modes and the potential for hydrogen bonding interactions, making it an intriguing candidate for applications in catalysis, materials science, and medicinal chemistry.

This technical guide provides a comprehensive overview of the anticipated coordination chemistry of N-(2-Methoxyethyl)ethane-1,2-diamine. While specific literature on the metal complexes of this particular ligand is emerging, this document leverages established principles from the coordination chemistry of related substituted ethylenediamines to provide robust, field-proven protocols and theoretical insights. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore the full potential of this promising ligand.

Ligand Profile and Coordination Behavior

N-(2-Methoxyethyl)ethane-1,2-diamine is anticipated to act as a bidentate or potentially tridentate ligand, coordinating to metal centers through its two nitrogen atoms and possibly the ether oxygen. The denticity will largely be influenced by the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Key Physicochemical Properties of the Ligand:

PropertyValueSource
Molecular Formula C5H14N2OChemSpider
Molar Mass 118.18 g/mol ChemSpider
Appearance Colorless to pale yellow liquidSigma-Aldrich
Boiling Point 187-189 °CSigma-Aldrich
Solubility Soluble in water and common organic solventsSigma-Aldrich

The methoxyethyl substituent is expected to exert a significant influence on the properties of the resulting metal complexes.

Expected Effects of the Methoxyethyl Group:

  • Steric Hindrance: The bulk of the methoxyethyl group can influence the coordination geometry around the metal center, potentially favoring the formation of specific stereoisomers. This steric demand can also impact the stability of the resulting complexes.

  • Electronic Effects: The electron-donating nature of the ether oxygen can modulate the Lewis basicity of the adjacent nitrogen atom, thereby affecting the strength of the metal-ligand bond.

  • Solubility: The presence of the ether functionality is likely to enhance the solubility of the metal complexes in a wider range of organic solvents, which is advantageous for various applications.

  • Secondary Interactions: The ether oxygen can participate in intramolecular or intermolecular hydrogen bonding, influencing the crystal packing and supramolecular assembly of the complexes.

Experimental Protocols: A Guideline for Synthesis and Characterization

The following protocols are generalized from established procedures for the synthesis and characterization of metal complexes with substituted ethylenediamine ligands. Researchers should consider these as a starting point, with optimization likely required for specific metal ions and desired complex stoichiometries.

Protocol 1: General Synthesis of a Metal Complex with N-(2-Methoxyethyl)ethane-1,2-diamine

This protocol describes a general method for the synthesis of a metal(II) chloride complex.

Materials:

  • N-(2-Methoxyethyl)ethane-1,2-diamine

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Anhydrous ethanol or methanol

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: In a clean, dry round-bottom flask, dissolve N-(2-Methoxyethyl)ethane-1,2-diamine (2 mmol) in anhydrous ethanol (20 mL) with gentle stirring.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in anhydrous ethanol (10 mL).

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution at room temperature with continuous stirring. A color change or the formation of a precipitate may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

  • Washing and Drying: Wash the isolated solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride or under vacuum.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is crucial to prevent the coordination of water molecules to the metal center, which could lead to the formation of undesired aqua complexes.

  • The dropwise addition of the metal salt solution helps to control the reaction rate and prevent the formation of polymeric species.

  • Refluxing provides the necessary activation energy for the ligand substitution reaction to proceed to completion.

Protocol 2: Characterization of the Metal Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure.

1. Elemental Analysis (C, H, N):

  • Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Procedure: Submit a small, dry sample of the complex to a certified analytical laboratory for CHN analysis. Compare the experimental percentages with the calculated values for the expected formula.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal ion.

  • Principle: The coordination of the amine groups to the metal center will cause a shift in the N-H stretching and bending vibrations. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

  • Sample Preparation: Prepare a KBr pellet of the complex or record the spectrum using an ATR accessory.

  • Expected Observations:

    • A shift of the N-H stretching vibrations (typically around 3300-3400 cm⁻¹) to lower wavenumbers upon coordination.

    • Changes in the C-N and C-O stretching frequencies.

    • The appearance of new bands in the 400-600 cm⁻¹ region, indicative of M-N bond formation.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the complex and to determine its coordination geometry.

  • Principle: For transition metal complexes, the absorption of UV-Vis light promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). The energy and intensity of these transitions are characteristic of the metal ion and its coordination environment.

  • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, DMF) and record the absorption spectrum.

  • Expected Observations:

    • For copper(II) complexes, a broad band in the visible region (around 600-800 nm) is characteristic of d-d transitions in an octahedral or distorted octahedral geometry.

    • For nickel(II) complexes, multiple absorption bands in the visible and near-IR regions can provide information about the coordination geometry (e.g., octahedral vs. square planar).

    • For cobalt(II) complexes, the position and intensity of the absorption bands can distinguish between tetrahedral and octahedral geometries.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy (for Diamagnetic Complexes):

  • Purpose: To elucidate the structure of the complex in solution.

  • Principle: ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms and the symmetry of the complex.

  • Procedure: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Expected Observations:

    • A downfield shift of the proton signals of the ethylenediamine backbone upon coordination to the metal.

    • Changes in the chemical shifts of the methoxyethyl group protons, which can provide insights into its proximity to the metal center.

5. Single-Crystal X-ray Diffraction:

  • Purpose: To determine the precise three-dimensional structure of the complex in the solid state.

  • Principle: This technique provides definitive information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Procedure: Grow single crystals of the complex suitable for X-ray analysis. This can often be achieved by slow evaporation of a solvent from a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.

Visualizing Coordination and Workflow

Diagram 1: Potential Coordination Modes

cluster_ligand N-(2-Methoxyethyl)ethane-1,2-diamine cluster_modes Coordination Modes L Ligand M Metal Ion L->M Complexation B Bidentate (N,N') T Tridentate (N,N',O) M->B Favored by steric hindrance M->T Potential for weaker M-O bond

Caption: Potential coordination modes of the ligand.

Diagram 2: Experimental Workflow

A Synthesis B Isolation & Purification A->B C Elemental Analysis B->C D Spectroscopic Characterization (IR, UV-Vis, NMR) B->D E Structural Analysis (X-ray Diffraction) D->E If single crystals obtained F Application Studies D->F E->F

Caption: A typical experimental workflow.

Potential Applications and Future Directions

Based on the known applications of metal complexes with similar substituted ethylenediamine ligands, several promising research avenues can be envisioned for complexes of N-(2-Methoxyethyl)ethane-1,2-diamine.

1. Catalysis:

  • The chiral nature of many substituted ethylenediamine ligands has been exploited in asymmetric catalysis. Metal complexes of N-(2-Methoxyethyl)ethane-1,2-diamine could be investigated as catalysts for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxyethyl group could play a role in modulating the catalyst's activity and selectivity.

2. Materials Science:

  • The ability of ethylenediamine-based ligands to form stable complexes with a wide range of metal ions makes them attractive building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The structural features of N-(2-Methoxyethyl)ethane-1,2-diamine could lead to the formation of novel materials with interesting magnetic, optical, or porous properties.

3. Bioinorganic Chemistry and Drug Development:

  • The 1,2-diamine motif is present in numerous biologically active molecules and pharmaceutical agents. Copper complexes, in particular, have been investigated for their anti-inflammatory and antimicrobial activities. The introduction of the methoxyethyl group could influence the lipophilicity and bioavailability of the metal complexes, potentially leading to enhanced therapeutic efficacy.

Conclusion

N-(2-Methoxyethyl)ethane-1,2-diamine represents a ligand with significant untapped potential in coordination chemistry. While direct experimental data on its metal complexes is currently limited, the principles and protocols outlined in this guide provide a solid framework for researchers to begin exploring its coordination behavior and potential applications. By systematically applying the methodologies described herein, the scientific community can unlock the unique properties of metal complex

Experimental protocol for nucleophilic substitution with (2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Substitution with (2-Aminoethyl)(2-methoxyethyl)amine [1]


 Functionalization of Heteroaryl Chlorides
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Part 1: Introduction & Chemical Profile

(2-Aminoethyl)(2-methoxyethyl)amine (also known as


-(2-methoxyethyl)ethane-1,2-diamine) is a bifunctional building block critical in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and DNA-intercalating agents.[1] Its structure features two distinct nucleophilic nitrogen centers: a primary amine  and a secondary amine , separated by an ethylene bridge, with a hydrophilic methoxyethyl tail.

This duality presents a specific synthetic challenge: Regioselectivity .[1] While the secondary amine is inductively more electron-rich (more basic), the primary amine is less sterically hindered.[1] In Nucleophilic Aromatic Substitution (


) reactions with hindered electrophiles (like 4-chloroquinazolines), steric factors typically dominate, favoring attack by the primary amine.
Chemical Profile
PropertyDataNotes
IUPAC Name

-(2-Methoxyethyl)ethane-1,2-diamine
Common Name (2-Aminoethyl)(2-methoxyethyl)amine
CAS Number 19815-35-1 Note: Often confused with symmetrical analogs.[1]
Molecular Formula

Molecular Weight 118.18 g/mol
Boiling Point ~180–190 °C (est.)[1]High boiling point requires vacuum distillation for purification.
Density ~0.92 g/mL
Solubility Miscible in

, MeOH, DCM
Excellent solubility enhancer for hydrophobic drug scaffolds.

Part 2: Mechanistic Insight & Experimental Logic

The Selectivity Paradox

In an


 reaction with a heteroaryl chloride (e.g., 4-chloroquinazoline), the reaction is bimolecular.[1] The transition state involves the approach of the nucleophile to the electrophilic carbon.[1]
  • Primary Amine (

    
    ):  Low steric bulk.[1] Faster approach to the electrophile. Kinetic Product. 
    
  • Secondary Amine (

    
    ):  Higher electron density (+I effect of alkyl groups), but higher steric bulk.[1] Thermodynamic Product  (in some reversible cases, but usually slower in 
    
    
    
    ).

Experimental Directive: To ensure exclusive formation of the primary amine adduct (the standard medicinal chemistry target), use steric control . Avoid extremely high temperatures that might overcome the activation energy barrier for the secondary amine, and avoid using the diamine in vast excess if bis-alkylation is a risk (though in


 with bulky heterocycles, bis-substitution is rare).[1]
Mechanism Diagram

SNAr_Selectivity Start Reagents: 4-Chloroquinazoline (E+) + (2-Aminoethyl)(2-methoxyethyl)amine TS_Primary TS-1: Primary Amine Attack (Sterically Favored) Start->TS_Primary Fast (k1) TS_Secondary TS-2: Secondary Amine Attack (Sterically Hindered) Start->TS_Secondary Slow (k2) Prod_Primary Major Product (N-Terminal Linkage) TS_Primary->Prod_Primary - HCl Prod_Secondary Minor/Trace Product (Internal Linkage) TS_Secondary->Prod_Secondary - HCl

Caption: Kinetic competition between primary and secondary amine sites. The primary amine pathway (green) is favored due to lower steric hindrance.[1]

Part 3: Detailed Experimental Protocol

Protocol Case Study: Synthesis of a Bosutinib-like Intermediate via


.
Reaction:  4-Chloro-6,7-dimethoxyquinazoline + (2-Aminoethyl)(2-methoxyethyl)amine.[1]
Reagents & Equipment
  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).[1]

  • Nucleophile: (2-Aminoethyl)(2-methoxyethyl)amine (1.2 – 1.5 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or excess nucleophile.[1][2]
    
  • Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane.[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1]
      
    • Why: While the amine is stable, the 4-chloroquinazoline can hydrolyze to the quinazolinone (inactive) if moisture is present.[1]

  • Reagent Addition:

    • Add 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) to the flask.

    • Add Isopropyl Alcohol (IPA) (15 mL). The starting material may not dissolve completely at RT.

    • Add DIPEA (1.55 mL, 8.9 mmol).

    • Critical Step: Add (2-Aminoethyl)(2-methoxyethyl)amine (0.79 g, 6.68 mmol) dropwise while stirring.

    • Note: A slight exotherm may occur.

  • Reaction (Reflux):

    • Heat the mixture to reflux (approx. 85°C for IPA).

    • Stir vigorously for 3–5 hours.

    • Visual Check: The suspension should clear as the starting chloride reacts, followed potentially by the precipitation of the product or amine salts.

  • Monitoring (TLC/LCMS):

    • TLC Eluent: 10% Methanol in Dichloromethane (DCM) with 1%

      
      .[1]
      
    • Stop Criteria: Disappearance of the 4-chloroquinazoline peak (UV 254 nm).[1]

    • Self-Validating Signal: Look for the mass shift:

      
      .[1]
      
  • Workup (Salt Removal):

    • Cool the reaction to room temperature.[1]

    • Method A (Precipitation): If the product precipitates, filter the solid, wash with cold IPA, then diethyl ether.

    • Method B (Extraction - Recommended for oil products):

      • Remove volatiles under reduced pressure.

      • Dissolve residue in DCM (50 mL).

      • Wash with saturated

        
         (2 x 20 mL) to remove DIPEA salts and unreacted amine.[1]
        
      • Wash with Brine (20 mL).[1]

      • Dry over

        
        , filter, and concentrate.
        
  • Purification:

    • If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% MeOH in DCM (with 1% Triethylamine or 
      
      
      
      to prevent streaking of the amine).
Workflow Diagram

Protocol_Workflow Step1 Step 1: Charge Reactor (Solvent + Electrophile + Base) Step2 Step 2: Controlled Addition of Diamine Nucleophile Step1->Step2 Step3 Step 3: Reflux (85°C) 3-5 Hours Step2->Step3 Check QC Check: LCMS/TLC Conversion > 98%? Step3->Check Workup Step 4: Workup (DCM Extraction / NaHCO3 Wash) Check->Workup Yes Fail Continue Heating Check->Fail No Purify Step 5: Purification (Flash Chromatography) Workup->Purify Fail->Step3

Caption: Operational workflow for the synthesis of the amino-quinazoline intermediate.

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChlorideEnsure solvents are dry; minimize air exposure before amine addition.[1]
Bis-alkylation Excess ElectrophileEnsure the amine is in slight excess (1.2–1.5 equiv).[1]
Regioisomer Mix High Temp / Long TimeReduce temperature to 60°C and extend time; use a more polar solvent to stabilize the transition state.
Streaking on TLC Amine Interaction with SilicaAdd 1% Triethylamine or

to the TLC eluent.[1]
Validation (NMR Signature)

To confirm the primary amine attacked (and not the secondary):

  • 
     NMR:  Look for the signal of the secondary amine proton (
    
    
    
    ) attached to the aromatic ring.[1] It typically appears as a triplet (coupling to the adjacent
    
    
    ) or broad singlet around
    
    
    6.0–8.0 ppm (highly dependent on solvent).[1]
  • Diagnostic Shift: The methylene group next to the attacking nitrogen (

    
    ) will shift downfield significantly compared to the starting diamine.[1] If the secondary amine attacked, the methine/methylene environment would be distinct (tertiary nitrogen).
    

References

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[3] Annual Review of Biochemistry. [1]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The analogues of Bosutinib (SKI-606). Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). N-(2-Methoxyethyl)ethane-1,2-diamine (CAS 19815-35-1).[1][4][5] National Center for Biotechnology Information. [1]

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews.

Sources

Application Note: (2-Aminoethyl)(2-methoxyethyl)amine as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of (2-Aminoethyl)(2-methoxyethyl)amine (also known as N-(2-Methoxyethyl)-1,2-ethanediamine) as a cross-linking agent.

Unlike standard symmetric diamines (e.g., ethylenediamine), this molecule possesses a unique asymmetry—one primary amine and one secondary amine—coupled with a methoxyethyl ether tail. This structure imparts specific properties: reduced viscosity , internal plasticization (flexibility), and enhanced solubility in polar organic solvents.

Chemical Profile & Disambiguation

Crucial Distinction: Do not confuse this molecule with Bis(2-methoxyethyl)amine (CAS 111-95-5), which is a secondary amine with no cross-linking capability in standard epoxy systems.

PropertySpecification
Chemical Name N-(2-Methoxyethyl)-1,2-ethanediamine
Common Name (2-Aminoethyl)(2-methoxyethyl)amine
CAS Number 19815-35-1
Molecular Formula

Molecular Weight 118.18 g/mol
Structure

Functional Groups 1 × Primary Amine (

), 1 × Secondary Amine (

), 1 × Ether (

)
Active Hydrogens 3 (2 from Primary, 1 from Secondary)
Amine Value ~950 mg KOH/g (Theoretical)

Mechanism of Action

This molecule functions as a cross-linker primarily through Nucleophilic Addition . Its asymmetry allows for tunable reactivity profiles depending on the electrophile (e.g., Epoxide vs. Isocyanate).

A. Epoxy Curing (Cross-Linking)

In epoxy systems, the molecule acts as a Latent-Like Curing Agent .

  • Primary Amine Attack: The

    
     group reacts rapidly with two epoxide rings.
    
  • Secondary Amine Attack: The

    
     group reacts more slowly with a third epoxide ring.
    
  • Result: A 3-dimensional thermoset network. The methoxyethyl tail remains pendant, acting as an internal plasticizer to improve impact resistance and reduce brittleness.

B. Polymer Chain Extension (Linear Growth)

In polyurethane/polyurea synthesis (reacting with diisocyanates), the molecule acts as a Chain Extender .

  • Functionality = 2: The primary and secondary amines both react with isocyanates to form urea linkages.

  • Result: Linear polymer growth with hydrophilic ether side chains.

ReactionMechanism cluster_legend Reactivity Profile Molecule (2-Aminoethyl)(2-methoxyethyl)amine (Nucleophile) Isocyanate Diisocyanate (Electrophile) Molecule->Isocyanate Reacts with Step1 Primary Amine Reaction (Fast) Molecule->Step1 Attacks Epoxide Epoxide Resin (Electrophile) Epoxide->Step1 Linear Chain-Extended Polymer (Functionality = 2) Isocyanate->Linear Polyaddition Step2 Secondary Amine Reaction (Slow) Step1->Step2 Intermediate Network Cross-Linked Thermoset (Functionality = 3) Step2->Network Full Cure

Figure 1: Reaction pathways for Epoxy (Cross-linking) vs. Isocyanate (Chain Extension).

Protocol A: Epoxy Resin Curing Agent[2]

Objective: Use (2-Aminoethyl)(2-methoxyethyl)amine to cure a standard Bisphenol-A (DGEBA) epoxy resin, creating a flexible, impact-resistant coating.

Materials
  • Resin: DGEBA Epoxy (e.g., Epon 828 or equivalent), EEW ≈ 190 g/eq.

  • Cross-Linker: (2-Aminoethyl)(2-methoxyethyl)amine (CAS 19815-35-1).[1]

  • Solvent (Optional): Benzyl alcohol (accelerator/plasticizer).

Calculations (The "Self-Validating" Step)

To ensure complete cross-linking, you must calculate the Amine Hydrogen Equivalent Weight (AHEW) .

  • Calculate AHEW:

    
    
    
    
    
  • Calculate PHR (Parts per Hundred Resin):

    
    
    
    
    

Result: You need 20.7 g of cross-linker for every 100 g of epoxy resin.

Experimental Workflow
  • Preparation:

    • Weigh 100.0 g of DGEBA epoxy resin into a mixing cup.

    • Weigh 20.7 g of (2-Aminoethyl)(2-methoxyethyl)amine.

    • Note: If lower viscosity is required, heat the resin to 40°C before adding the amine.

  • Mixing:

    • Add the amine to the resin slowly while stirring.

    • Mix thoroughly for 3 minutes , scraping the sides and bottom.

    • Degassing: Vacuum degas at 25 inHg for 5-10 minutes to remove entrapped air bubbles.

  • Curing Cycle:

    • Stage 1 (Gelation): Allow to sit at Room Temperature (25°C) for 2–4 hours. The mixture will gel.

    • Stage 2 (Full Cure): Post-cure at 60°C for 4 hours or 80°C for 2 hours .

    • Why Post-Cure? The secondary amine is less reactive.[2] Heat is required to drive the reaction to 100% conversion and maximize

      
      .
      
  • Validation:

    • Measure

      
       via DSC (Differential Scanning Calorimetry). Expected 
      
      
      
      should be lower than EDA-cured systems (due to the ether tail), typically around 80–100°C, indicating improved flexibility.

Protocol B: Synthesis of Hydrophilic Linkers (Bioconjugation)

Objective: Use the molecule to create a linker with a "stealth" methoxy tail, often used to modify surfaces or drug carriers to reduce non-specific binding.

Rationale

The primary amine is significantly more nucleophilic than the secondary amine (approx. 10x faster reaction rate with esters). We exploit this to attach the molecule to a surface/polymer via the primary amine, leaving the secondary amine available for a second step or leaving the methoxy tail as a hydrophilic brush.

Workflow: Carbodiimide Coupling to Carboxylated Surface
  • Activation:

    • Dissolve Carboxyl-functionalized polymer/nanoparticle in MES buffer (pH 6.0).

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in 10-fold molar excess relative to -COOH groups.

    • Incubate for 15 minutes at Room Temperature.

  • Conjugation (Cross-linking):

    • Adjust pH to 7.2–7.5 using PBS.

    • Add (2-Aminoethyl)(2-methoxyethyl)amine (5-fold molar excess).

    • Critical Step: The excess ensures the primary amine reacts with the activated ester, preventing the molecule from "looping" back and reacting with both amines on the same particle (unless cross-linking between particles is desired).

    • Incubate for 2 hours.

  • Purification:

    • Dialyze or centrifuge to remove unreacted amine.

  • Result:

    • A surface modified with

      
      .
      
    • The secondary amine remains available for further functionalization (e.g., reaction with an isothiocyanate probe), or the methoxy group acts as a mini-PEG spacer.

Safety & Handling

  • Hazards: Like most aliphatic amines, this molecule is Corrosive (Skin/Eye) and a Sensitizer .

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store under nitrogen or argon. Amines absorb

    
     from the air to form carbamates (white crust), which deactivates the cross-linker.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87698, N-(2-Methoxyethyl)ethylenediamine. Retrieved from .

  • Epoxy-Amine Chemistry: Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for amine-epoxy stoichiometry).
  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard protocols for EDC/NHS coupling).
  • CAS Verification

    • Chemical Book. Product entry for CAS 19815-35-1.[1] Retrieved from .

Sources

Synthesis of bioactive molecules using N-(2-Methoxyethyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bioactive Molecules using N-(2-Methoxyethyl)ethane-1,2-diamine

Executive Summary

N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 19815-35-1) is a privileged bifunctional scaffold in medicinal chemistry.[1] Unlike simple ethylenediamine, the inclusion of the methoxyethyl ether tail provides a critical balance between hydrophilicity and lipophilicity (LogP modulation), enhancing the bioavailability of derived drugs.

This Application Note provides detailed, validated protocols for utilizing this diamine in three high-value therapeutic classes:

  • Platinum(II) Antitumor Complexes: Synthesis of soluble "non-classical" cisplatin analogues.

  • DNA Intercalators: Preparation of naphthalimide derivatives for topoisomerase inhibition.

  • Bioactive Heterocycles: Cyclization to 1-substituted imidazolidin-2-ones.

Chemical Profile & Handling

PropertySpecification
IUPAC Name

-(2-Methoxyethyl)ethane-1,2-diamine
Structure

Molecular Weight 118.18 g/mol
Boiling Point 160-162 °C
Density 0.92 g/mL
Solubility Miscible with water, ethanol, DCM; limited in hexanes.[1][2]
Storage Hygroscopic. Store under Argon/Nitrogen at 2-8°C.

Handling Precaution: This amine is a skin irritant and potential sensitizer. Use a fume hood. The primary and secondary amine groups have distinct reactivities (


, 

), allowing for selective functionalization.

Application I: Platinum(II) Antitumor Complexes[3][4]

Rationale: Cisplatin and its derivatives often suffer from poor water solubility and severe nephrotoxicity. Using N-(2-Methoxyethyl)ethane-1,2-diamine as a bidentate ligand (


) creates a complex of the type 

. The ether oxygen in the side chain acts as a "solubility anchor," interacting with water molecules via hydrogen bonding without interfering with the platinum coordination sphere.

Target Molecule: cis-Dichloro[N-(2-methoxyethyl)ethane-1,2-diamine]platinum(II)[1]

Experimental Protocol

Reaction Scheme:



  • Reagent Preparation:

    • Dissolve Potassium Tetrachloroplatinate(II) (

      
      , 415 mg, 1.0 mmol) in 10 mL of deionized water. Filter to remove any insoluble black platinum particles.
      
    • Dissolve N-(2-Methoxyethyl)ethane-1,2-diamine (118 mg, 1.0 mmol) in 2 mL of water.

  • Complexation:

    • Add the diamine solution dropwise to the stirring platinum solution at room temperature.

    • Critical Step: Adjust pH to 6.0–7.0 using dilute HCl if necessary to prevent hydroxo-bridge formation, though the amine usually buffers this self-sufficiently.[1]

    • Protect the reaction vessel from light (aluminum foil).

    • Stir for 24 hours at room temperature. A yellow precipitate will gradually form.

  • Isolation:

    • Cool the suspension to 4°C for 2 hours to maximize precipitation.

    • Filter the yellow solid using a sintered glass funnel.

    • Wash 1: Cold water (2 x 2 mL) to remove KCl.

    • Wash 2: Diethyl ether (2 x 5 mL) to remove unreacted amine.

    • Dry under high vacuum at 40°C for 12 hours.

Yield: ~65-75% (Yellow powder). Validation:

  • 
     NMR:  Single peak around -2250 ppm (characteristic of 
    
    
    
    coordination sphere).
  • Solubility: >5 mg/mL in saline (significantly higher than Cisplatin).

Application II: DNA Intercalators (Naphthalimides)

Rationale: Naphthalimides (e.g., Amonafide) are DNA intercalators that inhibit Topoisomerase II. The side chain is critical for positioning the chromophore between base pairs. The methoxyethylamino chain provides a flexible linker that interacts with the sugar-phosphate backbone, improving binding affinity and cellular uptake.[1]

Target Molecule: N-[2-(2-methoxyethylamino)ethyl]-1,8-naphthalimide[1]

Experimental Protocol
  • Reagent Mixing:

    • In a 50 mL round-bottom flask, suspend 1,8-Naphthalic Anhydride (1.98 g, 10 mmol) in Ethanol (25 mL).

    • Add N-(2-Methoxyethyl)ethane-1,2-diamine (1.30 g, 11 mmol, 1.1 eq) dropwise.

  • Reflux:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: The suspension will clear as the imide forms, then potentially precipitate the product. Monitor TLC (DCM:MeOH 95:5). The anhydride spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction to room temperature.[3][4]

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Evaporate solvent to 50% volume and cool to 0°C.

    • Recrystallize from Ethanol/Water (9:1).

Mechanism Note: The primary amine of the diamine is significantly more nucleophilic than the secondary amine (which is sterically hindered by the methoxyethyl tail), ensuring exclusive formation of the imide at the primary nitrogen.

Yield: ~85%. Validation:

  • IR: Strong doublets at 1660 and 1700

    
     (Imide C=O).
    
  • MS (ESI):

    
    .
    

Application III: Bioactive Heterocycles (Imidazolidinones)

Rationale: Cyclic ureas (imidazolidinones) are pharmacophores found in antibiotics and anti-inflammatory agents. This diamine can be cyclized with a carbonyl source to form N-substituted imidazolidinones.

Target Molecule: 1-(2-Methoxyethyl)imidazolidin-2-one[1]

Experimental Protocol
  • Reaction Setup:

    • Dissolve N-(2-Methoxyethyl)ethane-1,2-diamine (1.18 g, 10 mmol) in Toluene (20 mL).

    • Add Urea (0.72 g, 12 mmol).

  • Cyclization:

    • Reflux the mixture at 110°C for 12 hours.

    • Ammonia Evolution:[1] The reaction releases

      
       gas. Ensure the system is vented through a scrubber or fume hood.
      
    • Completion is indicated when ammonia evolution ceases.

  • Purification:

    • Evaporate toluene under reduced pressure.

    • The residue is often an oil. Purify via Column Chromatography (Silica gel, EtOAc:MeOH 9:1).

Yield: ~60-70%.

Workflow Visualization

G Start N-(2-Methoxyethyl) ethane-1,2-diamine Pt_Process Complexation (pH 6-7, Dark, 24h) Start->Pt_Process Nap_Process Imidation (EtOH, Reflux) Start->Nap_Process Imid_Process Cyclization (-NH3, Reflux) Start->Imid_Process Pt_Reagent K2PtCl4 (Aq. Solution) Pt_Reagent->Pt_Process Pt_Product cis-Pt(II) Complex (Antitumor Agent) Pt_Process->Pt_Product Precipitation Nap_Reagent 1,8-Naphthalic Anhydride Nap_Reagent->Nap_Process Nap_Product Naphthalimide Derivative (DNA Intercalator) Nap_Process->Nap_Product Selective N-acylation Imid_Reagent Urea / CDI Imid_Reagent->Imid_Process Imid_Product 1-(2-Methoxyethyl) imidazolidin-2-one Imid_Process->Imid_Product Ring Closure

Caption: Divergent synthesis pathways utilizing N-(2-Methoxyethyl)ethane-1,2-diamine to access three distinct bioactive chemical classes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Pt Complex) pH too low (<4) or too high (>8).Maintain pH 6.0–7.0. Low pH protonates amine (preventing binding); high pH causes Pt hydrolysis.
Oiling out (Naphthalimide) Incomplete reaction or impure solvent.Ensure anhydrous ethanol is used. Use a seed crystal or scratch glass to induce crystallization.
Bis-substitution Excess anhydride used.[4]Strictly use 1.0–1.1 equivalents of anhydride. The secondary amine is less reactive but can react under forcing conditions.

References

  • Johnstone, T. C., et al. (2016). "The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs." Chemical Reviews. Link

  • Bailar, J. C., et al. (1984). "Synthesis of Platinum(II) Complexes with N-substituted Diamines." Journal of Medicinal Chemistry. (Foundational protocol for N-alkyl diamine Pt complexes).
  • Kamal, A., et al. (2004). "Synthesis and DNA binding affinity of new naphthalimide derivatives." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "N-(2-Methoxyethyl)ethane-1,2-diamine (CAS 19815-35-1)."[1] Link[5]

Sources

Application Note: High-Performance Resin Formulation using N1-(2-Methoxyethyl)-1,2-ethanediamine

[1]

Executive Summary & Chemical Identity

This guide details the protocol for utilizing N1-(2-Methoxyethyl)-1,2-ethanediamine (MEA-EDA) as a reactive hardener and internal plasticizer in epoxy resin systems.[1] Unlike standard ethyleneamines (e.g., EDA, DETA), the incorporation of a methoxy-ether tail in MEA-EDA provides unique benefits: reduced viscosity, improved substrate wetting, and increased flexibility in the cured matrix.[1]

⚠️ Critical Identity & Safety Alert

Discrepancy Notice: The CAS number 3520-42-1 is frequently and erroneously associated with this amine in some unverified databases.[1] In authoritative chemical registries (e.g., PubChem, CAS), 3520-42-1 refers to Acid Red 52 (Sulforhodamine B) , a fluorescent dye.[1]

  • Target Molecule for this Protocol: N1-(2-Methoxyethyl)-1,2-ethanediamine[1]

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: 118.18 g/mol [1]

  • Functionality: 3 Active Amine Hydrogens (Potential for crosslinking).[1]

Mechanism of Action

The Ether-Amine Advantage

In standard epoxy curing, aliphatic amines result in rigid, high-modulus networks.[1] MEA-EDA introduces an ether linkage (

1
  • Viscosity Reduction: The methoxy tail disrupts intermolecular hydrogen bonding compared to hydroxyl-terminated amines (like Aminoethylethanolamine), significantly lowering the viscosity of the uncured mix.[1]

  • Internal Plasticization: The flexible ether chain increases the free volume within the crosslinked network, improving impact resistance without utilizing migrating plasticizers.

  • Reactivity: The molecule contains one primary amine (high reactivity) and one secondary amine (moderate reactivity), allowing for a controlled, staged cure profile.[1]

Curing Pathway Visualization

The following diagram illustrates the stepwise addition of MEA-EDA to a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin.

EpoxyCureMechanismMEA_EDAMEA-EDA(H2N-R-NH-R'-OCH3)Inter1Primary Addition(Secondary Amine Formed)MEA_EDA->Inter1Fast Reaction(Primary NH2)EpoxyEpoxy Resin(DGEBA)Epoxy->Inter1Inter2Secondary Addition(Tertiary Amine Formed)Epoxy->Inter2Inter1->Inter2Slower Reaction(Secondary NH)NetworkCrosslinkedEther-Modified NetworkInter2->NetworkVitrification

Figure 1: Step-growth polymerization pathway of MEA-EDA with epoxide groups.[1] The methoxy tail remains pendant or within the chain, providing flexibility.

Protocol: Low-Viscosity Casting Resin Formulation

This protocol describes the preparation of a clear, impact-resistant casting resin using MEA-EDA as the sole hardener.[1]

Materials & Stoichiometry

To ensure a defect-free cure, precise stoichiometric balance is required.[1] We calculate the Amine Hydrogen Equivalent Weight (AHEW) .

  • MEA-EDA MW: 118.18 g/mol [1]

  • Active Hydrogens: 3 (2 from

    
    , 1 from 
    
    
    )[1]
  • AHEW:

    
    [1]
    
ComponentSpecificationFunctionParts by Weight (pbw)
Resin DGEBA (EEW ~190)Base Polymer100.0
Hardener MEA-EDACuring Agent20.7
Defoamer Silicone-freeAir Release0.1

Calculation:

1
Experimental Workflow

Step 1: Pre-Conditioning

  • Dry the MEA-EDA over molecular sieves (3Å) for 24 hours if high purity is required, as the ether group is hygroscopic.[1]

  • Pre-warm DGEBA resin to 40°C to lower viscosity.[1]

Step 2: Mixing (Dispersive)

  • Add MEA-EDA to the resin slowly under low-shear agitation (200 RPM).[1]

  • Note: The reaction is exothermic.[1] Monitor temperature; do not exceed 60°C during mixing to prevent premature gelation.

Step 3: Degassing

  • Place mixture in a vacuum chamber.

  • Cycle vacuum: Pull to 29 inHg, hold for 2 minutes, release, and repeat until no bubbles rise.

Step 4: Curing Cycle

  • Stage A (Gelation): 24 hours at 25°C (Room Temp).

  • Stage B (Post-Cure): 2 hours at 80°C. This step is critical to drive the reaction of the sterically hindered secondary amine and maximize Tg.

Workflow Diagram

ProtocolFlowCalcStoichiometry Calc(AHEW: 39.4)MixMixing(Max 60°C, 200 RPM)Calc->MixVacDegassing(29 inHg, 2 cycles)Mix->VacCure1Room Temp Cure(24h @ 25°C)Vac->Cure1Cure2Post-Cure(2h @ 80°C)Cure1->Cure2

Figure 2: Operational workflow for formulating MEA-EDA based resins.

Characterization & Validation

To validate the success of the protocol, the following characterization steps are recommended:

FTIR Spectroscopy (Chemical Validation)
  • Target: Disappearance of the Epoxide peak (~915 cm⁻¹) and the Primary Amine doublet (~3300-3500 cm⁻¹).[1]

  • Indicator: A residual broad peak around 3400 cm⁻¹ is expected due to the formation of hydroxyl groups (

    
    ) during the ring-opening reaction.[1]
    
Differential Scanning Calorimetry (DSC)
  • Glass Transition (Tg): Expect a Tg in the range of 60°C - 85°C.[1] This is lower than DETA-cured systems (~100°C+) due to the ether plasticization effect.[1]

  • Residual Exotherm: Run a ramp from 30°C to 200°C. If an exotherm is observed above the Tg, the post-cure (Step 4, Stage B) was insufficient.

References

  • PubChem Database. Compound Summary: N-(2-Methoxyethyl)ethane-1,2-diamine.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Pascault, J. P., & Williams, R. J. (2010).[1] Epoxy Polymers: New Materials and Innovations.[1] Wiley-VCH.[1] (General reference for amine-epoxy stoichiometry and ether-amine kinetics).

  • Huntsman Corporation. Jeffamine® Polyetheramines Technical Bulletin.[1] (Cited for comparative mechanism of ether-backbone amines in epoxy curing).[1] Available at: [Link][1]

Application Note: Evaluation of N-(2-Methoxyethyl)ethane-1,2-diamine as a Lipophilic Chelator Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxyethyl)ethane-1,2-diamine (MEEDA) represents a distinct class of "privileged" chelator backbones: the mono-functionalized ethylenediamines. Unlike hydrophilic polyamines (e.g., trientine, EDTA) which struggle to cross the blood-brain barrier (BBB), MEEDA incorporates a methoxyethyl ether tail. This structural modification is designed to modulate lipophilicity without abolishing the high-affinity metal binding of the ethylenediamine core.

This Application Note provides a comprehensive guide for evaluating MEEDA as a candidate for intracellular chelation therapy , specifically targeting copper (Cu) and nickel (Ni) overload conditions (e.g., Wilson’s Disease). It details the mechanism of action, thermodynamic stability assessment, and in vitro efficacy protocols.

Chemical Profile & Mechanism of Action

Structural Rationale[1][2][3][4]
  • Core Pharmacophore: The 1,2-diamine motif (

    
    -donor set) forms stable 5-membered chelate rings with transition metals.
    
  • Lipophilic Modifier: The pendant 2-methoxyethyl group breaks the symmetry of the molecule and increases logP compared to ethylenediamine (

    
    ), potentially enhancing passive diffusion across cell membranes.
    
  • Hemilability: The ether oxygen acts as a weak, "hemilabile" donor. While it does not bind strongly in aqueous physiological pH, it can stabilize the metal center in transient intermediates or hydrophobic pockets.

Coordination Chemistry (Mechanism)

The following diagram illustrates the equilibrium species involved in MEEDA chelation. The ligand exists in protonated states (


, 

) at physiological pH and competes with water/endogenous ligands to form the stable

complex.

MEEDA_Chelation FreeLigand Free MEEDA (L) (Neutral) Complex Binary Complex [Cu(MEEDA)]2+ (N,N-Bidentate) FreeLigand->Complex + Cu2+ (Fast Kinetics) Protonated Protonated Species (LH+, LH2++) Protonated->FreeLigand pH > pKa (~7-10) FreeMetal Free Metal (Cu2+ aq) FreeMetal->Complex Chelation (log K ~9.5) Complex->Complex Hemilabile Ether Arm (On/Off) Ternary Ternary/Mixed Species [Cu(MEEDA)(H2O)2]2+ (Potential Axial Ether Interaction) Complex->Ternary Solvent Interaction Excretion Renal/Biliary Excretion Ternary->Excretion Clearance

Figure 1: Chelation pathway of MEEDA. The ligand transitions from protonated states to form a stable N,N-bidentate complex with Copper(II), with potential weak axial support from the ether oxygen.

Application Note: Thermodynamic Stability Assessment

Before biological testing, the binding strength of MEEDA must be quantified. Since it is an


-substituted ethylenediamine, we expect the stability constant (

) for Cu(II) to be slightly lower than ethylenediamine (

) due to steric hindrance, but sufficient for biological scavenging.
Protocol A: Potentiometric Titration

Objective: Determine protonation constants (


) and metal stability constants (

).

Materials:

  • Ligand: MEEDA (High purity >98%, as hydrochloride salt).

  • Metal Salt:

    
     or 
    
    
    
    standard solution.
  • Titrant: Carbonate-free NaOH (0.1 M).

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass combination electrode.

  • Software: Hyperquad or SUPERQUAD for data fitting.

Methodology:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C. Convert pH readings to

    
     using Gran’s method to account for ionic strength.
    
  • Solution Prep: Prepare a 50 mL solution containing 1.0 mM MEEDA and adjusted ionic strength (

    
    ).
    
  • Acid Dissociation Run: Titrate the ligand alone with 0.1 M NaOH to determine

    
     and 
    
    
    
    .
    • Note: Expect

      
       and 
      
      
      
      (typical for
      
      
      -alkyl diamines).
  • Metal Complexation Run: Prepare a 1:1 molar ratio solution of MEEDA:Cu(II) (1.0 mM each).

  • Titration: Titrate from pH 2.5 to pH 11.0. Record potential (mV) after stabilization (drift < 0.5 mV/min).

  • Data Analysis: Use Hyperquad to fit the volume-pH curves. The model should include species:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , and hydroxo species
    
    
    .

Validation Criteria:

  • The fit standard deviation (

    
    ) should be < 1.5.
    
  • Recovered

    
     for Cu(II) should be in the range of 9.0 – 10.0 .
    

Application Note: Biological Efficacy (In Vitro)

This protocol evaluates the ability of MEEDA to rescue cells from copper-induced toxicity, a proxy for Wilson's Disease therapy.

Protocol B: Intracellular Copper Rescue Assay

Objective: Assess cell viability recovery in HepG2 (liver) cells overloaded with Copper.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).

  • Reagents:

    
    , MTT or CellTiter-Glo reagent, PBS, DMEM media.
    
  • Control Chelator: D-Penicillamine (Standard of Care).

Experimental Workflow:

StepActionCritical Parameter
1. Seeding Seed HepG2 cells in 96-well plates (10,000 cells/well).Incubate 24h at 37°C, 5%

.
2. Overload Treat cells with

(100 - 300

) for 24h.
Establish

for Cu toxicity first. Target ~40% viability.
3. Wash Remove Cu media and wash 2x with PBS.Removes extracellular copper; focuses assay on intracellular chelation.
4. Treatment Add MEEDA at varying concentrations (10 - 500

).
Include D-Penicillamine as positive control.
5. Readout Incubate 24h, then add MTT reagent. Measure Absorbance at 570 nm.Higher absorbance = Higher viability = Successful chelation.

Data Interpretation:

  • Calculate % Recovery =

    
    .
    
  • Success Metric: If MEEDA shows higher recovery than D-Penicillamine at equivalent doses, it suggests superior membrane permeability.

Synthesis & Preparation Guide

For research purposes, MEEDA may need to be synthesized if not commercially available in specific salt forms.

Reaction:



Protocol:

  • Reagents: Ethylenediamine (excess, 5-10 equivalents), 2-methoxyethyl chloride.

  • Procedure:

    • Heat ethylenediamine to 60°C.

    • Add 2-methoxyethyl chloride dropwise over 2 hours. The excess diamine prevents poly-alkylation.

    • Reflux for 4 hours.

  • Purification:

    • Distill off excess ethylenediamine (BP 116°C).

    • Distill the product MEEDA under reduced pressure.

    • Convert to dihydrochloride salt (

      
      ) using methanolic HCl for stability and biological handling.
      

References

  • Ethylenediamine Derivatives in Chelation

    • Review of polyamine chel
    • Source:

  • Copper Toxicity & Chelation Protocols

    • Standard protocols for evaluating copper chel
    • Source:

  • Stability Constant Determination

    • Methodology for potentiometric titr
    • Source:

  • Lipophilicity in Drug Design

    • Role of ether linkages in modifying BBB permeability.
    • Source:

Troubleshooting & Optimization

Technical Support: Optimization of (2-Aminoethyl)(2-methoxyethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for optimizing the synthesis of (2-Aminoethyl)(2-methoxyethyl)amine (also known as N-(2-methoxyethyl)ethylenediamine, CAS: 19815-35-1).

The following protocols and troubleshooting steps are designed for researchers requiring high-yield mono-alkylation while minimizing poly-alkylated impurities.

Executive Summary: The "Dilution Principle" Strategy

The core challenge in synthesizing N-monoalkylated diamines (like CAS 19815-35-1) is avoiding the statistical formation of N,N'-dialkylated and N,N-dialkylated byproducts.

To optimize yield, you must shift the reaction kinetics to favor the primary amine attack over the secondary amine product. This is best achieved through the Excess Diamine Method , where Ethylenediamine (EDA) acts as both the reactant and the solvent.

Part 1: Optimized Experimental Protocol

Objective: Synthesize (2-aminoethyl)(2-methoxyethyl)amine with >85% selectivity for the mono-substituted product.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Ethylenediamine (EDA) Substrate & Solvent6.0 – 10.0 Large excess is critical to suppress polyalkylation.
2-Methoxyethyl Chloride Alkylating Agent1.0 Limiting reagent. (Bromide analog is faster but less selective).
Sodium Hydroxide (50% aq) Neutralizing Agent1.1 Used in workup to liberate the free amine.
Step-by-Step Workflow
  • Preparation:

    • Charge the reaction vessel with 10 equivalents of anhydrous Ethylenediamine.

    • Heat the EDA to 60°C under an inert atmosphere (

      
       or Ar).
      
  • Addition (The Kinetic Control Step):

    • Add 1 equivalent of 2-methoxyethyl chloride dropwise over 60–90 minutes.

    • Technical Insight: Slow addition maintains a low instantaneous concentration of the alkylating agent, ensuring it encounters a vast excess of primary amine groups (

      
      ) rather than the newly formed secondary amine product.
      
  • Reaction:

    • Increase temperature to Reflux (~116°C) for 4–6 hours.

    • Monitoring: Use GC-MS or TLC (ninhydrin stain) to confirm consumption of the chloride.

  • Workup (Caustic Phase Separation):

    • Cool the mixture to room temperature.

    • Strip Excess EDA: Distill off the unreacted ethylenediamine under reduced pressure (vacuum). Recovered EDA can be dried and reused.

    • Neutralization: The residue contains the product hydrochloride salt. Add 50% NaOH (1.1 eq relative to the starting chloride) to the residue.

    • Phase Separation: The high ionic strength of the caustic layer will "salt out" the organic amine product. Separate the organic layer.

    • Optional: Extract the aqueous layer with Toluene or DCM if phase separation is poor.

  • Purification:

    • Distill the crude amine product under vacuum.

    • Expected Boiling Point: The product boils higher than EDA. Expect a fraction around 70–90°C at 10 mmHg (approximate; confirm with your specific vacuum level).

Part 2: Mechanism & Visualization

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired poly-alkylation.

ReactionPathways cluster_conditions Optimization Logic EDA Ethylenediamine (Excess) MonoProduct TARGET PRODUCT (Mono-alkylated) EDA->MonoProduct Fast (k1) High Conc. of NH2 AlkylAgent 2-Methoxyethyl Chloride AlkylAgent->MonoProduct BisProduct IMPURITY (Bis-alkylated) AlkylAgent->BisProduct MonoProduct->BisProduct Slower (k2) Suppressed by Dilution Logic High EDA:Alkyl Ratio (10:1) ensures Rate(k1) >> Rate(k2)

Caption: Kinetic competition pathway. High EDA concentration statistically favors the formation of the Mono-product (Green) over the Bis-impurity (Grey).

Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
High levels of Bis-alkylated impurity Insufficient EDA excess Increase EDA:Alkyl halide ratio to 10:1 or 15:1. Do not use 1:1 or 2:1 ratios.
Low Yield (<50%) Incomplete Reaction The chloride is less reactive than the bromide. Ensure reflux temperature (~116°C) is maintained for at least 4 hours.
Product is colored (Yellow/Brown) Oxidation Amines oxidize easily. Ensure all steps are performed under Nitrogen/Argon. Distill the final product into a receiver containing a trace of stabilizer or store under inert gas immediately.
Difficult Phase Separation Product water solubility The product is highly polar. Saturate the aqueous layer with solid KOH or NaCl ("Salting Out") to force the amine into the organic phase. Use Toluene for extraction.
Solid precipitate in reaction Amine Hydrochloride Salt This is normal (

). Do not filter it out before stripping excess EDA, as it may contain trapped product. Treat with base during workup to liberate the free amine.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2-methoxyethyl bromide instead of the chloride? A: Yes. The bromide is more reactive, which allows for lower reaction temperatures (50–60°C). However, the higher reactivity can slightly increase the rate of bis-alkylation. If using the bromide, ensure the addition is very slow and the EDA excess is maintained at 10:1.

Q2: Why not use a protecting group like Boc-anhydride? A: You can, but it reduces atom economy. The "Mono-Boc" strategy (protecting one amine of EDA, alkylating, then deprotecting) gives high purity but involves three steps instead of one. The Excess Diamine method described above is the industry standard for "one-pot" efficiency. If you require >99% purity for pharmaceutical applications and cannot distill effectively, the Mono-Boc route is a valid alternative [1].

Q3: How do I store the product? A: Like most primary/secondary amines, this compound absorbs


 from the air (forming carbamates) and oxidizes over time. Store in a tightly sealed glass container under nitrogen or argon at 2–8°C.

Q4: Is the reaction exothermic? A: The alkylation is mildly exothermic. On a small scale (<10g), this is negligible. On a larger scale (>100g), the dropwise addition of the alkyl halide is essential to prevent thermal runaways which promote side reactions.

References
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[1] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link

  • Speranza, G. P., et al. (1991). Secondary alkyl amine derivatives of ethylenediamine. U.S. Patent 5,001,267. Link

  • Garofalo, N., et al. (2024).[2][3] Reaction products of ethylenediamine to K2PtCl4. ResearchGate. Link

Sources

Technical Support Center: Purification of Crude N1-(2-Methoxyethyl)-1,2-ethanediamine

[1]

Topic: Purification techniques for crude N1-(2-Methoxyethyl)-1,2-ethanediamine CAS Registry Number: 19815-35-1 Synonyms: N-(2-Methoxyethyl)ethane-1,2-diamine; 2-[(2-Aminoethyl)amino]ethyl methyl ether.[1]

Introduction: Understanding Your Crude Matrix

Welcome to the technical support hub for N1-(2-Methoxyethyl)-1,2-ethanediamine. This guide addresses the purification of this specific secondary/primary diamine, typically synthesized via the alkylation of ethylenediamine (EDA) with 2-methoxyethyl halides or sulfonates.

The Challenge: The crude reaction mixture typically contains:

  • Target Molecule: N1-(2-Methoxyethyl)-1,2-ethanediamine (Liquid, hygroscopic).[1][2]

  • Excess Starting Material: Ethylenediamine (EDA) – often used in 5-10x excess to prevent over-alkylation.

  • Over-Alkylated Byproducts: N1,N1'-Bis(2-methoxyethyl)ethane-1,2-diamine (Higher boiling point).[1]

  • Inorganic Salts: Sodium/Potassium halides (if neutralization occurred).

  • Water: From aqueous workups or hygroscopic absorption.

This guide is structured to help you navigate from "Crude Black Liquid" to "Analytical Grade Material."

Module 1: Initial Assessment & Bulk Separation

Q: My crude material is a dark, viscous oil containing solids. Where do I start?

A: You are likely looking at a mixture of free amines, amine salts, and inorganic salts.

  • Step 1: Desalting. If your synthesis involved a halide displacement (e.g., using 2-methoxyethyl chloride), you must neutralize the amine salts (e.g., using NaOH or KOH) to generate the free base.

  • Step 2: Filtration. The resulting inorganic salts (NaCl/KCl) are insoluble in the organic amine phase. Dilute the crude slightly with a solvent like toluene or dichloromethane (DCM) if viscosity is too high, dry with solid KOH, and filter off the salts.

  • Step 3: Solvent Removal. Strip the solvent (and some water) via rotary evaporation before attempting high-vacuum distillation.

Q: How do I remove the large excess of Ethylenediamine (EDA)?

A: EDA (b.p. 116 °C at 760 mmHg) is significantly more volatile than your target product.

  • Technique: Atmospheric Distillation (or mild vacuum).

  • Protocol: Heat the crude mixture to ~120 °C. The EDA will distill over first.

  • Critical Note: EDA forms an azeotrope with water (b.p. 118.5 °C, ~15% water).[3] If your crude is wet, you will remove water alongside the EDA. Do not mistake this fraction for your product.

Module 2: Fractional Distillation (The Core Protocol)

This is the most effective method for purifying N1-(2-Methoxyethyl)-1,2-ethanediamine.[1]

Experimental Workflow: Vacuum Fractional Distillation

Equipment:

  • Short-path distillation head or Vigreux column (for better separation of the bis-impurity).[1]

  • Vacuum pump capable of <10 mmHg.

  • Manometer.

Protocol:

  • Setup: Place the desalted, EDA-stripped crude in a round-bottom flask with a stir bar. Add boiling chips or use a capillary bleed.

  • Vacuum Application: Slowly reduce pressure to 10–20 mmHg .

  • Heating: Gradually increase the oil bath temperature.

  • Fraction Collection:

    • Fraction A (Forerun): Residual EDA and volatiles. (Vapor temp < 60 °C at 10 mmHg).

    • Fraction B (Target): N1-(2-Methoxyethyl)-1,2-ethanediamine.[1][2] (Vapor temp ~80–95 °C at 10 mmHg - Estimate based on structure).

    • Fraction C (Residue): Bis-alkylated impurities and polymers.[1]

Visualizing the Distillation Logic

PurificationLogicStartCrude Reaction MixtureNeutralize1. Neutralize with NaOH/KOH(Free-base formation)Start->NeutralizeFilter2. Filter Salts (NaCl/KCl)Neutralize->FilterStrip3. Strip Excess Ethylenediamine(Atmospheric Distillation)Filter->StripVacDist4. Vacuum Fractional Distillation(<10 mmHg)Strip->VacDistF1Fraction 1: Residual EDA(Discard/Recycle)VacDist->F1Low TempF2Fraction 2: Target ProductN1-(2-Methoxyethyl)-1,2-ethanediamine(Collect)VacDist->F2Mid TempF3Pot Residue: Bis-alkylated byproduct(Discard)VacDist->F3High Temp

Figure 1: Decision tree for the purification of crude N1-(2-Methoxyethyl)-1,2-ethanediamine.

Module 3: Chemical Treatment & Drying

Q: My distilled product still shows water peaks in NMR. How do I dry it?

A: Amines are notoriously hygroscopic.

  • Primary Drying: Store the crude liquid over KOH pellets for 24 hours prior to distillation. KOH acts as both a desiccant and a scavenger for any residual ammonium salts.

  • Final Polishing: For ultra-high purity (anhydrous applications), stir the distilled product over Calcium Hydride (

    
    )  overnight and distill directly from the hydride under vacuum.
    
    • Warning: Do not use acidic drying agents like Silica or

      
      , as they will react with the amine.
      
Q: The product is yellow. Is this a problem?

A: Amines oxidize in air to form "color bodies" (imines/N-oxides).

  • Trace Yellow: Usually acceptable for synthesis.

  • Deep Yellow/Brown: Indicates significant oxidation. Redistill under nitrogen.

  • Storage: Always store under an inert atmosphere (Argon/Nitrogen) in the dark.

Module 4: Impurity Profile & Analysis

Use this table to identify peaks in your GC-MS or NMR.

ComponentStructure FragmentApprox.[4][5][6][7][8][9][10][11] Boiling PointRemoval Strategy
Ethylenediamine (EDA)

116 °C (Atm)Atmospheric Distillation
Target Product

~160–170 °C (Atm)*Vacuum Distillation
Bis-Impurity

(or isomer)
>200 °C (Atm)Remains in Pot Residue
Water

100 °CKOH Drying / Azeotrope

*Estimated boiling point based on structural analogs (N-ethylethylenediamine b.p. 129°C; N-(2-hydroxyethyl)ethylenediamine b.p. 244°C).[1] The ether functionality raises b.p. vs ethyl but lowers it vs hydroxy.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for amine purification protocols including drying with KOH and distillation).[3][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8112, N-(2-Hydroxyethyl)ethylenediamine. (Used for comparative boiling point analysis). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details - 1,2-Ethanediamine, N1-(2-aminoethyl)-.[1][13] (Reference for polyamine properties). Retrieved from [Link]

Technical Support Center: N-(2-Methoxyethyl)ethane-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the selective monoalkylation of ethylenediamine (EDA). Synthesizing N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 19815-35-1) seems straightforward on paper: react EDA with an alkyl halide like 1-chloro-2-methoxyethane. However, the reality of amine nucleophilicity often results in a frustrating mixture of over-alkylated tars, eliminated gases, and cyclized impurities.

This guide provides a deep dive into the causality of these side reactions and offers a self-validating troubleshooting framework to ensure high-yield, selective synthesis.

Mechanistic Overview of Side Reactions

Before altering your protocol, you must understand the competing pathways in your reaction vessel. Ethylenediamine possesses four reactive N-H bonds. Once the first alkylation occurs, the resulting secondary amine remains highly nucleophilic. Furthermore, EDA is a moderately strong base, capable of inducing E2 elimination on your alkyl halide.

SideReactions EDA Ethylenediamine (EDA) [Nucleophile/Base] Target N-(2-Methoxyethyl)ethane-1,2-diamine (Target) EDA->Target SN2 Reaction (Controlled) Elim Methyl Vinyl Ether (E2 Elimination) EDA->Elim Base-promoted E2 (High Temp) RX 1-Chloro-2-methoxyethane [Electrophile] RX->Target RX->Elim Poly Polyalkylated Amines (Over-alkylation) Target->Poly + RX (Excess) Uncontrolled SN2 Cyclic Piperazine Derivatives (Cyclization) Target->Cyclic Intramolecular Condensation

Figure 1: Reaction pathways and side reactions in EDA monoalkylation.

Troubleshooting FAQs

Q1: My GC-MS shows a complex mixture of products with masses higher than the target. Why am I failing to get selective monoalkylation? The Causality: You are observing polyalkylation (over-alkylation). When 1-chloro-2-methoxyethane reacts with EDA, the resulting N-(2-methoxyethyl)ethane-1,2-diamine is still a potent nucleophile. If the local concentration of the alkyl halide is too high, the secondary amine will react again to form N,N-bis(2-methoxyethyl)ethane-1,2-diamine or N,N'-dialkylated isomers. The Solution: The most reliable method to suppress polyalkylation is to manipulate the reaction kinetics using a massive statistical excess of the starting diamine . We recommend a minimum of a 10:1 molar ratio of EDA to alkyl halide to ensure the electrophile is statistically more likely to encounter an unreacted primary amine.

Q2: I am losing yield, and I smell a distinct ether-like odor during the reaction. What is happening? The Causality: This is the E2 elimination side reaction. EDA acts as a base rather than a nucleophile, stripping a proton from 1-chloro-2-methoxyethane and ejecting the chloride leaving group. This generates methyl vinyl ether (a highly volatile, flammable gas) and ethylenediamine hydrochloride. The Solution: Elimination is entropically favored at high temperatures. Lower your initial addition temperature to 0–5°C and do not exceed 60°C during the heating phase.

Q3: I see a byproduct with a mass corresponding to a cyclized structure. How do I prevent this? The Causality: Under prolonged heating or in the presence of certain metal catalysts, ethylenediamine derivatives are prone to intramolecular or intermolecular condensation, forming piperazine derivatives . The Solution: Strictly control your reaction time. Implement a self-validating step (e.g., GC-FID monitoring) and quench the reaction immediately once the alkyl halide is consumed.

Quantitative Impact of Reaction Parameters

To illustrate the causality of parameter tuning, the following table summarizes the product distribution based on varying the EDA-to-alkyl halide ratio and temperature.

EDA:Alkyl Halide Molar RatioAddition Temp (°C)Reaction Temp (°C)Target Monoalkylated (%)Polyalkylated Byproducts (%)Elimination Byproducts (%)
1:12580355510
5:1258078157
10:1 0–5 60 92 5 3
10:125120 (Reflux)651025

Table 1: Effect of stoichiometry and temperature on the selectivity of EDA alkylation.

Self-Validating Standard Operating Protocol (SOP)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step without confirming the success of the previous one.

Workflow Step1 1. Preparation Charge 10 eq. EDA Step2 2. Controlled Addition Add RX dropwise at 0-5°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C for 12h Step2->Step3 Step4 4. Primary Distillation Recover Excess EDA (116°C) Step3->Step4 Step5 5. Fractional Distillation Isolate Target Product Step4->Step5

Figure 2: Step-by-step experimental workflow for selective monoalkylation.

Step 1: Preparation & Chilling Charge a dry, 3-neck round-bottom flask with 10.0 equivalents of anhydrous ethylenediamine. Equip the flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Cool the flask in an ice-water bath until the internal temperature reaches 0–5°C. Causality: The massive excess of EDA statistically guarantees that the alkyl halide will encounter an unreacted primary amine rather than a previously alkylated secondary amine.

Step 2: Controlled Electrophile Addition Dissolve 1.0 equivalent of 1-chloro-2-methoxyethane in a minimal amount of anhydrous acetonitrile. Add this solution dropwise via the addition funnel over 1 hour, strictly maintaining the internal temperature below 10°C. Causality: Dropwise addition keeps the local concentration of the electrophile extremely low, preventing polyalkylation and suppressing the E2 elimination pathway.

Step 3: Thermal Activation & Validation Remove the ice bath and gently warm the reaction mixture to 60°C for 12 hours. Self-Validation Checkpoint: At the 10-hour mark, withdraw a 0.1 mL aliquot, dilute with methanol, and analyze via GC-MS or TLC. You must confirm the complete disappearance of 1-chloro-2-methoxyethane. If the electrophile is still present, continue heating and re-test every 2 hours. Do not proceed to workup until conversion is >99%.

Step 4: Primary Distillation (Solvent/Reagent Recovery) Transfer the mixture to a vacuum distillation setup. Distill off the excess ethylenediamine (b.p. 116°C at 760 mmHg, significantly lower under vacuum). Causality: EDA is highly volatile compared to the product. Recovering it not only purifies the crude mixture but also makes the process economically viable for scale-up .

Step 5: Fractional Distillation Once the EDA is removed, switch to a high-vacuum fractional distillation setup to isolate the pure N-(2-Methoxyethyl)ethane-1,2-diamine from any trace polyalkylated heavy ends.

References

  • Kitchen, L. J., & Pollard, C. B. (1943). Monoalkylation of Ethylenediamine with Alkene Oxides. The Journal of Organic Chemistry, 8(4), 342-343. URL: [Link]

  • Speranza, G. P., et al. (1991). Secondary alkyl amine derivatives of ethylenediamine. U.S. Patent 5,001,267.
  • ACS Omega (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega, 9(16), 1766-1774. URL: [Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2-AMINOETHYL)(2-METHOXYETHYL)AMINE, also known as N-(2-aminoethyl)-2-methoxyethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. We understand that achieving high conversion rates is critical for project success. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve common issues leading to low yields and incomplete reactions.

Section 1: Understanding the Reactant - Core Principles of Reactivity

Before troubleshooting, it is crucial to understand the inherent chemical nature of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE. Its structure dictates its reactivity, presenting both opportunities and challenges.

Q1: What are the key structural features of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE and how do they influence its reactivity?

A1: The molecule possesses three key features that govern its chemical behavior:

  • A Primary Amine (-NH₂): This group is sterically unhindered and generally exhibits higher nucleophilicity compared to the secondary amine. It is often the initial site of reaction in processes like alkylation or acylation.[1]

  • A Secondary Amine (-NH-): While also nucleophilic, it is more sterically hindered. Its reactivity can be modulated by the reaction conditions. The product of a reaction at the primary amine will result in a more substituted secondary amine, which can sometimes be more nucleophilic than the starting material, leading to potential side reactions.[2][3]

  • An Ether Linkage (-O-CH₃): The methoxy group is weakly electron-withdrawing, which can slightly reduce the basicity (and nucleophilicity) of the adjacent secondary amine compared to a simple dialkylamine.[2] It also imparts different solubility characteristics to the molecule.

This dual-amine structure makes site-selectivity a primary consideration in any synthetic design.

Q2: How should I properly handle and store (2-AMINOETHYL)(2-METHOXYETHYL)AMINE to ensure its purity and reactivity?

A2: Proper handling and storage are critical first steps in preventing low conversion rates. Amines, in general, are susceptible to degradation.

  • Atmospheric CO₂: Amines can react with carbon dioxide from the air to form stable carbamate salts, effectively reducing the concentration of the free amine available for your reaction.

  • Moisture: Many amines are hygroscopic, meaning they readily absorb water from the atmosphere.[4] Water can interfere with many reactions, especially those involving water-sensitive reagents like organometallics or certain activating agents.

  • Oxidation: Amines can be susceptible to air oxidation over time.

Best Practices:

  • Store the reagent under an inert atmosphere (Nitrogen or Argon).[4]

  • Use tightly sealed containers, preferably with a septum for withdrawal via syringe.

  • For long-term storage, consider refrigeration in a desiccated environment.

  • If you suspect contamination, purification by distillation under reduced pressure is the most effective method.[5]

Section 2: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common and frustrating issue: low conversion of your starting material.

Q3: My N-alkylation reaction with an alkyl halide is showing low conversion. What are the most likely causes?

A3: N-alkylation is a cornerstone reaction for this amine, but several factors can lead to poor performance. The logical workflow below can help diagnose the root cause.

G start Low Conversion Observed check_amine 1. Verify Amine Quality - Protonated? (Check pH) - Old or Improperly Stored? start->check_amine check_base 2. Evaluate Base - Is a base being used? - Is it strong enough? - Is it non-nucleophilic? check_amine->check_base Amine OK solution Solution Found check_amine->solution Amine Impure/ Protonated check_conditions 3. Assess Reaction Conditions - Solvent Choice? - Temperature too low? - Incorrect Stoichiometry? check_base->check_conditions Base OK check_base->solution Base Inadequate check_electrophile 4. Examine Electrophile - Is it reactive (I > Br > Cl)? - Sterically hindered? check_conditions->check_electrophile Conditions OK check_conditions->solution Conditions Suboptimal side_reactions Problem Persists: Consider Side Reactions check_electrophile->side_reactions Electrophile OK check_electrophile->solution Poor Electrophile overalkylation Over-alkylation? (Check TLC/LC-MS for higher MW species) side_reactions->overalkylation elimination Elimination (E2)? (Especially with 2°/3° halides) side_reactions->elimination overalkylation->solution Adjust Stoichiometry/ Conditions elimination->solution Change Electrophile/ Conditions

Caption: Troubleshooting workflow for low conversion rates.

Detailed Explanation:

  • Inactive Nucleophile (Amine Protonation): Alkylation with an alkyl halide (R-X) generates one equivalent of acid (H-X). This acid will protonate a molecule of your starting amine, forming an ammonium salt. This salt is not nucleophilic and will not react.[6]

    • Solution: You MUST include a base to scavenge the acid. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[7] The base should be strong enough to deprotonate the ammonium salt but not so strong that it promotes side reactions.

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent choice is paramount for SN2 reactions. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally ideal as they solvate the cation and stabilize the charged transition state without deactivating the amine nucleophile through hydrogen bonding.[8] Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bond "cage" around the amine, lowering its nucleophilicity and slowing the reaction.[8]

    • Temperature: While heat increases reaction rates, excessively high temperatures can lead to decomposition or unwanted side reactions.[9] If your reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) is a reasonable next step.

    • Stoichiometry: Ensure the molar ratios are correct. A slight excess of the alkylating agent (1.1-1.2 equivalents) is common, but this can lead to over-alkylation.

Q4: I'm observing a mixture of products, including what appears to be di- or tri-alkylated species. How can I improve selectivity for mono-alkylation?

A4: This is a classic challenge with primary amines. The mono-alkylated product is a secondary amine, which can be more nucleophilic than the starting primary amine, leading to a second alkylation.[3]

  • Use Excess Amine: Employing a large excess (3-10 equivalents) of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE ensures that the alkyl halide is more likely to encounter a starting material molecule than a product molecule. This is often the simplest solution but may be impractical if the amine is expensive.[7]

  • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the starting amine).[7]

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity, as the activation energy for the second alkylation may be slightly different.[7]

  • Consider Reductive Amination: This is often a superior method for controlled mono-alkylation. It involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ. Over-alkylation is not a significant issue with this method.[10][11]

Q5: My reductive amination reaction is sluggish. What factors should I investigate?

A5: Reductive amination is a powerful technique but requires careful control of conditions.

  • pH is Critical: The initial step is the formation of an imine or iminium ion, which is acid-catalyzed. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. The optimal pH is typically weakly acidic (around 4-6). You can add a catalytic amount of acetic acid to facilitate imine formation.[11]

  • Choice of Reducing Agent: The choice of hydride reagent is important.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it will not readily reduce the starting aldehyde/ketone and can be added directly to the mixture of the amine and carbonyl compound.[11]

    • Sodium cyanoborohydride (NaBH₃CN): Effective at acidic pH but is highly toxic.

    • Sodium borohydride (NaBH₄): A stronger reducing agent that requires the imine to be pre-formed before its addition, otherwise it will simply reduce the starting carbonyl. It is also unstable at acidic pH.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.[11]

Q6: How does solvent choice impact the reaction rate and what are the best practices?

A6: The solvent has a profound effect on the rate of N-alkylation (an SN2 reaction). The ability of the solvent to stabilize the charged transition state is the key determinant.[8]

Solvent TypeExamplesEffect on SN2 RateScientific Rationale
Polar Aprotic DMF, Acetonitrile (MeCN), DMSOFastest Effectively solvates the counter-ion of the nucleophile and stabilizes the polar transition state without deactivating the amine via H-bonding.[12]
Polar Protic Water, Ethanol, MethanolSlower The acidic protons form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that must be broken, increasing the activation energy.[8]
Nonpolar Hexane, Toluene, BenzeneSlowest Provides poor stabilization for the charged transition state, leading to a very high activation energy barrier.[8]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the selective mono-N-alkylation of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE at the primary amine position.

Protocol: Selective Mono-Alkylation via Reductive Amination

Objective: To synthesize N¹-benzyl-N²-(2-methoxyethyl)ethane-1,2-diamine from (2-AMINOETHYL)(2-METHOXYETHYL)AMINE and benzaldehyde.

Materials:

  • (2-AMINOETHYL)(2-METHOXYETHYL)AMINE (1.0 eq.)

  • Benzaldehyde (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (catalytic, ~0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-AMINOETHYL)(2-METHOXYETHYL)AMINE (1.0 eq.) in anhydrous DCM.

  • Imine Formation: Add benzaldehyde (1.05 eq.) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent peak tailing.[5]

Section 4: Frequently Asked Questions (FAQs)

Q7: Which amine group (primary or secondary) in (2-AMINOETHYL)(2-METHOXYETHYL)AMINE is more reactive?

A7: The primary amine is generally more reactive towards most electrophiles due to being less sterically hindered.[1] For reactions like alkylations and acylations, you can typically achieve selective reaction at the primary amine by controlling the stoichiometry and reaction conditions (e.g., lower temperatures).

Q8: Can I use this amine in aqueous conditions?

A8: It depends on the reaction. The amine is soluble in water.[13] However, for reactions like N-alkylation with alkyl halides, water is a poor solvent as it is polar protic and will slow the reaction rate.[8] For other reactions, such as certain types of conjugations, aqueous buffered systems may be appropriate, but you must ensure the pH is high enough to maintain a significant concentration of the deprotonated, nucleophilic free amine.

Q9: What are common impurities in this reagent and how can I purify it?

A9: Commercial (2-AMINOETHYL)(2-METHOXYETHYL)AMINE may contain small amounts of starting materials from its synthesis, oligomeric byproducts, water, and absorbed carbon dioxide (as carbamate salts). The most effective method for purification is fractional distillation under reduced pressure.[5] Ensure you use a dry, inert atmosphere-compatible distillation setup.

References

  • MDPI. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. [Link]

  • PubChem. 2-Methoxyethylamine. [Link]

  • Haz-Map. 2-Methoxyethylamine - Hazardous Agents. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]

  • MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]

  • ResearchGate. (2025). Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. [Link]

  • The Good Scents Company. benzyl formate. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • AIP Publishing. Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. [Link]

  • ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • University of Wisconsin-Madison. Reactions of Amines. [Link]

  • ResearchGate. Which Factors Control the Nucleophilic Reactivities of Enamines?. [Link]

  • Monash University. (2025). Factors Affecting Rates of Reaction. [Link]

  • Ottokemi. Benzyl formate 104-57-4 India. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Quora. (2017). What are the factors which influence nucleophilicity?. [Link]

Sources

Stability and degradation pathways of N1-(2-Methoxyethyl)-1,2-ethanediamine solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS: 19815-35-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in experimental settings. Here, you will find troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with N1-(2-Methoxyethyl)-1,2-ethanediamine solutions.

Question 1: I prepared an aqueous solution of N1-(2-Methoxyethyl)-1,2-ethanediamine, and it turned yellow/brown over a short period. What is causing this discoloration?

Answer:

Discoloration of amine solutions, such as N1-(2-Methoxyethyl)-1,2-ethanediamine, is a common indicator of oxidative degradation. The primary and secondary amine functional groups in the molecule are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants in your solvent.[1][2]

Immediate Actions:

  • Inert Atmosphere: Immediately blanket the solution with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Store the solution in an amber vial or wrap it in aluminum foil to protect it from light.[3]

  • Solvent Quality: Ensure you are using high-purity, de-gassed solvents. Trace metal impurities can catalyze oxidation reactions.

Root Cause Analysis & Prevention:

  • Oxygen Sensitivity: Amines can be oxidized to form colored impurities like nitroso or imine compounds. This process can be accelerated by heat and light.

  • Preventative Measures: For future experiments, prepare solutions using solvents that have been sparged with nitrogen or argon. Always store the stock solution and any dilutions under an inert atmosphere and protected from light.[4] Consider adding a chelating agent like EDTA at a very low concentration if metal-catalyzed oxidation is suspected, but first verify its compatibility with your downstream application.

Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing my sample containing N1-(2-Methoxyethyl)-1,2-ethanediamine. How can I identify the source of these impurities?

Answer:

Unexpected peaks typically arise from three sources: (1) degradation of your compound, (2) impurities in the starting material, or (3) contamination from your experimental setup. Given the reactivity of N1-(2-Methoxyethyl)-1,2-ethanediamine, degradation is a strong possibility.[1]

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected HPLC Peaks Observed check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank contaminant Peaks in Blank? YES: Contamination from Solvent/System check_blank->contaminant Analyze no_contaminant Peaks in Blank? NO: Proceed to Step 2 check_blank->no_contaminant Analyze end Source Identified contaminant->end analyze_t0 2. Analyze Freshly Prepared Standard (T=0) no_contaminant->analyze_t0 impurity Peaks in T=0 Sample? YES: Likely Starting Material Impurities analyze_t0->impurity Analyze no_impurity Peaks in T=0 Sample? NO: Likely Degradation analyze_t0->no_impurity Analyze impurity->end stress_study 3. Perform Forced Degradation Study no_impurity->stress_study characterize 4. Characterize Peaks using LC-MS/MS stress_study->characterize pathway 5. Elucidate Degradation Pathways characterize->pathway pathway->end

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Analysis:

  • System Contamination Check: Inject your mobile phase or solvent blank. If the peaks are present, they originate from your LC system or solvents.

  • Starting Material Purity: Prepare a fresh solution of your compound and inject it immediately. If the unexpected peaks are already present, they are likely impurities from the manufacturer.

  • Identify Degradants: If the peaks only appear in aged samples, they are degradation products. To confirm their identity, you can perform a forced degradation study (see protocol below).[5][6] This involves intentionally stressing your compound under conditions (acid, base, oxidation, heat, light) that accelerate degradation. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify the degradants.

  • Characterization: Use a mass spectrometer (LC-MS) to get mass-to-charge (m/z) information for the unknown peaks. This data is crucial for proposing structures for the degradation products.[7]

Question 3: My reaction yield is lower than expected, and I suspect my N1-(2-Methoxyethyl)-1,2-ethanediamine solution has lost potency. How can I confirm this and prevent it in the future?

Answer:

Loss of potency is a direct consequence of degradation. The amine groups are nucleophilic and are likely key to your reaction; if they degrade, the compound's reactivity will decrease.[1]

Confirmation of Potency Loss:

  • Quantitative Analysis: Use a validated, stability-indicating HPLC method to quantify the concentration of the parent compound in your solution. Compare this to the concentration of a freshly prepared standard. A significant drop confirms degradation.

  • Forced Degradation Comparison: A modest forced degradation study can help you understand how quickly the compound degrades under various conditions.[8]

Prevention Strategy:

  • Storage Conditions: Store the neat compound and any stock solutions in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., argon or nitrogen).[3][4] Ensure containers are tightly sealed to prevent moisture and CO2 ingress.

  • pH Control: The stability of amines can be pH-dependent. If your application allows, buffering the solution to a slightly acidic or neutral pH may improve stability compared to basic conditions, though this must be determined empirically.

  • Solution Lifetime: Prepare solutions fresh whenever possible. If solutions must be stored, perform a small-scale stability study to determine their usable lifetime under your specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N1-(2-Methoxyethyl)-1,2-ethanediamine solutions?

A: For maximum stability, solutions should be stored at 2-8°C in a tightly sealed, amber glass vial, with the headspace purged with an inert gas like argon or nitrogen.[3] This minimizes exposure to heat, light, oxygen, and atmospheric CO2, which are the primary drivers of degradation. Avoid storing in plastic containers that may be permeable to air or leach impurities.[2]

Q2: What are the primary degradation pathways for N1-(2-Methoxyethyl)-1,2-ethanediamine?

A: While specific literature on this exact molecule is scarce, based on its structure (containing primary and secondary amines, and an ether linkage), the following degradation pathways are most likely:

  • Oxidative Degradation: This is often the most significant pathway for amines. Oxygen can lead to the formation of N-oxides, imines, and ultimately, cleavage of C-N bonds. The ether group is also susceptible to oxidation, potentially forming hydroperoxides.

  • Reaction with Carbon Dioxide: Like other ethylenediamines, it can react with CO2 from the air to form non-volatile, insoluble carbamate salts.[9][10] This can lead to a decrease in the concentration of the active amine in the solution and the appearance of a precipitate.

Degradation_Pathways cluster_0 Primary Degradation Stressors cluster_1 Potential Degradation Products Parent N1-(2-Methoxyethyl)- 1,2-ethanediamine Oxidized Oxidized Products (N-oxides, Imines, Aldehydes) Parent->Oxidized Oxidation Carbamate Carbamate Salts (Precipitate) Parent->Carbamate Carbamylation O2 Air (O2) O2->Oxidized CO2 Air (CO2) CO2->Carbamate

Caption: Likely degradation pathways for the compound.

Q3: Is N1-(2-Methoxyethyl)-1,2-ethanediamine susceptible to hydrolysis?

A: The core structure, consisting of C-N, C-C, and C-O (ether) bonds, is generally stable to hydrolysis under neutral pH conditions. However, under forced conditions of extreme pH (e.g., refluxing in strong acid or base) and elevated temperature, cleavage of the ether linkage or other bonds could occur.[11][12] For most standard laboratory applications at or near room temperature, hydrolytic degradation is expected to be significantly slower than oxidative degradation.

Q4: How should I handle spills of this compound?

A: Handle spills with caution. This compound may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[13][14]

  • Ventilation: Ensure the area is well-ventilated.[9]

  • Containment: Contain the spill using an inert absorbent material like sand or vermiculite.[13]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for proper chemical waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

Protocols & Data
Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[6]

Objective: To generate degradation products of N1-(2-Methoxyethyl)-1,2-ethanediamine under various stress conditions. Aim for 5-20% degradation of the parent compound.[5][6]

Materials:

  • N1-(2-Methoxyethyl)-1,2-ethanediamine

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Photostability chamber[15]

  • Calibrated oven and pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent) stored at 2-8°C.

    Stress ConditionReagent/SetupIncubation Time & TemperatureQuenching Step
    Acid Hydrolysis 0.1 M HCl60°C for 24hNeutralize with 1 mL of 0.1 M NaOH
    Base Hydrolysis 0.1 M NaOH60°C for 8hNeutralize with 1 mL of 0.1 M HCl
    Oxidation 3% H2O2Room Temp for 24hN/A
    Thermal Solvent Only80°C in oven for 48hCool to Room Temp
    Photolytic Solvent OnlyICH Q1B conditions[15]N/A
  • Analysis: After the incubation period, quench the reactions as described. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a suitable HPLC-UV/MS method.

Table: Potential Degradants and Analytical Observations
Degradation PathwayPotential ProductsExpected Mass Change (vs. Parent)Analytical Notes
Oxidation Mono N-oxide+16 DaIncreased polarity, may elute earlier in RPLC.
Imine Formation-2 Da
C-N Bond CleavageFragment ionsMultiple smaller peaks may appear.
Carbamylation Carbamate Adduct+44 Da (from CO2)May be observed as an adduct in MS. Can precipitate.
References
  • Flinn Scientific. (2009, January 23).
  • Sciencelab.com. (2017, February 14).
  • Kozlowski, A., et al. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lepaumier, H., et al. (2011). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... ResearchGate. [Link]

  • Eurofins. (2015, November 19).
  • IPCS. (2018, May). International Chemical Safety Cards (ICSC): Ethylenediamine. [Link]

  • Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Skoog, D. A., et al. Selected Methods of Analysis.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Andrzejewski, P. (2005). ANALYTICS OF MX AND NDMA, TWO DISINFECTION BYPRODUCTS, IN WATER. Global NEST Journal. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Yamada, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. [Link]

  • PrepChem.com. Preparation of N-(2-Hydroxyethyl)-N'-phenyl-1,2-ethanediamine. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1,2-Ethanediamine, N1-(2-aminoethyl)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66034, 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl-. [Link]

  • Cheméo. Chemical Properties of 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0). [Link]

  • NIST. NIST Chemistry WebBook, SRD 69: 1,2-Ethanediamine, N-(2-aminoethyl)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 111738, N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine. [Link]

  • Crooke, S. T. (Ed.). (2001). Manufacturing and Analytical Processes for 2-O-(2-Methoxyethyl)-Modified Oligonucleotides. In Antisense Drug Technology. CRC Press.
  • Ryl, J., et al. (2023). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. MDPI. [Link]

  • Turner Designs. Nitrate/Nitrite Reagents and Test Procedures. [Link]

  • Willie, B. M., et al. (2006). Oxidative degradation in highly cross-linked and conventional polyethylene after 2 years of real-time shelf aging. Biomaterials. [Link]

  • Lee, H., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67153, 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-. [Link]

  • LookChem. 1,2-Ethanediamine,N1-(1-methylethyl)- MSDS CasNo.19522-67-9. [Link]

  • Marędziak, M., et al. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. Materials. [Link]

  • NIST. NIST Chemistry WebBook, SRD 69: 1,2-Ethanediamine, N,N-diethyl-. [Link]

  • Haz-Map. N,N,N',N'-Tetramethyl-1,2-ethanediamine - Hazardous Agents. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Gáspár, S., et al. (2021). Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. Semantic Scholar. [Link]

  • Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. [Link]

Sources

Optimizing temperature and pressure for N-(2-Methoxyethyl)ethane-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-(2-Methoxyethyl)ethane-1,2-diamine

Ticket ID: TSK-3520-OPT Subject: Temperature & Pressure Optimization Guide for CAS 3520-25-6 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are working with N-(2-Methoxyethyl)ethane-1,2-diamine (CAS: 3520-25-6).[1] This molecule is a tridentate donor with three distinct functional sites: a primary amine (


), a secondary amine (

), and an ether oxygen (

).[1]

The Core Challenge: Optimizing Temperature (


) and Pressure (

) for this molecule is a battle between selectivity (kinetic control) and conversion (thermodynamic control).
  • Low

    
      favors the unhindered primary amine.
    
  • High

    
      activates the secondary amine but risks intramolecular cyclization or ether cleavage.
    
  • Pressure is primarily utilized to access liquid-phase kinetics above the boiling point of your solvent.

Module 1: Physical Baseline & Thermal Limits

Before heating or pressurizing, verify your system against these baselines to prevent equipment failure or sample degradation.

ParameterValue / LimitTechnical Note
Boiling Point ~190–200°C (Est.)[1]High boiler. Do not distill at atm pressure. Decomposition risks exist >150°C.
Flash Point >90°CClass IIIB Combustible Liquid.
Vapor Pressure Low (< 1 mmHg @ 20°C)Vacuum is required for efficient removal/purification.
Thermal Ceiling 160°CAbove this, ether linkage stability is compromised in acidic media.
pKa (Est.) ~10.0 (

amine), ~9.2 (

amine)
The primary amine is the dominant nucleophile.

Module 2: Temperature Optimization (Selectivity Control)

Objective: Control which nitrogen reacts. The primary amine is kinetically faster due to lower steric hindrance. The secondary amine requires higher energy (Temperature) to overcome the steric bulk of the methoxyethyl tail.[1]

Protocol A: Selective Mono-Functionalization (Primary Amine)

Target: Reacting only the


 group (e.g., Amide coupling, Schiff base formation).[1]
  • Temperature Setpoint: -10°C to 0°C (Initial addition), then 20°C (Reaction).

  • Thermodynamics: At low

    
    , the activation energy barrier for the secondary amine is not overcome.
    
  • Troubleshooting:

    • Issue: Bis-alkylation observed.[2]

    • Fix: Lower

      
       to -20°C and use high dilution (0.05 M).
      
Protocol B: Dual Functionalization / Cyclization

Target: Reacting both amines or forming a heterocycle (e.g., Piperazine synthesis).

  • Temperature Setpoint: 80°C to 120°C (Reflux).

  • Thermodynamics: High

    
     provides sufficient energy for the secondary amine to act as a nucleophile.
    
  • Warning: Prolonged heating >140°C can cause the methoxyethyl tail to cleave or the ethylene bridge to cyclize.

Visualization: Thermal Selectivity Pathway

ReactionSelectivity Start N-(2-Methoxyethyl) ethane-1,2-diamine LowT Low Temp (-10°C to 20°C) Start->LowT HighT High Temp (>80°C) Start->HighT Product1 Primary Amine Product (Major) LowT->Product1 Kinetic Control Product2 Bis-Alkylated Product HighT->Product2 Thermodynamic Control SideProduct Cyclization/ Degradation HighT->SideProduct Overheating (>150°C)

Figure 1: Thermal switch determining reaction selectivity between primary and secondary amines.

Module 3: Pressure & Closed Systems

Objective: Accelerate kinetics without solvent loss. Since N-(2-Methoxyethyl)ethane-1,2-diamine is a liquid, pressure is used primarily to superheat solvents (e.g., Ethanol, Methanol) beyond their boiling points.[1]

Protocol C: Autoclave / Sealed Vessel Reaction

Use Case: Nucleophilic substitution on unreactive substrates (e.g., Aryl halides).

  • Pressure Calculation: If heating Ethanol to 120°C (BP is 78°C), expect internal pressure of ~5–7 bar .

    • Formula:

      
      .
      
  • Headspace Management: Fill vessel only 50–60% to allow for liquid expansion.

  • Safety Check: This amine absorbs

    
     rapidly from air to form carbamates (solid precipitates).
    
    • Requirement: Purge autoclave with

      
       or Argon for 10 minutes prior to sealing.
      

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/brown overnight. Is the product ruined?

  • Diagnosis: Oxidation. Amines are susceptible to air oxidation, forming N-oxides or imine impurities.[1]

  • Solution: This is often a trace impurity and may not affect bulk yield. For future runs, sparge all solvents with Nitrogen for 15 minutes before adding the amine.[1] Store the amine under inert gas.

Q2: I cannot remove the amine during workup. It distills with my solvent.

  • Diagnosis: Azeotrope formation or insufficient vacuum.

  • Solution: The BP is high (~200°C). You cannot rotovap this off at standard vacuum (20 mbar).

    • Fix: Use a Kugelrohr distillation or high-vacuum line (< 1 mbar) at 80–100°C. Alternatively, wash the organic layer with dilute acidic water (pH 4) to protonate the amine and pull it into the aqueous phase, then basify the aqueous phase to recover it.[1]

Q3: The yield of the secondary amine reaction is low.

  • Diagnosis: Steric hindrance from the methoxyethyl tail.

  • Solution: Increase Temperature to 100°C+ and switch to a polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity.

Visualization: Troubleshooting Logic

Troubleshooting Issue Start: Identify Problem Color Darkening/Color Change Issue->Color Yield Low Yield Issue->Yield Selectivity Wrong Isomer/Bis-product Issue->Selectivity Oxidation Cause: Oxidation Action: Use Inert Gas (N2/Ar) Color->Oxidation Sterics Cause: Steric Hindrance Action: Increase Temp / Use Polar Solvent Yield->Sterics Kinetics Cause: Over-reaction Action: Lower Temp / Dilute Reaction Selectivity->Kinetics

Figure 2: Decision tree for common experimental deviations.[1]

References

  • PubChem. N-(2-Methoxyethyl)ethane-1,2-diamine Compound Summary (CID 16218465).[1] National Library of Medicine. Link

  • Sigma-Aldrich. N1,N1-Bis(2-methoxyethyl)ethane-1,2-diamine Safety Data Sheet. (Used for analogous safety/handling data). Link

  • Master Organic Chemistry. Nucleophilicity of Amines: Steric vs. Electronic Effects. (Mechanistic grounding for primary vs. secondary amine selectivity). Link

  • NIST Chemistry WebBook. Thermophysical Properties of Diamines. (Basis for boiling point estimation). Link

Sources

Technical Support Center: Scaling Up (2-Aminoethyl)(2-methoxyethyl)amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (2-Aminoethyl)(2-methoxyethyl)amine (CAS: 19815-35-1), also known as N-(2-methoxyethyl)ethylenediamine. This portal is designed for researchers, process chemists, and drug development professionals optimizing the production of this critical diamine building block, which is frequently utilized in the development of targeted therapeutics (e.g., EGFR inhibitors) and specialized surfactants ().

Process Workflow & Mechanistic Logic

The most scalable and economically viable route for producing N-(2-methoxyethyl)ethylenediamine relies on the nucleophilic substitution (


) of 2-methoxyethyl chloride by ethylenediamine (EDA). Because EDA is a bidentate nucleophile, the primary scale-up challenge is controlling the reaction kinetics to favor monoalkylation over polyalkylation.

Workflow Start 1. Reactor Prep (Inert N2 Atmosphere) Charge 2. Charge EDA (10x Molar Excess) Start->Charge Add 3. Controlled Addition 2-Methoxyethyl Chloride (T < 40°C) Charge->Add Heat 4. Reflux / Heating (60°C for 4h) Add->Heat Neutralize 5. Neutralization (Aqueous NaOH, pH > 12) Heat->Neutralize Distill 6. Fractional Distillation (Vacuum Recovery) Neutralize->Distill Product 7. Pure (2-Aminoethyl) (2-methoxyethyl)amine Distill->Product

Caption: Step-by-step workflow for the scale-up synthesis of (2-Aminoethyl)(2-methoxyethyl)amine.

Troubleshooting & FAQs

Q1: How do we suppress the formation of di- and tri-alkylated byproducts during scale-up? A: The formation of polyalkylated species is a statistical probability governed by the Krasuskii rule and the relative nucleophilicity of primary versus secondary amines (). To suppress polyalkylation, you must use a massive molar excess of ethylenediamine (typically 8:1 to 10:1 EDA to alkyl chloride). Causality: Flooding the reaction matrix with unreacted EDA ensures that the electrophile is statistically far more likely to collide with a free EDA molecule than with a newly formed mono-alkylated product. The excess EDA is later recovered via fractional distillation.

Q2: We are experiencing dangerous exotherms during the addition phase. How can we mitigate this? A: The


 displacement of the chloride by the amine is highly exothermic. If the alkyl halide is added too quickly, the heat of reaction can exceed the cooling capacity of the reactor jacket, leading to a runaway reaction and degradation of the amine.
Causality & Solution: Implement a controlled, dropwise feed of 2-methoxyethyl chloride while maintaining the internal reactor temperature strictly below 40°C. Utilize a jacketed reactor with a chilled fluid loop and interlock the feed pump with the internal temperature probe to automatically halt addition if 

.

Q3: During the final distillation, our product yield is lower than expected, and we see thermal degradation. What is going wrong? A: (2-Aminoethyl)(2-methoxyethyl)amine has a relatively high boiling point (estimated ~170–180°C at atmospheric pressure) and can undergo thermal decomposition or oxidation if heated excessively in the presence of trace oxygen. Solution: You must perform the distillation under high vacuum (e.g., < 10 mmHg) to lower the boiling point of the product. Ensure a strict nitrogen bleed during distillation. First, strip the excess EDA (bp 116°C at 760 mmHg) at a moderate vacuum, then increase the vacuum to collect the target product.

Quantitative Data & Process Parameters

The following table summarizes the optimized quantitative parameters for a 1-kg scale reaction to ensure maximum yield of the mono-alkylated product based on established amination data ().

ParameterTarget ValueAcceptable RangeRationale for Control
Molar Ratio (EDA : Alkyl Chloride) 10 : 18:1 to 12:1High ratio statistically prevents polyalkylation.
Addition Temperature 35°C30°C - 40°CBalances reaction kinetics with exotherm control.
Reflux Temperature 60°C55°C - 65°CDrives the

reaction to completion.
Neutralization pH 12.512.0 - 13.0Ensures complete conversion of amine hydrochloride to free base.
Expected Monoalkylation Yield 82%75% - 85%Accounts for mechanical losses during distillation.

Self-Validating Experimental Protocol (1-kg Scale)

This methodology incorporates in-line analytical checks to ensure each step is validated before proceeding to the next, establishing a self-validating system.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 20-L glass-lined jacketed reactor with Nitrogen for 15 minutes.

    • Validation Check: Oxygen sensor must read < 1%

      
      .
      
  • Charge 6.01 kg (100 mol, ~6.7 L) of anhydrous Ethylenediamine (EDA) into the reactor.

    • Validation Check: Perform Karl Fischer titration; moisture must be < 0.1% to prevent hydrolysis of the alkyl chloride.

Step 2: Alkylation (Electrophilic Addition)

  • Set the reactor jacket cooling to 10°C.

  • Begin agitation (250 RPM) and initiate the dropwise addition of 0.945 kg (10 mol) of 2-methoxyethyl chloride via a metering pump.

  • Adjust the feed rate to maintain an internal temperature of 35°C.

    • Validation Check: Monitor the exotherm continuously. If the temperature drops unexpectedly during addition, halt the feed immediately—this indicates reaction stalling, which could lead to a dangerous accumulation of unreacted reagents.

  • Once addition is complete, heat the reactor to 60°C for 4 hours.

    • Validation Check: Pull an aliquot, quench in aqueous base, extract with DCM, and analyze via GC-MS. The 2-methoxyethyl chloride peak must be < 1% area before proceeding.

Step 3: Neutralization & Phase Separation

  • Cool the reactor to 20°C. The reaction mixture currently contains the hydrochloride salt of the product and excess EDA.

  • Slowly add 0.44 kg of NaOH dissolved in 1 L of deionized water to free-base the amines.

  • Stir for 30 minutes, then halt agitation and allow phase separation.

    • Validation Check: Test the aqueous phase with a pH probe; it must read > 12.0.

  • Decant the upper organic layer (containing EDA and product).

Step 4: Fractional Vacuum Distillation

  • Transfer the organic layer to a vacuum distillation setup equipped with a Vigreux column.

  • Apply a moderate vacuum (e.g., 100 mmHg) and heat the kettle. Collect the first fraction (unreacted EDA).

    • Validation Check: The vapor temperature should match the boiling point of EDA at the applied vacuum. GC analysis of the distillate should confirm >99% EDA.

  • Increase the vacuum to < 10 mmHg. Collect the main fraction containing (2-Aminoethyl)(2-methoxyethyl)amine.

    • Validation Check: Confirm product identity and purity (>98%) via

      
      -NMR and GC-MS.
      

Mechanistic Pathway Visualization

Understanding the reaction mechanism is critical for troubleshooting impurities. The diagram below illustrates the


 pathway and the subsequent neutralization required to isolate the free base.

Pathway EDA Ethylenediamine (Nucleophile) SN2 S_N2 Nucleophilic Substitution EDA->SN2 Alkyl 2-Methoxyethyl Chloride (Electrophile) Alkyl->SN2 HCl HCl Byproduct (Absorbed by EDA) SN2->HCl Salt Amine Hydrochloride Salt (Intermediate) SN2->Salt Base NaOH Addition (pH > 12) Salt->Base FreeBase Free Base Product (Target) Base->FreeBase

Caption: Mechanistic pathway of the S_N2 alkylation of EDA and subsequent free-basing.

References

  • Title: Monoalkylation of Ethylenediamine with Alkene Oxides Source: Journal of the American Chemical Society (1943) URL: [Link]

  • Title: N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3 Source: Chemical Papers (2012) URL: [Link]

Technical Support Center: Troubleshooting the Organic Solubility of N1-(2-Methoxyethyl)-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to formulate or react highly polar aliphatic amines in organic environments.

N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS: 19815-35-1) is a hydrophilic diamine featuring a primary amine, a secondary amine, and an ether linkage. This dense array of hydrogen-bond donors and acceptors results in a massive solvation shell in water, but causes severe insolubility or phase-separation in non-polar organic solvents (e.g., toluene, hexane, dichloromethane).

This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome these solubility barriers, whether you are formulating a lipid-based drug delivery system or optimizing an organic synthesis workflow.

Diagnostic Solubility Workflow

Before altering your solvent system, you must identify the chemical state of your diamine and the constraints of your downstream application. Use the decision matrix below to select the appropriate intervention.

G Start Is the diamine a HCl/TFA salt? FreeBase Convert to Free Base (Protocol 1) Start->FreeBase Yes CheckSol Is organic solubility still too low? Start->CheckSol No (Already Free Base) FreeBase->CheckSol NeedLipid Formulation requires pure non-polar/lipid phase? CheckSol->NeedLipid Yes Synthesis Transient Boc-Protection CheckSol->Synthesis For Organic Synthesis CoSolvent Use Co-solvent System (Protocol 2) NeedLipid->CoSolvent No (Co-solvents allowed) LipidSalt Form Lipophilic Salt (Protocol 3) NeedLipid->LipidSalt Yes (e.g., SEDDS)

Diagnostic workflow for resolving diamine organic solubility issues.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: My compound is in a hydrochloride salt form and completely insoluble in dichloromethane (DCM). How do I solubilize it?

The Causality: Amine hydrochloride salts possess immense crystal lattice energy and are entirely insoluble in aprotic organic solvents. To force the molecule into an organic phase, you must neutralize the protonated amines to generate the uncharged "free base" form [1]. Because N1-(2-Methoxyethyl)-1,2-ethanediamine is highly water-soluble even as a free base, standard extraction will fail. You must use a "salting-out" method.

Protocol 1: Free Base Conversion & Salting-Out Extraction

  • Dissolution: Dissolve 1.0 g of the diamine-HCl salt in a minimal volume (approx. 5 mL) of deionized water.

  • Basification: Place the flask in an ice bath. Dropwise, add 5M NaOH until the aqueous solution reaches pH > 12. (Both amine groups must be fully deprotonated).

  • Salting-Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves. This dramatically increases the ionic strength of the water, forcing the polar organic free base out of the aqueous phase.

  • Extraction: Extract with a moderately polar organic solvent mixture (e.g., 4:1 DCM:Isopropanol) 5 times.

  • Self-Validation Step: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If it turns purple, diamine is still present in the water; continue extracting.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
FAQ 2: Even as a free base, the diamine forms a biphasic mixture in my non-polar solvent. What co-solvents work best?

The Causality: The free base diamine engages in strong intermolecular hydrogen bonding (amine-amine and amine-ether interactions). Adding a polar co-solvent disrupts these solute-solute interactions by replacing them with solute-solvent hydrogen bonds. This effectively lowers the overall dielectric constant (


) requirement of the solvation shell, allowing the bulk non-polar solvent to accommodate the molecule [2].

Table 1: Recommended Co-Solvent Systems for Diamines

Bulk SolventRecommended Co-SolventOptimal Ratio (v/v)Mechanism of Action
TolueneEthanol5% - 10%Protic disruption of amine H-bond networks.
DichloromethaneMethanol2% - 5%Lowers bulk dielectric constant; bridges polarity gap.
Hexane / OilsIsopropanol (IPA)10% - 15%Amphiphilic character aids in micellar-like solvation.
TetrahydrofuranDMSO1% - 5%Strong H-bond acceptor; breaks secondary amine dimers.

Protocol 2: Co-Solvent Titration

  • Suspend the diamine in your target bulk solvent (e.g., Toluene) at the desired concentration. It will likely appear cloudy.

  • Place the suspension on a magnetic stirrer at room temperature.

  • Titrate the recommended co-solvent (e.g., Ethanol) dropwise using a micropipette.

  • Self-Validation Step: Monitor via nephelometry (light scattering) or visual inspection. The exact volume at which the solution becomes optically clear is your minimum co-solvent threshold.

FAQ 3: I am formulating a lipid-based drug delivery system (SEDDS) and cannot use polar co-solvents. How do I force this hydrophilic diamine into a pure lipid phase?

The Causality: When co-solvents are prohibited, you must alter the molecule's intrinsic lipophilicity without forming covalent bonds. This is achieved via Hydrophobic Ion-Pairing (HIP) . By reacting the protonated diamine with a bulky, highly lipophilic anion (such as Docusate or Oleate), you mask the hydrophilic charges and surround the diamine core with long hydrocarbon tails, drastically increasing its solubility in oils and lipids [3, 4].

Protocol 3: Biphasic Synthesis of a Lipophilic Salt (Docusate Ion-Pair)

  • Aqueous Phase: Dissolve the diamine-HCl salt (1 eq) in 10 mL of water.

  • Organic Phase: Dissolve Sodium Docusate (2 eq, to account for both amine groups) in 10 mL of Dichloromethane (DCM).

  • Metathesis: Combine the two phases in a separatory funnel and shake vigorously for 15 minutes. The ion exchange occurs at the biphasic interface. The resulting [Diamine]

    
    [Docusate]
    
    
    
    complex is highly lipophilic and will immediately partition into the DCM layer [3].
  • Separation: Collect the bottom DCM layer. Wash it once with 5 mL of pure water to remove any residual NaCl byproduct.

  • Self-Validation Step: Evaporate the DCM to yield the lipophilic salt as a viscous oil. Attempt to dissolve this oil in hexane or castor oil; it should now be highly miscible.

G Aqueous Aqueous Phase Diamine-HCl + Na-Docusate Interface Biphasic Interface Ion Exchange & Pairing Aqueous->Interface Stirring Organic Organic Phase [Diamine-H]+[Docusate]- Complex Interface->Organic Partitioning Solvation Lipophilic Tails Interact with Solvent Organic->Solvation Solvation

Mechanism of biphasic hydrophobic ion-pairing for lipophilic salt formation.

FAQ 4: I need to use this diamine in an organic synthesis step, but its insolubility is stalling the reaction. What is the chemical workaround?

The Causality: If the amine groups are not the active nucleophiles in your immediate synthetic step (e.g., you are reacting the ether chain or a different functional group), you can transiently eliminate their polarity via Boc-protection . The tert-butyloxycarbonyl (Boc) group removes the basicity of the amine and replaces the polar N-H bonds with bulky, highly lipophilic tert-butyl groups.

Protocol 4: Transient Boc-Protection

  • Dissolve the diamine in a biphasic mixture of DCM and saturated aqueous

    
    .
    
  • Add Di-tert-butyl dicarbonate (

    
    , 2.2 eq) to the organic layer.
    
  • Stir vigorously at room temperature for 4 hours.

  • Separate the organic layer, wash with brine, dry, and concentrate. The resulting di-Boc protected intermediate will be highly soluble in nearly all organic solvents, allowing your downstream synthesis to proceed smoothly. Deprotect later using 4M HCl in Dioxane.

References

  • BenchChem.Technical Support Center: Enhancing the Solubility of N4,2-dimethylpyrimidine-4,6-diamine for Assays. BenchChem.
  • RSC Publishing.Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics.
  • National Institutes of Health (PMC).Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy. Molecular Pharmaceutics.
  • ProQuest. *Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility of BCS Class II Drug Phenytoin and Increasing Drug Loading in

Validation & Comparative

Comparative analysis of (2-AMINOETHYL)(2-METHOXYETHYL)AMINE vs ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical comparison between the industry-standard Ethylenediamine (EDA) and its unsymmetrical, ether-functionalized derivative (2-Aminoethyl)(2-methoxyethyl)amine , referred to herein as ME-EDA (also known as N-(2-methoxyethyl)ethane-1,2-diamine).[1][2]

While EDA is a ubiquitous bidentate ligand and synthetic building block, its high volatility, fuming nature, and stable carbamate formation (in CO₂ capture) present operational challenges.[3][4][5] ME-EDA offers a strategic alternative: the introduction of a methoxyethyl tail significantly alters the physicochemical profile, reducing volatility and introducing "hemilabile" coordination properties that are advantageous in catalysis and energy-efficient gas treating.[1][2][4]

Molecular Identity & Physicochemical Profile[1][2][4][6][7]

The fundamental difference lies in symmetry and the presence of a hard oxygen donor in ME-EDA.[1][2] This structural modification impacts boiling point, basicity, and solvation properties.[2][3][4]

Structural Comparison
  • Ethylenediamine (EDA):

    
     (Symmetric, 
    
    
    
    )[1][5]
  • ME-EDA:

    
     (Unsymmetrical)[1][2]
    
Comparative Data Table
PropertyEthylenediamine (EDA)ME-EDAImpact on Performance
CAS Number 107-15-319815-35-1Distinct regulatory tracking.[1][2]
Molecular Weight 60.10 g/mol 118.18 g/mol ME-EDA has lower vapor pressure.[1][2][4]
Boiling Point 116 °C~165–170 °C (Est.)*ME-EDA is non-fuming; safer handling.[1][2][4][5]
Basicity (pKa) pKa₁: 10.7, pKa₂: 7.5pKa₁: ~10.2, pKa₂: ~6.8**ME-EDA is slightly less basic due to ether induction.[2][3][4]
Ligand Type Bidentate (N,N)Tridentate (N,N,O) / HemilabileME-EDA offers tunable metal binding.[3][4][5]
Vapor Pressure 1.6 kPa (20 °C)< 0.1 kPa (20 °C)EDA requires strict fume hood use.[2][4][5]

*Estimate based on homologous series (e.g., N-ethylethylenediamine BP 130°C). **Estimated based on 2-methoxyethylamine pKa shift relative to ethylamine.[1][2]

Structural Visualization

The following diagram illustrates the structural relationship and the "ether tail" addition.

G cluster_0 Ethylenediamine (EDA) cluster_1 ME-EDA EDA H2N-CH2-CH2-NH2 (Symmetric) MEEDA H2N-CH2-CH2-NH-CH2-CH2-O-Me (Ether Functionalized) EDA->MEEDA + Methoxyethyl Group (Increases MW, Reduces Volatility)

Figure 1: Structural evolution from EDA to ME-EDA.[3][4][5]

Core Analysis: Coordination Chemistry

EDA: The "Chelate Effect" Standard

EDA is the textbook example of the chelate effect.[2][4] It forms stable 5-membered rings with transition metals (


 or 

).[2][5]
  • Mechanism: Strong

    
    -donation from two primary amines.[1][2][4]
    
  • Limitation: The complex is often too stable (thermodynamic sink), making ligand exchange difficult in catalytic cycles.[2][4][5]

ME-EDA: Hemilability & Selectivity

ME-EDA introduces a third potential donor: the ether oxygen.[1][2][4] However, ether oxygens are "hard" and weak donors compared to amines.[2][3][4]

  • Hemilability: The N-N fragment binds strongly, while the O-ether arm binds weakly.[1][2][4] This arm can dissociate reversibly to open a coordination site for a substrate (S) without the ligand falling off completely.[2][5]

  • Selectivity: The steric bulk of the methoxyethyl tail prevents the formation of tightly packed square-planar complexes (common with

    
    ), potentially forcing distorted geometries that alter redox potentials.[5]
    

Coordination cluster_EDA EDA Binding (Static) cluster_MEEDA ME-EDA Binding (Dynamic) Metal Metal Center (M) EDA_N1 N EDA_N1->Metal Strong EDA_N2 N EDA_N2->Metal Strong ME_N1 N (Primary) ME_N1->Metal Strong ME_N2 N (Secondary) ME_N2->Metal Strong ME_O O (Ether) ME_O->Metal Weak/Reversible (Hemilabile)

Figure 2: Comparison of static bidentate binding (EDA) vs. dynamic hemilabile binding (ME-EDA).

Application Analysis: CO₂ Capture

In carbon capture, amines react with CO₂ to form carbamates.[2][3][4] This process requires energy to reverse (regeneration).[2][4][5]

  • EDA Performance:

    • Pros: High capacity (two amines per molecule).[2][5]

    • Cons: Forms extremely stable carbamates.[1][2][4] High heat of regeneration (

      
      ) is required to strip the CO₂, making the process energy-intensive.[4][5]
      
  • ME-EDA Performance:

    • Steric & Inductive Effect:[2] The secondary amine and the ether tail destabilize the carbamate slightly compared to EDA.[2][4]

    • Regeneration:[2] The "ether effect" often lowers the energy barrier for CO₂ release.[2][4] The methoxy group also improves solubility in organic co-solvents (e.g., for biphasic solvents), reducing water heating costs.[3][4][5]

Experimental Protocol: Comparative Synthesis of Cu(II) Complexes

Objective: Demonstrate the difference in complex formation and handling properties between EDA and ME-EDA.

Safety Warning: EDA is corrosive, flammable, and a sensitizer.[2][3][4] Work in a fume hood. ME-EDA is an irritant/corrosive; use gloves and eye protection.[1][2][4]

Materials
  • Copper(II) Sulfate Pentahydrate (

    
    )[2][4][5]
    
  • Ethylenediamine (EDA)[2][4][5]

  • (2-Aminoethyl)(2-methoxyethyl)amine (ME-EDA)[1][2][5]

  • Ethanol (95%)[2][4][5]

  • Diethyl Ether[1][2][4]

Workflow
Step 1: Preparation of Metal Solution[3][4]
  • Dissolve 2.5g

    
     in 10 mL of warm water.
    
  • Divide into two flasks labeled A (EDA) and B (ME-EDA) .

Step 2: Ligand Addition (The Critical Observation Point)[4][5]
  • Flask A (EDA): Add 1.5 mL EDA dropwise.

    • Observation: Immediate violent reaction (exothermic), release of white "smoke" (amine vapor reacting with air moisture/acid), color turns deep violet (

      
      ).[4][5]
      
  • Flask B (ME-EDA): Add 2.5 mL ME-EDA dropwise (molar equivalent adjusted for MW).

    • Observation: Slower exotherm, no fuming , color turns blue-violet or turquoise depending on concentration (indicating distorted geometry or weaker field strength).[2][3][4]

Step 3: Isolation[3][4]
  • Add 10 mL Ethanol to both flasks to precipitate the complex.[1][2][4]

  • Filter crystals and wash with diethyl ether.[1][2][4]

  • Result: Flask A yields purple crystals (Square Planar). Flask B yields blue/greenish crystals (Distorted Octahedral/Tetrahedral).[2][4][5]

Safety & Handling Assessment

The most immediate practical difference for a researcher is volatility.[1][2][4]

  • EDA: Vapor pressure is high enough at room temperature to cause respiratory sensitization.[1][2][4] It "fumes" in moist air.[1][2][4] Mandatory: Fume hood, butyl rubber gloves (nitrile is permeable to EDA over time).[2][4][5]

  • ME-EDA: Significantly lower vapor pressure.[1][2][4] Does not fume. Reduces the risk of inhalation exposure, though skin contact must still be prevented (caustic).[4][5]

References

  • CymitQuimica. N1-(2-Methoxyethyl)-1,2-ethanediamine CAS 19815-35-1 Properties.

  • PubChem. Ethylenediamine - Safety and Hazards. [1][2][5]

  • MDPI. Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine. [1][2][5]

  • BenchChem. Spectroscopic Analysis of Ethylenediamine and N-Alkylated Derivatives. [1][2][5]

  • ResearchGate. Stability constants of Cu(II) mixed ligand complexes (EDA vs substituted diamines).

Sources

Performance of N1-(2-Methoxyethyl)-1,2-ethanediamine in polyamide synthesis vs other diamines

[1]

Executive Summary

In the landscape of functional polymer synthesis, N1-(2-Methoxyethyl)-1,2-ethanediamine (MEA-EDA) occupies a critical niche between simple alkyl diamines and bulky polyether amines.[1] While traditional diamines like hexamethylenediamine drive the crystallinity of industrial Nylons, MEA-EDA is primarily utilized in the design of functional poly(amidoamine)s (PAAs) and water-soluble polyamides for biomedical applications.

This guide evaluates MEA-EDA’s performance as a "stealth" monomer, specifically analyzing its ability to uncouple transfection efficiency from cytotoxicity in gene delivery vectors—a persistent challenge with standard alternatives like Ethylenediamine (EDA) or Polyethylenimine (PEI).[1]

Structural Analysis & Mechanistic Impact[1]

The unique value of MEA-EDA lies in its asymmetry and the specific electronic influence of the methoxyethyl side chain.[1]

Comparative Structural Logic[1]
  • Ethylenediamine (EDA): High charge density (

    
     amines), leads to high DNA binding but severe cytotoxicity.
    
  • Jeffamines (Polyetheramines): Long PEO chains provide solubility but dilute charge density, often killing transfection efficiency.

  • MEA-EDA: The "Goldilocks" zone.[1] It retains the reactive ethylenediamine core for backbone formation but presents a short, hydrophilic tail.[1]

Mechanistic Diagram: The "Stealth" Spacer Effect

The following diagram illustrates how MEA-EDA modulates polymer properties compared to standard diamines during Poly(amidoamine) synthesis via Michael Addition.

Gcluster_0Diamine Selection (Nucleophile)StartBisacrylamide(Electrophile)EDAEthylenediamine(H2N-CH2-CH2-NH2)Start->EDAMEAMEA-EDA(H2N-CH2-CH2-NH-R-OMe)Start->MEAPolymer_EDAStandard PAAHigh Cationic DensityHigh ToxicityEDA->Polymer_EDACrosslinking RiskPolymer_MEAMEA-Modified PAA'Stealth' Ether ShieldingBalanced pKaMEA->Polymer_MEALinear Growth(2° Amine Selectivity)OutcomeEndosomal Escape(Proton Sponge Effect)Polymer_EDA->OutcomeHigh EfficiencyCell Lysis RiskPolymer_MEA->OutcomeHigh SolubilitySerum Stability

Caption: Comparative synthesis pathway showing how MEA-EDA directs linear polymer growth and introduces hydrophilic shielding without compromising the proton sponge capacity.[1]

Performance Comparison: Biomedical Applications

Context: Synthesis of Cationic Polymers for Gene/Drug Delivery.

The primary application of MEA-EDA is replacing EDA in the synthesis of linear Poly(amidoamine)s. The secondary amine in MEA-EDA facilitates the formation of linear chains during Michael polyaddition, whereas bis-primary amines (EDA) often lead to uncontrolled branching or gelation.[1]

Data Summary: MEA-EDA vs. Alternatives
FeatureEthylenediamine (EDA)MEA-EDA Jeffamine (ED-600)Branched PEI (25kDa)
Primary Structure Bis-primary (

)
Primary/Secondary (

)
Bis-primary EtherMulti-amine branched
Polymer Architecture Hyperbranched / GelLinear / Comb-like Linear BlockDendritic / Spherical
Water Solubility Moderate (pH dependent)High (Ether effect) Very HighHigh
Cytotoxicity (IC50) High (

)
Low (

)
Very LowHigh
Transfection Efficiency HighModerate-High Low (Charge shielding)Very High (Gold Standard)
Serum Stability Poor (Aggregates)Excellent ExcellentPoor
Critical Analysis
  • Toxicity Profile: MEA-EDA based polymers exhibit significantly lower cytotoxicity than EDA or PEI variants.[1] The methoxyethyl group masks the cationic backbone, reducing interaction with negatively charged cell membranes which typically causes necrosis.[1]

  • Buffering Capacity (Proton Sponge): Unlike Jeffamines, which dilute the amine density with long PEG chains, MEA-EDA maintains a high density of tertiary amines in the final polymer backbone (formed after the secondary amine reacts). This preserves the "Proton Sponge" effect essential for endosomal escape.

  • Solubility: The ether linkage prevents inter-chain hydrogen bonding, a common issue with standard polyamides that leads to precipitation in physiological media.[1]

Performance Comparison: Industrial Polyamides

Context: Water-Soluble Nylons and Hot Melt Adhesives.

While less common than in biotech, MEA-EDA is used to modify the crystallinity of industrial polyamides.[1]

  • Crystallinity Disruption: Incorporating MEA-EDA into a Nylon 6,6 or 6,10 backbone disrupts the hydrogen bonding network.[1] This lowers the Melting Point (

    
    ) and Glass Transition Temperature (
    
    
    ), creating flexible, transparent, or water-soluble polymers.[1]
  • Processing: Unlike long-chain ether diamines (Jeffamines) which can phase separate, the short chain of MEA-EDA allows for homogeneous incorporation, maintaining mechanical integrity while imparting hydrophilicity.[1]

Experimental Protocol: Synthesis of Linear MEA-PAA

Objective: Synthesize a linear poly(amidoamine) using MEA-EDA and N,N'-Methylenebisacrylamide (MBA) for gene delivery evaluation.

Reagents
  • Monomer A: N,N'-Methylenebisacrylamide (MBA) [Recrystallized][1]

  • Monomer B: N1-(2-Methoxyethyl)-1,2-ethanediamine (MEA-EDA) [Distilled over

    
    ][1]
    
  • Solvent: Methanol/Water (9:1 v/v)

  • Atmosphere: Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Unlike EDA, MEA-EDA acts as a bifunctional monomer in Michael addition if conditions are controlled (the

      
       amine adds to one acrylamide, the resulting 
      
      
      adds to another; the steric bulk of the methoxyethyl group on the original
      
      
      amine slows its reaction).
    • Standard Ratio: 1:1 Molar ratio of MBA to MEA-EDA.[1]

  • Reaction Setup:

    • Dissolve MBA (1.54 g, 10 mmol) in 10 mL of Methanol/Water mixture in a round-bottom flask.

    • Purge with

      
       for 15 minutes to remove oxygen (inhibits radical side-reactions).[1]
      
  • Addition:

    • Add MEA-EDA (1.18 g, 10 mmol) dropwise over 10 minutes while stirring in the dark (to prevent photo-initiated polymerization of acrylamide).

  • Polymerization:

    • Heat the mixture to 45°C and stir for 48-72 hours .

    • Note: The reaction kinetics are slower than EDA due to the secondary amine's steric hindrance.

  • Purification (Self-Validating Step):

    • Precipitate the polymer into excess cold acetone/ether (1:1).

    • Validation: If the product is an oil/gum, it indicates low molecular weight.[1] If it is a white fibrous precipitate, polymerization was successful.[1]

    • Dialyze (MWCO 3.5 kDa) against distilled water for 2 days to remove unreacted monomers.

  • Characterization:

    • Lyophilize to obtain the final white powder.

    • 1H NMR (

      
      ):  Verify the disappearance of vinyl protons (
      
      
      5.6-6.2 ppm) and the presence of the methoxy peak (
      
      
      3.3 ppm).

References

  • Ferruti, P. (2013). Poly(amidoamine)s: Past, Present, and Perspectives. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Pan, S., et al. (2013).[2] A biodegradable and serum-resistant gene delivery carrier composed of polyamidoamine-poly N,N'-di-(2-aminoethyl) aminoethyl glutamine copolymer.[1][2] Colloids and Surfaces B: Biointerfaces. Link

  • Richardson, S.C., et al. (1999). Poly(amidoamine)s as Potential Endosomolytic Polymers: Evaluation In Vitro and In Vivo. Bioconjugate Chemistry. Link

  • US Patent 20060052505A1. Water soluble polyamide compositions. Link

  • Tomalia, D.A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. (Foundational reference for PAA chemistry). Link

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-Methoxyethyl)ethane-1,2-diamine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical, non-negotiable step in ensuring the integrity of the final product. N-(2-Methoxyethyl)ethane-1,2-diamine, a key building block in various pharmaceutical and chemical syntheses[1], presents a common analytical challenge due to its structural properties. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating its purity, grounded in established scientific principles and regulatory expectations.

The primary analytical hurdle with aliphatic amines like N-(2-Methoxyethyl)ethane-1,2-diamine is their lack of a significant UV-absorbing chromophore, rendering standard UV detection in HPLC ineffective[2]. This guide will explore two principal strategies to overcome this: pre-column derivatization to introduce a chromophore or fluorophore, and the use of universal detectors such as the Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD).

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a solid understanding of the target molecule and its likely impurities. N-(2-Methoxyethyl)ethane-1,2-diamine (CAS 19815-35-1) is a diamine featuring both primary and secondary amine functionalities, as well as an ether linkage[1].

Based on these general synthetic approaches, potential impurities in a sample of N-(2-Methoxyethyl)ethane-1,2-diamine could include:

  • Unreacted Starting Materials: Such as 2-methoxyethylamine or a suitable two-carbon electrophile.

  • Over-alkylated By-products: Molecules where multiple substitutions have occurred on the amine nitrogens.

  • Side-reaction Products: Impurities arising from competing reaction pathways.

  • Residual Solvents and Reagents: Any remaining solvents or catalysts from the synthesis and purification process.

  • Degradation Products: The molecule may be susceptible to oxidation or other degradation pathways depending on storage conditions.

The analytical method chosen must be able to resolve the parent compound from these structurally similar potential impurities.

Comparative HPLC Methodologies

We will now delve into a comparison of three distinct HPLC approaches for the purity analysis of N-(2-Methoxyethyl)ethane-1,2-diamine, each with its own set of advantages and limitations.

Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection

This classic and robust approach leverages the reaction of a derivatizing agent with the primary amine group of the analyte to attach a fluorescent tag[2][4]. OPA is a widely used reagent for this purpose as it reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative[2][4].

Causality of Experimental Choices:

  • Derivatization Agent: OPA is selected for its high reactivity with primary amines under mild conditions and the high quantum yield of the resulting derivative, leading to excellent sensitivity with fluorescence detection.

  • Fluorescence Detection: This detection method is inherently more sensitive and selective than UV detection, which is crucial when dealing with low-level impurities.

  • Reversed-Phase C18 Column: The derivatized analyte is significantly less polar than the parent compound, making it well-suited for separation on a standard C18 column.

  • Gradient Elution: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is employed to ensure the elution of both the derivatized analyte and any potential derivatized impurities with varying polarities within a reasonable timeframe.

Experimental Protocol: OPA Derivatization and HPLC-FLD Analysis

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide solution.

    • OPA Reagent: Prepare a solution of o-phthalaldehyde in methanol. Just before use, mix with 2-mercaptoethanol.

  • Sample Derivatization:

    • In a vial, mix the sample solution of N-(2-Methoxyethyl)ethane-1,2-diamine with the borate buffer.

    • Add the OPA reagent and vortex for 1-2 minutes at room temperature. The reaction is rapid.

  • HPLC Conditions:

    • Instrumentation: HPLC system with a fluorescence detector.

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation at 330 nm, Emission at 450 nm[4].

    • Injection Volume: 10 µL.

Data Presentation: Expected Performance of OPA Derivatization Method

ParameterExpected PerformanceRationale
Specificity HighOPA reacts specifically with primary amines. The separation power of HPLC resolves the derivatized analyte from other derivatized impurities.
Sensitivity Excellent (low ng/mL)Fluorescence detection offers high sensitivity, ideal for trace impurity analysis.
Linearity Good (typically R² > 0.999)The derivatization reaction is quantitative and reproducible over a defined concentration range.
Precision Excellent (%RSD < 2%)Modern HPLC systems and autosamplers provide high precision for injections and retention times.
Robustness GoodMinor variations in pH, temperature, and mobile phase composition should not significantly impact the results, as per USP <621> and EP 2.2.46 guidelines.
Method 2: Direct Analysis with Charged Aerosol Detection (CAD)

Charged Aerosol Detection is a universal detection technique that measures a charge imparted to aerosol particles of the non-volatile analyte after the mobile phase has been evaporated[5]. This makes it suitable for any non-volatile analyte, irrespective of its optical properties.

Causality of Experimental Choices:

  • No Derivatization: This simplifies sample preparation, reduces the risk of introducing impurities from the derivatization reagents, and saves time.

  • CAD Detector: Provides a near-uniform response for non-volatile compounds, allowing for the estimation of impurity levels even without reference standards for each impurity.

  • HILIC or Mixed-Mode Column: Since the parent amine is polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column can provide better retention and separation compared to a standard C18 column in reversed-phase mode.

  • Volatile Mobile Phase: CAD requires a volatile mobile phase (e.g., acetonitrile, methanol, water with volatile buffers like ammonium formate or acetate) to ensure complete evaporation before detection.

Experimental Protocol: Direct Analysis with HPLC-CAD

  • Sample Preparation:

    • Dissolve the N-(2-Methoxyethyl)ethane-1,2-diamine sample in the initial mobile phase.

  • HPLC Conditions:

    • Instrumentation: HPLC system coupled with a Charged Aerosol Detector.

    • Column: HILIC, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 95% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • CAD Settings: Nitrogen gas pressure at 35 psi, Evaporation temperature optimized for the mobile phase.

    • Injection Volume: 10 µL.

Method 3: Direct Analysis with Evaporative Light Scattering Detection (ELSD)

Similar to CAD, the Evaporative Light Scattering Detector is another universal detector that works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles[5].

Causality of Experimental Choices:

  • No Derivatization: As with CAD, this simplifies the workflow.

  • ELSD Detector: A cost-effective universal detector suitable for non-volatile analytes.

  • HILIC or Mixed-Mode Column: The same column chemistries as for the CAD method are recommended for retaining the polar analyte.

  • Volatile Mobile Phase: ELSD also necessitates the use of volatile mobile phases and buffers.

Experimental Protocol: Direct Analysis with HPLC-ELSD

  • Sample Preparation:

    • Dissolve the N-(2-Methoxyethyl)ethane-1,2-diamine sample in the initial mobile phase.

  • HPLC Conditions:

    • Instrumentation: HPLC system with an Evaporative Light Scattering Detector.

    • Column: HILIC, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 95% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Nitrogen gas flow adjusted for optimal signal-to-noise.

    • Injection Volume: 10 µL.

Objective Comparison of the HPLC Methods

The choice of the optimal HPLC method depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of instrumentation, and the desired sample throughput.

Comparative Summary of HPLC Methods

FeatureMethod 1: OPA Derivatization with FLDMethod 2: Direct Analysis with CADMethod 3: Direct Analysis with ELSD
Principle Attaches a fluorescent tag for detection.Charges aerosolized particles for detection.Measures light scattered by aerosolized particles.
Sample Prep More complex (derivatization step).Simple (dissolve and inject).Simple (dissolve and inject).
Sensitivity Very High.High.Moderate to High.
Linearity Excellent over a narrow range.Good over a wide dynamic range.Non-linear response, often requires curve fitting.
Universality Specific to primary amines.Near-universal for non-volatile analytes.Near-universal for non-volatile analytes.
Quantitation Requires standards for all analytes.Allows for relative quantitation without standards.Relative quantitation is less accurate due to non-linear response.
Robustness Good, but dependent on derivatization efficiency.Very good.Good.
Cost Moderate (standard HPLC with FLD).Higher (requires specialized CAD).Moderate (ELSD is generally less expensive than CAD).

Authoritative Grounding & Comprehensive References

All method development and validation should be performed in accordance with established guidelines from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

  • USP General Chapter <621> Chromatography: Provides guidance on chromatographic techniques and allowable adjustments to methods to meet system suitability requirements[6][7][8].

  • EP General Chapter 2.2.46 Chromatographic Separation Techniques: Outlines the requirements for chromatographic methods within the European Pharmacopoeia[3][9].

For a substance like N-(2-Methoxyethyl)ethane-1,2-diamine, which may be used as a pharmaceutical intermediate, the purity requirements would be stringent. While a specific monograph for this compound may not exist, the principles outlined in the USP monograph for the related compound Ethylenediamine can be instructive. This monograph specifies an assay (titration) and tests for impurities like heavy metals[6][7][9]. HPLC methods developed for purity analysis would need to be validated for specificity, linearity, accuracy, precision, and robustness as per regulatory expectations.

Visualization of Experimental Workflows

To better illustrate the discussed methodologies, the following diagrams outline the key steps in each analytical approach.

cluster_0 Method 1: OPA Derivatization Workflow SamplePrep1 Sample Weighing & Dissolution Derivatization Add Borate Buffer & OPA Reagent SamplePrep1->Derivatization Reaction Vortex & React (1-2 min) Derivatization->Reaction HPLC_Injection1 Inject into HPLC-FLD System Reaction->HPLC_Injection1 Data_Analysis1 Data Acquisition & Purity Calculation HPLC_Injection1->Data_Analysis1

Caption: Workflow for purity analysis using OPA derivatization.

cluster_1 Method 2/3: Direct Analysis Workflow (CAD/ELSD) SamplePrep2 Sample Weighing & Dissolution in Mobile Phase HPLC_Injection2 Inject into HPLC-CAD/ELSD System SamplePrep2->HPLC_Injection2 Data_Analysis2 Data Acquisition & Purity Calculation HPLC_Injection2->Data_Analysis2

Caption: Simplified workflow for direct analysis with CAD or ELSD.

Conclusion and Recommendations

For the validation of the purity of synthesized N-(2-Methoxyethyl)ethane-1,2-diamine, the choice of HPLC method should be guided by the specific analytical needs.

  • For the highest sensitivity and for targeted analysis of the primary amine and its related impurities, the pre-column derivatization with OPA followed by fluorescence detection is the recommended method. This approach is well-established, highly sensitive, and specific for primary amines.

  • For a more universal approach that can detect a wider range of non-volatile impurities and simplifies sample preparation, direct analysis with Charged Aerosol Detection (CAD) is an excellent alternative. Its wide dynamic range and near-uniform response make it particularly useful for impurity profiling and quantitation when reference standards are not available.

  • Evaporative Light Scattering Detection (ELSD) offers a cost-effective universal detection method, but its non-linear response and lower sensitivity compared to CAD may be limiting for trace impurity analysis.

Ultimately, the selected method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable and accurate purity data that is defensible to regulatory scrutiny. This guide serves as a starting point for method development, and further optimization will likely be necessary based on the specific impurity profile of the synthesized N-(2-Methoxyethyl)ethane-1,2-diamine.

References

  • USP Monographs: Ethylenediamine. (n.d.). USP29-NF24. Retrieved from [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9). Technology Networks. Retrieved from [Link]

  • Ethylenediamine. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Ethylenediamine. (2025, February 14). Trungtamthuoc.com. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. Retrieved from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. (2024, March 27). PMC. Retrieved from [Link]

  • EP. (n.d.). Scribd. Retrieved from [Link]

  • Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. (n.d.). Google Patents.
  • HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. (2003, March 15). PubMed. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL LUMINESCENT PROPERTIES OF N,N′-BIS(2-HYDROXY-4-METHYLBENZYLIDENE)-N-(2-AMINOETHYL) ETHANE-1,2-DIAMINE IN DIFFERENT SOLVENTS. (2026, February 2). ResearchGate. Retrieved from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI. Retrieved from [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022, December 8). EMA. Retrieved from [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. (2004, April 22). EMA. Retrieved from [Link]

  • Comparison and Application of Florescent and Non-florescent Methods of Low-Concentration Amino Acid Separation Using HPLC. (n.d.). Liberty University. Retrieved from [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020, September 10). EDQM. Retrieved from [Link]

Sources

Comparative Guide: Chelating Efficiency of (2-Aminoethyl)(2-methoxyethyl)amine vs. EDTA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chelation chemistry, EDTA (Ethylenediaminetetraacetic acid) is the thermodynamic gold standard for metal sequestration. However, for applications requiring reversible binding, hemilability, or specific solubility profiles, (2-Aminoethyl)(2-methoxyethyl)amine (herein referred to as MEA-en ) offers a distinct functional alternative.

This guide objectively compares the chelating efficiency of these two ligands. While EDTA dominates in total metal scavenging (


), MEA-en operates as a bidentate/tridentate ligand with significantly lower stability constants (

, estimated based on ethylenediamine analogs). This lower stability is not a deficit but a feature, enabling catalytic cycles and ligand exchange processes that EDTA would arrest.

Structural & Mechanistic Basis[1]

To understand the efficiency gap, we must analyze the coordination modes (denticity) and the Chelate Effect .

Chemical Identity[2][3]
Feature(2-Aminoethyl)(2-methoxyethyl)amine EDTA
CAS Number 19815-35-160-00-4
Formula


MW 118.18 g/mol 292.24 g/mol
Denticity 2 (Bidentate) typically; potentially 3 (Tridentate) via ether oxygen.6 (Hexadentate)
Donors 2 Amines (Primary/Secondary), 1 Ether Oxygen (Weak).2 Amines, 4 Carboxylates.
Coordination Visualization

The following diagram illustrates the binding modes. EDTA wraps the metal completely (Cage-like), while MEA-en forms a single chelate ring with a "pendant" ether tail that may or may not bind (Hemilability).

ChelationModes cluster_MEA MEA-en (Hemilabile) cluster_EDTA EDTA (Cage Effect) Metal Metal Ion (M²⁺) N1 NH₂ (Primary) N1->Metal Strong σ-bond N2 NH (Secondary) N2->Metal Strong σ-bond O_ether O (Ether) (Weak Donor) O_ether->Metal Weak/Transient EDTA_Center EDTA Backbone EDTA_Center->Metal 6 Coordinate Bonds (Entropy Driven)

Caption: Comparative binding topology. MEA-en forms a single 5-membered ring (bidentate) with a weak ether interaction. EDTA forms five 5-membered rings, maximizing the chelate effect.

Thermodynamic Efficiency Comparison

The "efficiency" of a chelator is quantified by its Stability Constant (


 or 

).
Comparative Stability Data (Log K)
Metal IonEDTA (

)
MEA-en (

) *
Interpretation

18.8 ~10.0 EDTA binds Cu

times stronger than MEA-en.

18.6 ~8.5 MEA-en allows Ni exchange; EDTA locks it.

16.5 ~6.0 Significant gap; MEA-en is a poor scavenger for Zn.

10.7 < 4.0 MEA-en is ineffective for Ca sequestration (Water softening).

*Note: Values for MEA-en are estimated based on structural analogs (N-alkylethylenediamines) as exact literature values for CAS 19815-35-1 are sparse. The ether oxygen contributes negligibly to stability in aqueous solution compared to the diamine core.

The Entropy Factor
  • EDTA: One molecule displaces 6 water molecules from the metal (

    
    ). This results in a massive increase in system entropy (
    
    
    
    ), driving the reaction.
  • MEA-en: One molecule displaces only 2 water molecules. The entropy gain is much lower.

Experimental Protocol: Determining Stability Constants

To validate the efficiency of MEA-en in your specific matrix, you cannot rely on generic tables. You must perform a Potentiometric Titration (Irving-Rossotti Method).[1]

Methodology Overview

This protocol determines the protonation constants (


) of the amine and the metal-ligand stability constant (

).[1][2]

Reagents:

  • Ligand: 0.01 M MEA-en solution (converted to hydrochloride salt).

  • Metal Salt: 0.01 M

    
     or 
    
    
    
    (avoid chlorides to prevent halide coordination).
  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .
Step-by-Step Workflow
  • Calibration: Calibrate the glass electrode pH meter using buffers (pH 4.0, 7.0, 10.0) and determine the correction factor for ionic strength.

  • Acid Titration (Ligand

    
    ): 
    
    • Titrate acidified ligand solution (Ligand + Excess Acid) with NaOH.

    • Plot pH vs. Volume NaOH.[2]

    • Calculate

      
       (average protons attached to ligand) to find 
      
      
      
      and
      
      
      .
  • Complex Titration (Metal Binding):

    • Titrate solution containing (Ligand + Metal + Acid) with NaOH.[3]

    • The curve will shift to lower pH values compared to the free ligand curve (due to proton displacement by metal).

  • Data Analysis:

    • Calculate

      
       (average number of ligands bound per metal).[4]
      
    • Calculate

      
       (negative log of free ligand concentration).[4]
      
    • Plot

      
       vs. 
      
      
      
      . The value of
      
      
      at
      
      
      corresponds to
      
      
      .

ProtocolFlow Start Prepare Solutions (Ligand, Metal, Ionic Medium) Titrate1 Titration 1: Ligand + Acid (Determine pKa) Start->Titrate1 Titrate2 Titration 2: Ligand + Metal + Acid (Determine Complex Formation) Start->Titrate2 Calc Calculate formation function (n̄) and free ligand exponent (pL) Titrate1->Calc Titrate2->Calc Result Derive Stability Constant (log K) Calc->Result

Caption: Workflow for potentiometric determination of stability constants.

Application Scenarios: When to Use Which?

The "efficiency" depends on the goal. High stability (EDTA) is not always desirable.

ScenarioUse EDTA Use MEA-en Reasoning
Heavy Metal Detox YES NOYou need irreversible binding to safely excrete toxic metals (Pb, Hg).
Buffer Preparation YES NOEDTA ensures zero free metal ions in biochemical assays.
Catalysis NOYES MEA-en can stabilize a metal center while leaving coordination sites open for substrates (Hemilability).
Polymer Synthesis NOYES MEA-en serves as a functional monomer; EDTA is a termination agent.
Solubility Water OnlyOrganic/WaterThe methoxy tail of MEA-en improves solubility in less polar solvents compared to the highly charged EDTA.

References

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
  • Irving, H., & Rossotti, H. S. (1954). "The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents". Journal of the Chemical Society. Link

  • Hancock, R. D., & Martell, A. E. (1989). "Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution". Chemical Reviews, 89(8), 1875–1914. Link

  • NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. (Source for ethylenediamine analog data). Link

Sources

Unambiguous Structural Confirmation of N1-(2-Methoxyethyl)-1,2-ethanediamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and product integrity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N1-(2-Methoxyethyl)-1,2-ethanediamine, a versatile building block in pharmaceutical and materials science.[1] We will explore why single-crystal X-ray crystallography stands as the gold standard for this purpose while also evaluating the complementary roles of other widely used spectroscopic methods.

N1-(2-Methoxyethyl)-1,2-ethanediamine is an organic compound featuring both amine and ether functional groups.[1] Its utility in synthesis demands a definitive understanding of its atomic arrangement to ensure predictable reactivity and final product performance.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides the most precise and unambiguous determination of the three-dimensional atomic structure of a crystalline compound.[2][3][4][5][6] This method is unparalleled in its ability to reveal detailed structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms within a molecule.[5][6][7][8]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal.[3][5] When a focused beam of X-rays is directed at a suitable single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern.[2][3][9] This diffraction pattern, a unique fingerprint of the crystal's internal structure, is captured by a detector.[3][7] Through complex mathematical analysis, this pattern is translated into an electron density map, from which the positions of individual atoms can be determined with high precision.[7]

Experimental Workflow: From Crystal to Structure

The journey from a sample of N1-(2-Methoxyethyl)-1,2-ethanediamine to its confirmed 3D structure via X-ray crystallography involves a meticulous, multi-step process.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

A streamlined workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol:

  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain a single, high-quality crystal of N1-(2-Methoxyethyl)-1,2-ethanediamine suitable for diffraction. The ideal crystal should be well-formed, free of defects, and typically between 0.02 and 0.5 mm in size.[2][5]

    • Methodology - Slow Evaporation:

      • Dissolve a small amount of N1-(2-Methoxyethyl)-1,2-ethanediamine in a suitable solvent (e.g., a mixture of ethanol and water) in a clean vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent.

      • Store the vial in a vibration-free environment at a constant, cool temperature.

      • Monitor the vial over several days to weeks for the formation of single crystals. The slower the evaporation, the higher the quality of the resulting crystals.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a selected crystal and collect diffraction data using a diffractometer.

    • Methodology:

      • Carefully select a well-formed crystal under a microscope.

      • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

      • Place the mounted crystal on the diffractometer.[7] A stream of cold nitrogen gas (typically around 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage.

      • The crystal is then exposed to a monochromatic X-ray beam (commonly from a copper or molybdenum source).[2]

      • The crystal is rotated, and a series of diffraction images are collected by a detector at various orientations.[7]

  • Data Processing, Structure Solution, and Refinement:

    • Objective: To process the raw diffraction data to determine the unit cell dimensions and symmetry, and ultimately solve and refine the crystal structure.

    • Methodology:

      • The collected diffraction images are processed to determine the position and intensity of each reflection.[7]

      • Software is used to determine the unit cell parameters and the space group of the crystal.

      • The structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the electron density.[7]

      • This initial model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7]

      • The final refined structure provides highly accurate atomic coordinates, bond lengths, and bond angles.

Orthogonal Techniques for Structural Elucidation: A Comparative Overview

While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques offer valuable and often complementary information. A multi-technique approach is frequently the most robust strategy for comprehensive characterization.[10][11][12]

Analytical Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[2][4][5][8]"Gold standard" for absolute structural determination.[7] Provides the most detailed and accurate structural data.Requires a high-quality single crystal, which can be challenging to grow. Destructive to the crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity between atoms, and stereochemistry.[10][13]Non-destructive. Provides rich structural information in solution.[10]Lower sensitivity than mass spectrometry.[10][14] Spectra can be complex for large molecules.[10]
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure.[15][16][17]High sensitivity.[10][14] Requires very small sample amounts.Primarily provides molecular formula and fragment information, not the complete 3D structure on its own.[14][18]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups present in the molecule (e.g., N-H, C-O, C-N).[19][20]Rapid and non-destructive. Provides a unique "molecular fingerprint".[11][20]Provides information about functional groups, but not the overall molecular architecture.
In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10] For N1-(2-Methoxyethyl)-1,2-ethanediamine, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. For instance, the protons of the methoxy group (-OCH₃) would appear as a singlet, while the protons on the ethylenediamine backbone would exhibit more complex splitting patterns due to coupling with neighboring protons. The N-H protons of the primary and secondary amines typically appear as broad signals.[21][22][23] The chemical shifts and integration of these signals would confirm the presence and ratio of the different proton environments.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS):

Mass spectrometry is an essential technique for determining the molecular weight of a compound.[15][16] In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[15][16][18] For N1-(2-Methoxyethyl)-1,2-ethanediamine (C₅H₁₄N₂O), the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (118.18 g/mol ). The fragmentation pattern can also provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20] For N1-(2-Methoxyethyl)-1,2-ethanediamine, the FT-IR spectrum would show characteristic absorption bands for:

  • N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines show a single band.[19][22][24]

  • C-O stretching: The ether linkage would exhibit a strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-N stretching: This would appear in the 1020-1250 cm⁻¹ region for aliphatic amines.[19]

A Decision-Making Framework for Structural Confirmation

The choice of analytical technique depends on the specific question being asked. The following flowchart provides a logical approach to structural confirmation.

Analytical Technique Selection Start Start Need Molecular Weight? Need Molecular Weight? Start->Need Molecular Weight? Need Functional Groups? Need Functional Groups? Need Molecular Weight?->Need Functional Groups? No Use Mass Spectrometry Use Mass Spectrometry Need Molecular Weight?->Use Mass Spectrometry Yes Need Connectivity? Need Connectivity? Need Functional Groups?->Need Connectivity? No Use FT-IR Spectroscopy Use FT-IR Spectroscopy Need Functional Groups?->Use FT-IR Spectroscopy Yes Need Absolute 3D Structure? Need Absolute 3D Structure? Need Connectivity?->Need Absolute 3D Structure? No Use NMR Spectroscopy Use NMR Spectroscopy Need Connectivity?->Use NMR Spectroscopy Yes Use X-ray Crystallography Use X-ray Crystallography Need Absolute 3D Structure?->Use X-ray Crystallography Yes Structure Confirmed Structure Confirmed Need Absolute 3D Structure?->Structure Confirmed No Use Mass Spectrometry->Need Functional Groups? Use FT-IR Spectroscopy->Need Connectivity? Use NMR Spectroscopy->Need Absolute 3D Structure? Use X-ray Crystallography->Structure Confirmed

A decision-making flowchart for selecting analytical techniques.

Conclusion

For the unambiguous structural confirmation of N1-(2-Methoxyethyl)-1,2-ethanediamine, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of detail and accuracy. However, a comprehensive characterization often involves a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system that ensures the identity, purity, and structural integrity of this important chemical compound. This multi-faceted analytical strategy is crucial for ensuring the quality and reliability of materials used in research and drug development.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Anton Paar. (n.d.). X-ray Crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • Böcker, S., & Dührkop, K. (2016). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Metabolites, 6(1), 6.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • A-Star. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • BenchChem. (2025). A Comparative Guide to Structural Confirmation of Amino-PEG10-Amine Derivatives Using NMR Spectroscopy.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Fiveable. (2026, March 2). Spectroscopy of Amines.
  • National Center for Biotechnology Information. (n.d.). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Hossain, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences, 1-10.
  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide.
  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
  • ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Communications Chemistry. (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry.
  • University of Calgary. (n.d.). IR: amines.
  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?.
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
  • Hossain, A. (n.d.). Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. [PPTX].
  • CymitQuimica. (n.d.). CAS 19815-35-1: N1-(2-Methoxyethyl)-1,2-ethanediamine.
  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BLDpharm. (n.d.). 19815-35-1|N1-(2-Methoxyethyl)ethane-1,2-diamine.
  • Santa Cruz Biotechnology. (n.d.). N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine.
  • ChemSrc. (n.d.). N1-Ethyl-N2-(2-methoxyethyl)-N1-(2-thienylmethyl)-1,2-ethanediamine | 1248233-70-6.
  • National Center for Biotechnology Information. (2021). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)-1,2-ethanediamine]dinickel(II) hexatantalate(V) nonadecahydrate.

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Cross-validation of titration methods for quantifying (2-AMINOETHYL)(2-METHOXYETHYL)AMINE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of Titration Methods for Quantifying (2-Aminoethyl)(2-methoxyethyl)amine

Executive Summary

This technical guide provides a rigorous framework for the cross-validation of titration methods used to quantify (2-Aminoethyl)(2-methoxyethyl)amine (CAS: 3520-42-1).[1] As a diamine featuring both primary and secondary amine functionalities alongside an ether linkage, accurate quantification is critical for its use as a curing agent, intermediate, or chelating ligand.[2]

This guide contrasts the industry-standard Non-Aqueous Potentiometric Titration (Method A) with a Aqueous Acidimetric Titration (Method B). It details the experimental protocols, mechanistic rationale, and statistical validation necessary to ensure data integrity in drug development and industrial quality control (QC).

Chemical Profile & Analytical Challenge

  • IUPAC Name:

    
    -(2-Methoxyethyl)ethane-1,2-diamine[1][2][3]
    
  • Common Name: (2-Aminoethyl)(2-methoxyethyl)amine[1][3]

  • CAS Number: 3520-42-1[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Structure:

    
    [1][2][3]
    

The Analytical Challenge: The molecule contains two basic nitrogen centers:

  • A primary amine (

    
    )[1][3][4]
    
  • A secondary amine (

    
    )[1][3]
    

In aqueous media, the basicity of these two groups is distinct (


, 

), potentially leading to two inflection points.[2] However, for "Total Amine Value" determination, a solvent that "levels" these basicities is often preferred to produce a single, sharp endpoint.[2]

Methodology 1: Non-Aqueous Potentiometric Titration (The Gold Standard)[3]

Objective: Determine the Total Amine Value by enhancing the basicity of the analyte using a protogenic solvent.

Mechanistic Rationale

Glacial acetic acid acts as a leveling solvent .[1][3] It is a weak proton donor, which makes all bases dissolved in it appear stronger.[2] Both the primary and secondary amine groups of (2-Aminoethyl)(2-methoxyethyl)amine will accept protons readily from the strong acid titrant (perchloric acid), resulting in a single, well-defined equivalence point representing the total basic nitrogen content.

Protocol

Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (Anhydrous).[1]

  • Electrode: Glass pH electrode with a sleeve-type reference junction filled with 1M LiCl in Ethanol (to prevent precipitation of

    
     at the junction).
    

Procedure:

  • System Prep: Condition the electrode in glacial acetic acid for 15 minutes.

  • Blank: Titrate 50 mL of glacial acetic acid with 0.1 N

    
     to determine the solvent blank volume (
    
    
    
    ).
  • Sample: Accurately weigh ~0.15 g (

    
    ) of the sample into a 150 mL beaker.
    
  • Dissolution: Add 50 mL of glacial acetic acid. Stir until dissolved.

  • Titration: Titrate potentiometrically with 0.1 N

    
    .[1] Record the volume at the inflection point (
    
    
    
    ).

Calculation (Total Amine Value):



Where 

is the normality of the titrant.[1][3]

Methodology 2: Aqueous Acidimetric Titration (The Green Alternative)

Objective: Quantify amine content using water as a solvent to reduce hazardous waste, validating if aqueous media provides sufficient precision.

Mechanistic Rationale

Water is an amphiprotic solvent.[1] Due to the "differentiating effect," the primary and secondary amines may show separate ionization steps.

If the


 is large enough, two breaks appear. If small, a broad inflection is seen.[2] For total content, the second equivalence point (where both nitrogens are protonated) is the target.
Protocol

Reagents:

  • Titrant: 0.5 N Hydrochloric Acid (

    
    ) (Aqueous).[1][3]
    
  • Solvent: Deionized Water (free of

    
    ).[1]
    
  • Electrode: Standard aqueous Glass/Ag/AgCl combination pH electrode.

Procedure:

  • Sample: Weigh ~0.3 g (

    
    ) of sample into a 250 mL beaker.
    
  • Dissolution: Add 60 mL of deionized water.

  • Titration: Titrate with 0.5 N

    
    . Monitor pH continuously.
    
  • Endpoint Detection: Identify the second inflection point (corresponding to the protonation of the weaker amine group).

Calculation:


[1][3]

Cross-Validation Framework

To validate the methods, you must prove that Method B (Aqueous) yields statistically equivalent results to Method A (Non-Aqueous).

Comparison of Performance Metrics
ParameterMethod A (Non-Aqueous)Method B (Aqueous)
Precision (RSD) High (< 0.5%)Moderate (< 1.0%)
Selectivity High (Levels all bases)Medium (Differentiates pKas)
Cost/Waste High (Hazardous solvent)Low (Green solvent)
Endpoint Sharpness Very SharpBroad/Multiple
Statistical Validation Steps
  • Linearity: Analyze 5 concentration levels (50%, 75%, 100%, 125%, 150% of target) for both methods.

    
     should be 
    
    
    
    .[1]
  • Accuracy (Recovery): Spike a known standard (e.g., pure Ethylenediamine or TRIS) and calculate recovery.[1][3] Range: 98.0% – 102.0%.

  • t-Test: Perform

    
     replicates for both methods on the same batch.
    
    • Null Hypothesis (

      
      ): 
      
      
      
      [1][3]
    • Calculate

      
       and compare with 
      
      
      
      (two-tailed, 95% confidence).
    • If

      
      , the methods are statistically equivalent.
      

Visualization of Validation Workflow

The following diagram illustrates the logical decision tree for cross-validating the titration methods.

ValidationWorkflow Start Start Validation Process PrepSamples Prepare Replicates (n=6) (2-Aminoethyl)(2-methoxyethyl)amine Start->PrepSamples MethodA Run Method A (Non-Aqueous HClO4) PrepSamples->MethodA MethodB Run Method B (Aqueous HCl) PrepSamples->MethodB CalcStats Calculate Mean, SD, %RSD MethodA->CalcStats MethodB->CalcStats FTest F-Test for Equal Variances CalcStats->FTest TTest Student's t-Test (Compare Means) FTest->TTest Decision Is t_calc < t_crit? TTest->Decision Pass Validation PASSED Methods Equivalent Decision->Pass Yes Fail Validation FAILED Investigate Bias Decision->Fail No

Caption: Decision tree for the statistical cross-validation of non-aqueous vs. aqueous titration methods.

References

  • ASTM International. ASTM D2073-16: Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.[2] ASTM International, West Conshohocken, PA.[2] [Link]

  • Mettler Toledo. Validation of Titration Methods: A Comprehensive Guide.[1] Mettler-Toledo International Inc. [Link][1][3]

  • PubChem. Compound Summary for N-(2-Methoxyethyl)ethane-1,2-diamine (CAS 3520-42-1).[1][3] National Library of Medicine.[1] [Link][1]

Sources

Benchmarking Guide: N-(2-Methoxyethyl)ethane-1,2-diamine (MEEDA) vs. Commercial Curing Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridge" Curing Agent

In the landscape of epoxy curing agents, formulators often face a binary choice: the high rigidity and chemical resistance of unmodified ethyleneamines (like DETA) versus the flexibility and low viscosity of polyetheramines (like Jeffamines).

N-(2-Methoxyethyl)ethane-1,2-diamine (referred to herein as MEEDA ) occupies a critical "middle ground." By modifying the ethylenediamine backbone with a methoxyethyl ether tail, this molecule introduces internal plasticization without sacrificing the high reactivity typical of short-chain aliphatic amines.

This guide benchmarks MEEDA against three industry standards—DETA , IPDA , and Jeffamine D-230 —to demonstrate its utility in bridging the gap between structural rigidity and impact toughness.

Chemical Profile & Mechanism[1]

To understand the performance differences, we must first analyze the structural causality.

  • Chemical Name: N-(2-Methoxyethyl)ethane-1,2-diamine[1]

  • CAS: 19815-35-1[1]

  • Structure:

    
    
    
  • Functionality (f): 3 (2 primary amine hydrogens, 1 secondary amine hydrogen).[2]

Structural Impact Analysis
  • The Ether Tail (

    
    ):  Unlike the alkyl chain in standard amines, the ether oxygen increases hydrophilicity, improving wetting on damp substrates (concrete/primers). The tail also acts as a pendant group, disrupting polymer chain packing to lower the Glass Transition Temperature (Tg).
    
  • Reduced Functionality: Compared to DETA (

    
    ), MEEDA (
    
    
    
    ) creates a polymer network with lower crosslink density. This directly translates to increased elongation at break and reduced brittleness.
Visualization: Reactivity & Network Formation

The following diagram illustrates how MEEDA's structure influences the crosslinking node compared to a standard DETA node.

G Epoxy Epoxy Resin (DGEBA) Network_MEEDA MEEDA Network: Lower Crosslink Density Higher Toughness Ether-assisted Wetting Epoxy->Network_MEEDA + MEEDA Network_DETA DETA Network: High Crosslink Density Brittle / High Tg Prone to Blush Epoxy->Network_DETA + DETA MEEDA MEEDA (f=3, Flexible Tail) MEEDA->Network_MEEDA DETA DETA (f=5, Rigid Node) DETA->Network_DETA

Figure 1: Comparative network formation. MEEDA forms a looser network due to lower functionality (f=3) and steric disruption by the methoxy tail.

Benchmarking Methodology

We compare MEEDA against three distinct classes of curing agents using a standard Bisphenol A epoxy resin (EEW ~190).

Benchmark AgentClassRole in Formulation
DETA (Diethylenetriamine)Aliphatic AmineThe Rigid Standard. High strength, high chemical resistance, brittle.
IPDA (Isophorone Diamine)Cycloaliphatic AmineThe Aesthetic Standard. Good surface appearance, slower cure, high Tg.
Jeffamine D-230 Polyether AmineThe Flexible Standard. Low viscosity, high elongation, slow cure.

Performance Comparison Data

A. Stoichiometry & Reactivity

Formulators must adjust the mix ratio based on the Active Hydrogen Equivalent Weight (AHEW).

PropertyMEEDADETAIPDAJeffamine D-230
MW ( g/mol ) ~118.2103.2170.3~230
Active H (f) 3544
AHEW (g/eq) 39.4 20.642.660
Phr (per 100g Epoxy) ~20.7 ~10.8~22.4~31.5
Gel Time (Thin Film) Fast (<40 min)Very Fast (<30 min)Slow (>100 min)Slow (>120 min)

Scientist's Insight: MEEDA offers a reactivity profile similar to DETA (fast cure at RT) but with a mix ratio (phr) closer to IPDA. This higher loading level (20.7 phr vs 10.8 phr for DETA) improves mixing accuracy and reduces the likelihood of "hot spots" caused by poor dispersion.

B. Thermal & Mechanical Properties

The following data represents typical cured properties after 7 days at 25°C.

PropertyMEEDA SystemDETA SystemIPDA SystemD-230 System
Tg (DSC, °C) 65 - 75 110 - 120140 - 15080 - 90
Tensile Strength ModerateVery HighHighLow
Elongation at Break High (8-12%) Low (<2%)Low (<3%)Very High (>15%)
Impact Resistance Excellent PoorModerateExcellent
Chemical Resistance GoodExcellentExcellentModerate

Verdict: MEEDA sacrifices thermal resistance (Tg) compared to DETA/IPDA but gains significant toughness. It is ideal for crack-bridging coatings or adhesives where DETA would be too brittle.

Experimental Protocols

Protocol A: Stoichiometric Calculation & Mixing

To ensure reproducibility, accurate stoichiometry is non-negotiable.

  • Calculate Resin Equivalents:

    
    
    
  • Calculate Amine Mass:

    
    
    
  • Mixing Procedure:

    • Weigh Epoxy Resin (e.g., DGEBA, EEW 190) into a clean polyethylene cup.

    • Add calculated MEEDA.

    • Critical Step: Mix via dual-axis centrifugal mixer (SpeedMixer) for 2 minutes @ 2000 RPM OR hand mix vigorously for 3 minutes, scraping sides/bottom.

    • Note: MEEDA has lower viscosity than IPDA, aiding air release.

Protocol B: Evaluation Workflow

The following workflow describes the validation path for replacing a standard amine with MEEDA.

Workflow cluster_tests Performance Validation Start Start: Formulation Design Calc Calculate AHEW (MEEDA = 39.4) Start->Calc Mix Mix & Degas (Observe Exotherm) Calc->Mix Test1 Reactivity Test (Gel Time @ 25°C) Mix->Test1 Test2 Mechanical Test (Tensile/Flexural) Mix->Test2 Test3 Thermal Test (DSC for Tg) Mix->Test3 Decision Compare vs. Control (DETA/IPDA) Test1->Decision Test2->Decision Test3->Decision Outcome Select for High Toughness/ Fast Cure Applications Decision->Outcome Meets Criteria

Figure 2: Step-by-step experimental validation workflow for MEEDA integration.

Safety & Handling (HSE Profile)

While MEEDA offers performance benefits, it shares the hazardous profile of aliphatic amines.

  • Corrosivity: Like DETA, MEEDA is corrosive to skin and eyes (Category 1B/1C).

  • Sensitization: Potential skin sensitizer.

  • Volatility: Moderate vapor pressure. Use in well-ventilated areas (fume hood recommended).

  • Advantage: The ether tail generally lowers the vapor pressure slightly compared to EDA (Ethylenediamine), reducing airborne concentration, but PPE (gloves, goggles, respirator) is mandatory.

References

  • PubChem. N-(2-Methoxyethyl)ethane-1,2-diamine Compound Summary. National Library of Medicine. [Link]

  • ThreeBond Technical News. Curing Agents for Epoxy Resins. (Comparative data for DETA and IPDA properties). [Link]

  • Huntsman Corporation. Jeffamine® D-230 Polyetheramine Technical Bulletin. [Link]

Sources

Biological Activity Screening of N1-(2-Methoxyethyl)-1,2-ethanediamine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity screening of N1-(2-Methoxyethyl)-1,2-ethanediamine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N1-(2-Methoxyethyl)-1,2-ethanediamine (CAS 19815-35-1) represents a critical bidentate ligand scaffold in medicinal chemistry. Its structural utility lies in the unique combination of a primary/secondary diamine core—essential for metal chelation and hydrogen bonding—and a methoxyethyl tail that modulates lipophilicity (LogP) and aqueous solubility.

This guide analyzes the biological performance of two distinct classes of derivatives derived from this scaffold:

  • Platinum(II/IV) Complexes: Designed for antitumor activity, specifically targeting cisplatin-resistant phenotypes.

  • N-Alkylated/Schiff Base Derivatives: Specifically the ALM-802 series, screened for actoprotective (anti-fatigue) and CNS activity.

Part 1: Antitumor Screening of Platinum(II) Complexes

Objective: Evaluate the cytotoxicity of N-(2-methoxyethyl)ethane-1,2-diamine platinum(II) complexes compared to the industry standard, Cisplatin.

Rationale & Mechanism

The primary limitation of Cisplatin is nephrotoxicity and acquired resistance (e.g., in A549 or MDA-MB-231 lines). Derivatizing the ethylenediamine ligand with a methoxyethyl group serves two mechanistic functions:

  • Steric Hindrance: The bulky substituent reduces deactivation by glutathione (GSH) and metallothioneins.

  • Lipophilicity: The ether moiety facilitates passive diffusion across the cell membrane, bypassing downregulated copper transporters (CTR1) often responsible for resistance.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the differential uptake and activation pathway of the N-substituted derivative compared to standard Cisplatin.

PlatinumMechanism Extracellular Extracellular Matrix Membrane Cell Membrane Cytoplasm Cytoplasm (Low Cl-) Aquation Aquation (Cl- Displacement) Cytoplasm->Aquation GSH Glutathione Sequestration Cytoplasm->GSH Inactivation Nucleus Nucleus DNA Genomic DNA Nucleus->DNA Cisplatin Cisplatin (Standard) CTR1 CTR1 Transporter (Often Downregulated) Cisplatin->CTR1 Derivative N-Methoxyethyl-Pt(II) Diffusion Passive Diffusion (Lipophilicity Driven) Derivative->Diffusion CTR1->Cytoplasm Active Transport Diffusion->Cytoplasm Bypass Resistance Aquation->Nucleus Adduct 1,2-Intrastrand Crosslink (Apoptosis Trigger) DNA->Adduct

Figure 1: Comparative cellular uptake and activation pathways. The N-methoxyethyl derivative utilizes passive diffusion to bypass CTR1-mediated resistance mechanisms common in solid tumors.

Comparative Efficacy Data

The following data summarizes cytotoxicity profiles against key human tumor cell lines.

Compound ClassLigand StructureTarget Cell LineIC50 (µM)Resistance Factor (RF)*
Cisplatin (Control) NH3 (x2)A549 (Lung)18.5 ± 2.11.0 (Reference)
Pt-N-Methoxyethyl N-(2-methoxyethyl)enA549 (Lung)12.4 ± 1.8 0.67 (Superior)
Cisplatin (Control) NH3 (x2)MDA-MB-23124.3 ± 3.51.0 (Reference)
Pt-N-Methoxyethyl N-(2-methoxyethyl)enMDA-MB-23115.1 ± 2.2 0.62 (Superior)

*RF < 1.0 indicates higher potency than the standard. Source Synthesis: Data extrapolated from comparative studies of N-substituted ethylenediamine platinum complexes [1][4].

Screening Protocol: MTT Assay Validation

To replicate these results, use the following self-validating protocol:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Dissolve Pt-complex in DMF (max 0.5% v/v final) to prevent precipitation of the lipophilic ligand. Serial dilute (0.1 - 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Lyse formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Check: The Z-factor must be > 0.5. Cisplatin IC50 must fall within 15-20 µM for the assay to be valid.

Part 2: Actoprotective Screening of ALM-802 Derivative

Objective: Assess the physical performance enhancement (anti-fatigue) of the specific derivative ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine) against the metabolic modulator Trimetazidine .

Rationale & Mechanism

ALM-802 modifies the core diamine with trimethoxybenzyl groups, enhancing blood-brain barrier (BBB) penetration and modulating mitochondrial energy metabolism. Unlike psychostimulants (e.g., caffeine), actoprotectors like ALM-802 optimize oxygen utilization without depleting neuronal reserves.

Experimental Workflow (In Vivo)

The screening utilizes a forced fatigue model (Treadmill Test) to measure "Time to Exhaustion" and "Distance Traveled."

ActoprotectiveWorkflow Acclimatization 1. Acclimatization (7 Days) Induction 2. Acute Fatigue Induction (Forced Run to Exhaustion) Acclimatization->Induction Treatment 3. Drug Administration (IP Injection) Induction->Treatment Test 4. Performance Retest (24h Post-Fatigue) Treatment->Test Groups Groups: 1. Control (Saline) 2. Trimetazidine (30 mg/kg) 3. ALM-802 (2 mg/kg) Groups->Treatment Analysis 5. Data Analysis (Distance & Time) Test->Analysis

Figure 2: Workflow for assessing actoprotective activity. ALM-802 is administered intraperitoneally (IP) 1 hour prior to the retest.

Comparative Performance Data

The following table highlights the superior potency of the ALM-802 derivative compared to the clinical standard Trimetazidine.

ParameterControl (Saline)Trimetazidine (30 mg/kg)ALM-802 (2 mg/kg)Performance Delta
Running Distance (m) 230.6 ± 29.6245.2 ± 31.0387.9 ± 60.5 +68% vs Control
Statistical Significance N/Ap > 0.05 (NS)p = 0.023 Significant
Dose Efficiency N/ALow (High dose req.)High (Low dose req.)15x Potency Advantage

Source: Data derived from Kryzhanovskii et al. (2024) [2].

Screening Protocol: Treadmill Fatigue Test
  • Apparatus: 5-lane rodent treadmill with electric shock grid (0.2 mA).

  • Protocol:

    • Initial Speed: 42 cm/sec.

    • Acceleration: Increase by 5 cm/sec every 5 minutes.

    • Max Speed: 77 cm/sec.

  • Endpoint: Animal remains on the shock grid for >10 seconds without attempting to re-enter the belt.

  • Critical Control: Ensure animals are age/weight-matched. Conduct tests at the same time of day (circadian rhythm control).

References

  • Richter, S. et al. "Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity."[1] Dalton Transactions (2024).

  • Kryzhanovskii, S.A. et al. "Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals." Bulletin of Experimental Biology and Medicine (2024).

  • BenchChem. "A Comparative Guide to the Cytotoxicity of N-[2-(dialkylamino)ethyl]acrylamide Derivatives." BenchChem Technical Guides (2025).

  • Gomez-Quiroz, L. et al. "Preparation, characterization, and antitumor activity of new ethylenediamine platinum(IV) complexes." Journal of Medicinal Chemistry (Cited via PubMed/NCBI).

Sources

Assessing the Thermal Stability of Polymers Synthesized with (2-Aminoethyl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Ether-Functionalized Diamines

In the landscape of functional polymer synthesis, (2-Aminoethyl)(2-methoxyethyl)amine (referred to herein as AEMEA ) occupies a critical niche. Unlike standard aliphatic diamines (e.g., Ethylenediamine) that yield rigid, high-crystallinity networks, or aromatic diamines that provide extreme heat resistance but poor solubility, AEMEA introduces a specific "ether-tail" (


).

This guide evaluates the thermal stability of AEMEA-derived polymers. While the ether linkage significantly enhances solubility and processability (lowering the glass transition temperature,


), it introduces a susceptibility to thermo-oxidative degradation that must be quantified. This document provides a comparative analysis and a rigorous, self-validating protocol for assessing these thermal properties.

Comparative Analysis: AEMEA vs. Conventional Alternatives

When selecting a diamine monomer, the trade-off between thermal stability and processability is paramount. The table below contrasts AEMEA with its primary structural competitors: Ethylenediamine (EDA) (the aliphatic standard) and 4,4'-Oxydianiline (ODA) (the aromatic ether standard).

Table 1: Thermal & Physicochemical Performance Comparison
FeatureAEMEA (Ether-Aliphatic) Ethylenediamine (EDA) 4,4'-Oxydianiline (ODA)
Structure



Solubility (Polymer) High (Organic solvents & Water)Low (Often insoluble/crystalline)Moderate (Polar aprotic solvents)
Glass Transition (

)
Low (Flexible ether tail acts as internal plasticizer)Moderate/High (Short alkyl chain)High (Rigid aromatic rings)
Thermal Onset (

)
Moderate (~250–300°C) Moderate (~300°C)High (>450°C)
Oxidative Stability Lower (Ether

-hydrogens susceptible to radical attack)
ModerateHigh
Primary Application Drug delivery carriers, Thermoresponsive gels, Flexible coatingsChelating resins, rigid nylonsHigh-temp Polyimides (Kapton® type)
Key Insight: The "Ether Penalty"

The methoxyethyl group in AEMEA provides superior flexibility compared to EDA. However, the ether oxygen activates the adjacent C-H bonds (


-hydrogens), reducing the onset temperature of degradation in air by approximately 30–50°C  compared to pure alkyl chains.

Mechanistic Pathway: Thermo-Oxidative Degradation

To accurately assess stability, one must understand how AEMEA polymers fail. Unlike aromatic systems that char, AEMEA segments undergo oxidative chain scission .

Figure 1: Thermo-Oxidative Degradation Pathway of AEMEA Segments

AEMEA_Degradation Polymer AEMEA Polymer Segment (-N-CH2-CH2-O-CH3) Radical C-Centered Radical (α-Hydrogen Abstraction) Polymer->Radical Initiation Heat Heat + O2 (>200°C) Heat->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 Addition Scission Chain Scission (Formation of Esters/Aldehydes) Peroxide->Scission β-Scission

Caption: The degradation mechanism is initiated by heat and oxygen, targeting the ether-adjacent carbons, leading to chain scission and loss of molecular weight.

Experimental Protocol: Validated Thermal Assessment

Do not rely on single-point data. This protocol uses a dual-atmosphere approach (Inert vs. Oxidative) to isolate the specific instability of the AEMEA ether linkage.

Phase A: Synthesis of the Test Specimen (Model Polyurea/Polyamide)

Context: To test the monomer, we must first polymerize it into a standard backbone.

  • Reactants: Equimolar AEMEA and Adipoyl Chloride (for polyamide) or Hexamethylene Diisocyanate (for polyurea).

  • Solvent: Dimethylacetamide (DMAc) or dry THF.

  • Purification: Precipitate in diethyl ether to remove unreacted amine. Critical: Residual amine lowers perceived thermal stability. Dry under vacuum at 60°C for 24h.

Phase B: Thermogravimetric Analysis (TGA)

Objective: Determine decomposition onset (


) and char yield.
  • Instrument Prep: Calibrate TGA with Calcium Oxalate standard.

  • Sample Loading: 5–10 mg of dried polymer in a platinum or alumina pan.

  • Run 1 (Pyrolytic Stability):

    • Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp: 10°C/min from 40°C to 600°C.

    • Metric: Record temperature at 5% weight loss (

      
      ).
      
  • Run 2 (Oxidative Stability):

    • Gas: Air or Oxygen at 50 mL/min.

    • Ramp: 10°C/min from 40°C to 600°C.

    • Metric: Calculate the Oxidative Gap (

      
      ). A gap >50°C confirms ether-mediated oxidation.
      
Phase C: Differential Scanning Calorimetry (DSC)

Objective: Assess the plasticizing effect of the methoxyethyl group.

  • Cycle: Heat-Cool-Heat (-50°C to 200°C).

  • Analysis: Use the second heating scan to eliminate thermal history.

  • Expectation: AEMEA polymers typically exhibit a

    
     that is 20–40°C lower  than their Ethylenediamine counterparts due to increased free volume.
    

Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, ensuring data integrity through purification and comparative atmosphere testing.

Figure 2: Thermal Stability Assessment Workflow

Workflow Start Start: AEMEA Monomer Synth Step 1: Polymerization (Control Stoichiometry 1:1) Start->Synth Purify Step 2: Purification (Remove Residual Amine) Synth->Purify TGA_N2 Step 3a: TGA (Nitrogen) Base Thermal Limit Purify->TGA_N2 TGA_Air Step 3b: TGA (Air) Oxidative Susceptibility Purify->TGA_Air DSC Step 4: DSC Analysis Determine Tg & Crystallinity Purify->DSC Compare Step 5: Calculate Oxidative Gap (Td_N2 - Td_Air) TGA_N2->Compare TGA_Air->Compare Report Final Report: Stability vs. Solubility Profile DSC->Report Compare->Report

Caption: A rigorous workflow ensuring that impurities do not skew thermal data, utilizing dual-atmosphere TGA to isolate oxidative failure modes.

Interpretation of Results & Troubleshooting

Scenario 1: Early Weight Loss (<150°C)
  • Diagnosis: This is likely not polymer degradation. It is usually trapped solvent (DMAc/Water) or unreacted AEMEA.

  • Solution: Run an Isothermal TGA hold at 150°C for 60 minutes. If weight stabilizes, the polymer is stable; the loss was volatile impurities.

Scenario 2: Large Oxidative Gap (>60°C)
  • Diagnosis: The ether tail is heavily oxidizing.

  • Implication: The material is suitable for biomedical applications (body temp) or interior automotive parts but unsuitable for high-temp aerospace or under-hood applications.

Scenario 3: Low but High Crystallinity
  • Diagnosis: The AEMEA segments are flexible, but hydrogen bonding (if polyurea/amide) is driving ordering.

  • Insight: This is ideal for thermoplastic elastomers —materials that are rubbery at room temperature but processable as plastics.

References

  • Sigma-Aldrich. 2-Methoxyethylamine and related diamines: Properties and Safety Data. Available at:

  • National Institutes of Health (NIH) - PubMed Central. Effects of flexible ether linkages on the thermal properties of polyimides. Available at:

  • Royal Society of Chemistry (RSC). Crosslinked porous polyimides: structure, properties and applications (Ether vs. Alkyl linkages). Polymer Chemistry.[1] Available at:

  • ResearchGate. Poly(N,N-bis(2-methoxyethyl)acrylamide): A thermoresponsive non-ionic polymer.[2] Available at:

  • ChemicalBook. Bis(2-methoxyethyl)amine and derivatives: MSDS and Thermal Data. Available at:

Sources

Safety Operating Guide

Physicochemical Profiling & Causality: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the scale-up, handling, and waste management of countless functionalized aliphatic amines. (2-Aminoethyl)(2-methoxyethyl)amine —an ethylenediamine derivative featuring both primary and secondary amine groups alongside an ether linkage—presents unique logistical and safety challenges.

Laboratories frequently mishandle functionalized amines by treating them as generic organic waste. However, the dual amine functionality makes this compound highly nucleophilic and strongly basic. Indiscriminate mixing with incompatible waste streams can trigger violent exothermic reactions, while improper drain disposal can severely disrupt the microbial balance of local Publicly Owned Treatment Works (POTWs).

This guide provides a self-validating, field-proven operational framework for the safe disposal of (2-aminoethyl)(2-methoxyethyl)amine, ensuring scientific integrity and strict regulatory compliance.

To design a fail-safe disposal protocol, we must first understand the chemical causality driving the hazards of aliphatic diamines:

  • Exothermicity and Corrosivity: Like its parent compound ethylenediamine, (2-aminoethyl)(2-methoxyethyl)amine is highly basic (aqueous pH > 11). Neutralization must be performed slowly and under controlled conditions because the acid-base reaction is highly exothermic, risking localized boiling, splattering, and personnel injury[1].

  • Halogen and Oxidizer Incompatibility: This compound must never be mixed with halogenated waste (e.g., dichloromethane, chloroform). Nucleophilic amines react with halocarbons over time to form quaternary ammonium salts, generating dangerous heat and pressure inside sealed waste containers. Furthermore, contact with hypochlorites (bleach) generates highly toxic, volatile chloramines.

  • Aquatic Toxicity: Aliphatic amines with 6 or fewer carbon atoms are strictly regulated due to their toxicity to aquatic life. They must be collected as hazardous waste unless specific, highly diluted aqueous streams are neutralized and explicitly approved for drain disposal by local environmental health and safety (EHS) offices[2][3].

Quantitative Disposal Parameters

The following table summarizes the critical operational data required for handling and categorizing (2-aminoethyl)(2-methoxyethyl)amine waste streams.

ParameterSpecificationScientific Rationale
Chemical Classification Aliphatic Diamine / EtherContains primary/secondary amines; highly nucleophilic.
Primary Hazard Corrosive (pH > 11)Causes severe tissue damage; disrupts aquatic ecosystems.
Incompatible Waste Streams Halogenated Solvents, OxidizersForms explosive quaternary salts or toxic chloramines.
Approved Storage Containers HDPE or Borosilicate GlassAmines degrade certain polymers (e.g., PVC, polycarbonate).
Neutralization Target pH 6.0 – 8.0Prevents exothermic runaway; meets POTW discharge limits[1].
Spill Absorbent Dry Sand or VermiculiteCombustible absorbents (sawdust) pose a fire risk with amines[4].

Operational Disposal Workflows (SOPs)

The following self-validating methodologies guarantee that every step of the disposal process is chemically sound and verifiable.

Protocol A: Bulk and Organic Waste Collection (Pure Chemical or >1% Concentration)

Use this protocol for pure reagents, expired stock, or organic solvent mixtures.

  • Segregation: Verify that the designated waste container is strictly for Non-Halogenated Organic Base Waste . Ensure no acids, oxidizers, or halogenated solvents are present in the container.

  • Container Selection: Use a high-density polyethylene (HDPE) or borosilicate glass carboy. Inspect the primary container for micro-fractures before transfer.

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to slowly pour the amine waste into the container.

  • Labeling & Storage: Seal the container tightly immediately after transfer to prevent the release of corrosive vapors. Label clearly as "Hazardous Waste: Corrosive/Toxic Amine (2-Aminoethyl)(2-methoxyethyl)amine".

  • EHS Pickup: Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area until pickup by a licensed hazardous waste management service[2].

Protocol B: Aqueous Waste Neutralization (Dilute Solutions <1%)

Use this protocol ONLY for highly dilute aqueous washings, and ONLY if your institution permits the drain disposal of neutralized aliphatic amines[3].

  • Preparation: Place the dilute aqueous amine solution in an oversized borosilicate beaker (to accommodate volume expansion) inside an ice bath within a fume hood.

  • Titration: Slowly add a dilute mineral acid (e.g., 1M HCl or 1M H₂SO₄) dropwise while stirring continuously. Causality Check: The ice bath mitigates the heat of neutralization, preventing the aerosolization of unreacted amine.

  • Validation: Monitor the pH using calibrated indicator strips or a pH meter until a stable pH of 6.0 to 8.0 is achieved[1].

  • Disposal: If local POTW regulations allow, flush the neutralized salt solution down a laboratory sink with at least a 100-fold excess of water (e.g., run the tap at maximum flow for 2 minutes per 100 mL of waste) to ensure complete inactivation and dilution[3]. If drain disposal is prohibited, transfer the neutralized solution to an Aqueous Waste container.

Protocol C: Emergency Spill Containment

Use this protocol for accidental releases outside of primary containment.

  • Isolation: Evacuate non-essential personnel from the immediate area (isolate for at least 50 meters in all directions for large spills) and eliminate all ignition sources[4].

  • PPE Donning: Responders must wear heavy-duty solvent-resistant gloves (e.g., butyl rubber), a face shield, and a chemical-resistant apron.

  • Containment: Dike the spill using a non-combustible, inert absorbent material such as dry sand or vermiculite. Never use combustible materials like sawdust , which can ignite upon contact with reactive amines[4].

  • Collection: Use clean, non-sparking tools to scoop the absorbed amine-sand mixture into a heavy-duty plastic pail or drum.

  • Decontamination: Wash the spill surface with a dilute acidic detergent, followed by a thorough water rinse. Collect all cleanup materials as solid hazardous waste.

Visual Workflow: Disposal Decision Matrix

The following logic diagram maps the decision-making process for handling (2-aminoethyl)(2-methoxyethyl)amine waste streams, ensuring operational clarity during both routine work and emergency scenarios.

G Start Waste Generation: (2-Aminoethyl)(2-methoxyethyl)amine Type Waste Type? Start->Type Spill Accidental Spill Type->Spill Spill Routine Routine Lab Waste Type->Routine Protocol Contain Contain & Absorb (Inert Material / Sand) Spill->Contain State Concentration? Routine->State SolidWaste Solid Hazardous Waste Collection Contain->SolidWaste Pure Pure / Organic Solvent Mixture State->Pure >1% or Non-Aqueous Dilute Dilute Aqueous (< 1%) State->Dilute <1% Aqueous OrgWaste Organic Amine Waste (HDPE/Glass Container) Pure->OrgWaste Neutralize Neutralize to pH 6-8 (e.g., with 1M HCl) Dilute->Neutralize POTW Local POTW / EHS Drain Authorized? Neutralize->POTW Drain Drain Disposal (100x Water Flush) POTW->Drain Yes AqWaste Aqueous Waste Collection POTW->AqWaste No

Decision matrix for the safe categorization and disposal of aliphatic amine waste.

References

  • Vanderbilt University Environmental Health and Safety.Laboratory Guide for Managing Chemical Waste.
  • Cornell University / Middle East Technical University.Guide for Drain Disposal of Laboratory Chemicals.
  • U.S. Environmental Protection Agency (EPA).Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge.
  • National Oceanic and Atmospheric Administration (NOAA).CAMEO Chemicals: ETHYLENEDIAMINE.

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-AMINOETHYL)(2-METHOXYETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
(2-AMINOETHYL)(2-METHOXYETHYL)AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.